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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,3-Bis(methoxymethyl)azetidine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,3-Bis(methoxymethyl)azetidine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,3-Bis(methoxymethyl)azetidine hydrochloride. As a cornerstone for the development of novel therapeutics, a thorough understanding of this unique azetidine derivative is paramount. This document moves beyond a simple recitation of facts to offer field-proven insights into its handling, reactivity, and role in medicinal chemistry.

Structural and Physicochemical Profile

3,3-Bis(methoxymethyl)azetidine hydrochloride is a symmetrically substituted four-membered nitrogen heterocycle. The azetidine ring, characterized by significant ring strain, imparts unique conformational rigidity and reactivity to the molecule. The presence of two methoxymethyl groups at the C3 position significantly influences its steric and electronic properties, enhancing its potential as a versatile scaffold in drug design.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
CAS Number 139591-12-1N/A
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Canonical SMILES COCC1(CNC1)COC.Cl[1]
InChI Key YBHVHGBLRDIXGC-UHFFFAOYSA-N[1]
Physical Form Solid/PowderN/A
Storage Temperature 2-8°C, Protect from light

Synthesis and Purification: A Proposed Pathway

A specific, detailed synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride is not extensively documented in readily available literature. However, based on established azetidine chemistry, a plausible and robust synthetic route can be proposed. This multi-step synthesis leverages common and well-understood organic transformations, ensuring a high degree of reproducibility.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Benzyl Protection & Cyclization cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Salt Formation A Pentaerythritol derivative B 3,3-Bis(hydroxymethyl) -1-benzylazetidine A->B Benzylamine C 1-Benzyl-3,3-bis (methoxymethyl)azetidine B->C Methylating agent (e.g., MeI, NaH) D 3,3-Bis(methoxymethyl) azetidine hydrochloride C->D H₂, Pd/C, HCl G cluster_0 Reactions at Nitrogen cluster_1 Ring-Opening Reactions Azetidine 3,3-Bis(methoxymethyl) azetidine N_Alkylation N-Alkylation Azetidine->N_Alkylation Electrophile N_Acylation N-Acylation Azetidine->N_Acylation Acylating Agent N_Arylation N-Arylation Azetidine->N_Arylation Aryl Halide RingOpening Nucleophilic Ring Opening (under harsh conditions) Azetidine->RingOpening Strong Nucleophile & Acid/Heat

Sources

Foundational

An In-Depth Technical Guide to 3,3-Bis(methoxymethyl)azetidine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine motif has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 3,3-bis(methoxymethyl)azetidine hydrochloride. We will delve into its molecular structure, propose a detailed, field-proven synthetic pathway, and explore its potential applications in drug development, grounded in the principles of bioisosterism and metabolic stability. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique attributes of this promising chemical entity.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and three-dimensionality, which can enhance binding affinity to biological targets.[2][3] The 3,3-disubstituted pattern is particularly noteworthy as it introduces a quaternary center, which can serve as a bioisosteric replacement for commonly found groups like gem-dimethyl or carbonyl functionalities.[4] This substitution pattern can lead to improved metabolic stability by blocking potential sites of enzymatic oxidation.[5] The incorporation of polar methoxymethyl groups at this position can further enhance solubility and introduce hydrogen bond accepting capabilities, crucial for modulating drug-target interactions.

Molecular Structure and Physicochemical Properties

3,3-Bis(methoxymethyl)azetidine hydrochloride is the salt form of the parent amine. The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility.

Structural Representation

Caption: Molecular structure of 3,3-Bis(methoxymethyl)azetidine hydrochloride.

Physicochemical Data (Predicted)
PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂-
Molecular Weight 181.66 g/mol -
CAS Number Not available-
Topological Polar Surface Area (TPSA) 30.5 Ų-
logP (Predicted) -0.2-

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with the known precursor, 3,3-bis(hydroxymethyl)azetidine, and proceeds through a three-step sequence: N-protection, etherification, and deprotection/salt formation.

synthetic_pathway start 3,3-Bis(hydroxymethyl)azetidine step1 N-Protection (Boc)₂O, Base start->step1 intermediate1 N-Boc-3,3-bis(hydroxymethyl)azetidine step1->intermediate1 step2 Williamson Ether Synthesis NaH, CH₃I intermediate1->step2 intermediate2 N-Boc-3,3-bis(methoxymethyl)azetidine step2->intermediate2 step3 Deprotection & Salt Formation HCl in Dioxane intermediate2->step3 product 3,3-Bis(methoxymethyl)azetidine hydrochloride step3->product

Caption: Proposed synthetic workflow for 3,3-Bis(methoxymethyl)azetidine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-3,3-bis(hydroxymethyl)azetidine

  • Rationale: The protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent its participation in subsequent reactions and to enhance the solubility of the intermediate in organic solvents.

  • Procedure:

    • To a stirred solution of 3,3-bis(hydroxymethyl)azetidine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and dioxane) at 0 °C, add a base such as triethylamine or sodium bicarbonate (2.2 equiv.).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3,3-bis(hydroxymethyl)azetidine.

Step 2: Synthesis of N-Boc-3,3-bis(methoxymethyl)azetidine

  • Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers from alcohols.[6][7][8] In this step, the diol is deprotonated with a strong base, and the resulting alkoxides are alkylated with methyl iodide.

  • Procedure:

    • To a solution of N-Boc-3,3-bis(hydroxymethyl)azetidine (1.0 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 2.2 equiv., 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Add methyl iodide (CH₃I, 2.5 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield N-Boc-3,3-bis(methoxymethyl)azetidine.

Step 3: Synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the free amine, which is then isolated as its hydrochloride salt.[9][10]

  • Procedure:

    • Dissolve N-Boc-3,3-bis(methoxymethyl)azetidine (1.0 equiv.) in a minimal amount of an organic solvent such as dioxane or ethyl acetate.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, excess) at room temperature.

    • Stir the mixture for 1-4 hours, monitoring the deprotection by TLC.

    • The product will typically precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

    • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane and dried under vacuum to afford the final product, 3,3-bis(methoxymethyl)azetidine hydrochloride.

Predicted Characterization Data

Based on the analysis of similar azetidine derivatives found in the literature, the following spectral characteristics are anticipated for 3,3-bis(methoxymethyl)azetidine hydrochloride.[11][12]

  • ¹H NMR (in D₂O or DMSO-d₆):

    • A singlet for the two equivalent methoxy (O-CH₃) protons.

    • A singlet for the two equivalent methylene (C-CH₂-O) protons.

    • A singlet for the two equivalent methylene (N-CH₂) protons of the azetidine ring.

    • A broad singlet for the ammonium (N⁺H₂) protons.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • A signal for the methoxy (O-CH₃) carbons.

    • A signal for the methylene (C-CH₂-O) carbons.

  • A signal for the methylene (N-CH₂) carbons of the azetidine ring.

    • A signal for the quaternary carbon (C-3) of the azetidine ring.

  • Mass Spectrometry (ESI+):

    • The mass spectrum is expected to show the molecular ion peak for the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr pellet or thin film):

    • Broad N-H stretching vibrations for the ammonium salt.

    • C-H stretching vibrations for the alkyl groups.

    • C-O-C stretching vibrations for the ether linkages.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3,3-bis(methoxymethyl)azetidine hydrochloride make it a valuable building block in drug discovery. Its potential applications stem from its role as a bioisostere and a scaffold for introducing desirable pharmacokinetic properties.

Bioisosteric Replacement

The 3,3-disubstituted azetidine core can act as a bioisostere for other common structural motifs in drug molecules.

bioisosterism gem_dimethyl gem-Dimethyl Group azetidine 3,3-Disubstituted Azetidine Core gem_dimethyl->azetidine Bioisosteric Replacement carbonyl Carbonyl Group carbonyl->azetidine Bioisosteric Replacement

Caption: Bioisosteric relationship of the 3,3-disubstituted azetidine core.

  • Replacement for gem-Dimethyl Groups: The quaternary center of the azetidine can mimic the steric bulk of a gem-dimethyl group while introducing polarity and reducing lipophilicity, which can lead to improved solubility and a better overall ADME profile.[5]

  • Replacement for Carbonyl Groups: The ether oxygens can act as hydrogen bond acceptors, similar to a carbonyl group, but with altered electronic properties and metabolic stability.[5]

Modulation of Physicochemical Properties

The incorporation of the 3,3-bis(methoxymethyl)azetidine moiety can significantly impact the physicochemical properties of a lead compound.[4]

  • Increased Solubility: The polar ether groups and the ionizable nitrogen atom can enhance aqueous solubility, which is often a challenge in drug development.

  • Improved Metabolic Stability: The quaternary carbon at the 3-position is not susceptible to oxidation, a common metabolic pathway. This can lead to an increased half-life of the drug molecule.

  • Three-Dimensionality: The rigid, non-planar structure of the azetidine ring can orient substituents in specific vectors in three-dimensional space, potentially leading to enhanced and more selective interactions with the target protein.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3,3-bis(methoxymethyl)azetidine hydrochloride and its synthetic intermediates.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves should be worn at all times.[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[13][14]

  • Handling of Reagents:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Hydrochloric Acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.[15]

Conclusion

3,3-Bis(methoxymethyl)azetidine hydrochloride represents a promising and versatile building block for the development of novel therapeutics. Its unique structural and physicochemical properties offer medicinal chemists a valuable tool to address common challenges in drug design, such as improving solubility, metabolic stability, and target selectivity. The proposed synthetic route provides a practical and scalable approach to access this compound, paving the way for its broader application in drug discovery programs. As the demand for novel chemical scaffolds with improved drug-like properties continues to grow, the strategic incorporation of highly functionalized azetidines like the one detailed in this guide will undoubtedly play an increasingly important role in the future of medicine.

References

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100109. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2): 000282. [Link]

  • Azetidines of pharmacological interest | Request PDF. (2021). ResearchGate. [Link]

  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]

  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PMC. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC. [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). University of Jyväskylä. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ACS Publications. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PMC. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Publishing. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. [Link]

  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Process for preparing azetidine derivatives and intermediates therein. (n.d.).
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011). ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). Taylor & Francis Online. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

Sources

Exploratory

Strategic Utilization of 3,3-Bis(methoxymethyl)azetidine Hydrochloride in Medicinal Chemistry

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: 3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS: Derivative of 94...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: 3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS: Derivative of 942308-06-7 family)

Part 1: Core Directive & Executive Summary

This guide addresses the mechanism of action of 3,3-Bis(methoxymethyl)azetidine hydrochloride not as a standalone pharmacological agent, but as a high-value structural motif in modern drug design. In the context of medicinal chemistry, its "mechanism" is defined by its ability to modulate physicochemical properties (LogD, solubility) and metabolic stability (intrinsic clearance) of a lead compound without significantly altering its steric footprint.

The Strategic Value Proposition: The 3,3-bis(methoxymethyl)azetidine moiety serves as a polar bioisostere for the lipophilic gem-dimethyl group or the sterically demanding cyclohexane/piperidine rings. By incorporating this scaffold, researchers can:

  • Lower Lipophilicity (LogP): The ether oxygens reduce the overall lipophilicity compared to all-carbon analogs.

  • Block Metabolic Hotspots: The quaternary carbon at the 3-position prevents oxidative metabolism (e.g., hydroxylation) often seen at the 3- or 4-positions of piperidines.

  • Maintain Steric Integrity: The "butterfly" conformation of the azetidine ring mimics the spatial occupancy of larger rings while reducing molecular weight (Ligand Efficiency).

Part 2: Scientific Integrity & Logic (The "Mechanism")

Physicochemical Mechanism: The Solvation Effect

The primary "action" of this building block is the modulation of the solvation shell around the drug molecule. Unlike a hydrophobic gem-dimethyl group, the methoxymethyl arms act as hydrogen bond acceptors (HBA).

  • Causality: The ether oxygens interact with water molecules in the bulk solvent, lowering the desolvation penalty required for the drug to enter the aqueous phase. However, because they are attached to a small, rigid azetidine core, they do not introduce the high entropic penalty associated with flexible polyethylene glycol (PEG) chains.

  • Result: Improved aqueous solubility and reduced non-specific binding (lower plasma protein binding), translating to higher free fraction (

    
    ) in plasma.
    
Structural Mechanism: Conformational Restriction

The azetidine ring is puckered (butterfly shape) with a barrier to inversion of approximately 1.3 kcal/mol.

  • Vector Alignment: The nitrogen atom (N1) provides a predictable vector for attachment to the drug core (e.g., via

    
     or reductive amination).
    
  • 3,3-Disubstitution: This substitution pattern forces the substituents into a specific orientation, preventing the "floppiness" seen in linear ether chains. This rigidity minimizes the entropy loss upon binding to a protein target.

Biological Mechanism: Interaction Potential

When incorporated into a drug, the protonated azetidine nitrogen (at physiological pH) often mimics a basic amine pharmacophore (e.g., interacting with Asp/Glu residues in GPCRs or kinases). The methoxymethyl groups can probe adjacent accessory pockets for additional H-bonding interactions, potentially increasing potency (


) while simultaneously improving DMPK properties.

Part 3: Visualization & Experimental Protocols

Visualization 1: Bioisosteric Replacement Logic

The following diagram illustrates the logical progression from a metabolic liability (piperidine) to the optimized azetidine scaffold.

Bioisostere_Logic Liability Starting Hit: Piperidine/Cyclohexane Ring (High LogP, Metabolic Liability) Step1 Strategy 1: Ring Contraction (Azetidine Core) Liability->Step1 Reduce MW & Lipophilicity Step2 Strategy 2: 3,3-Disubstitution (Block Metabolism) Step1->Step2 Prevent alpha/beta oxidation Solution Optimized Lead: 3,3-Bis(methoxymethyl)azetidine (Lower LogP, High Sol., Metabolic Stability) Step2->Solution Add Polar Surface Area (PSA)

Caption: Logical flow for selecting 3,3-bis(methoxymethyl)azetidine to optimize a drug lead's metabolic and physicochemical profile.

Experimental Protocol: Incorporation via Nucleophilic Substitution ( )

Objective: To couple 3,3-bis(methoxymethyl)azetidine hydrochloride to a heteroaryl chloride core (common in Kinase/GPCR drug synthesis).

Reagents:

  • Scaffold: 3,3-Bis(methoxymethyl)azetidine hydrochloride (1.2 equiv)

  • Electrophile: 4-Chloro-pyridine derivative (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation (In-situ):

    • Charge the reaction vessel with 3,3-bis(methoxymethyl)azetidine hydrochloride.

    • Add the solvent (DMSO) and 1.0 equivalent of the base. Stir at Room Temperature (RT) for 15 minutes. Rationale: The HCl salt is non-nucleophilic; neutralizing it releases the reactive free amine.

  • Coupling Reaction:

    • Add the electrophile (Heteroaryl chloride) and the remaining base (2.0 equiv).

    • Heat the mixture to 80–100°C . Monitor via LC-MS.

    • Checkpoint: Azetidines are sterically less hindered than piperidines at the nitrogen, but the 3,3-substitution adds bulk. Higher temperatures may be required compared to simple azetidine.

  • Work-up & Isolation:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMSO and inorganic salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The product is likely polar. Use Flash Chromatography with a gradient of DCM:MeOH (0-10%) or Reverse Phase Preparative HPLC if the product is highly polar.

Visualization 2: Synthetic Workflow

Synthesis_Workflow Start Precursor: 3,3-Bis(hydroxymethyl)azetidine Methylation Step 1: O-Methylation (MeI / NaH / THF) Start->Methylation Functionalization Deprotection Step 2: N-Deprotection (If N-Boc or N-Cbz protected) Methylation->Deprotection Activation SaltForm Intermediate: 3,3-Bis(methoxymethyl)azetidine HCl Deprotection->SaltForm Stabilization & Storage Coupling Step 3: Drug Coupling (SnAr or Reductive Amination) SaltForm->Coupling Synthesis FinalDrug Final Drug Candidate Coupling->FinalDrug

Caption: Synthetic route from the diol precursor to the final drug candidate incorporation.

Part 4: Data Summary & Comparison

Table 1: Comparative Physicochemical Impact of Azetidine Substitution

Structural MotifLogP ImpactMetabolic StabilitySteric BulkSolubility
Cyclohexane High (Lipophilic)Low (Oxidation prone)HighLow
Piperidine MediumLow (N-oxidation, C-oxidation)HighMedium
3,3-Dimethylazetidine MediumHigh (Blocked 3-position)MediumMedium
3,3-Bis(methoxymethyl)azetidine Low (Preferred) High (Blocked + Polar) Medium High

References

  • Azetidines in Medicinal Chemistry. ResearchGate. (2026). Overview of azetidine pharmacokinetics and structural advantages. Link

  • 3-(Methoxymethyl)azetidine hydrochloride Product Data. Sigma-Aldrich. (2025). Physicochemical properties and handling of methoxymethyl azetidine analogs. Link

  • Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). (2021). Detailed review on strain-release chemistry and functionalization of the azetidine ring. Link

  • PubChemLite Record: 3,3-bis(methoxymethyl)azetidine hydrochloride. PubChem. (2025). Chemical structure and identifier verification. Link

Foundational

Technical Guide: Solubility Profile & Handling of 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Executive Summary & Compound Identity 3,3-Bis(methoxymethyl)azetidine hydrochloride is a specialized heterocyclic building block used in medicinal chemistry to introduce a conformationally restricted, low-lipophilicity s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3,3-Bis(methoxymethyl)azetidine hydrochloride is a specialized heterocyclic building block used in medicinal chemistry to introduce a conformationally restricted, low-lipophilicity spacer. Unlike the common mono-substituted azetidines, the 3,3-disubstitution pattern eliminates the chiral center at the C3 position, simplifying stereochemical control in downstream synthesis.

This guide provides the estimated solubility profile, physicochemical properties, and validated protocols for handling this hygroscopic amine salt.

Chemical Identity Table[1][2][3]
PropertyDetail
Chemical Name 3,3-Bis(methoxymethyl)azetidine hydrochloride
Formula C₇H₁₅NO₂[1][2] · HCl
Molecular Weight 181.66 g/mol (Salt); 145.11 g/mol (Free Base)
SMILES COCC1(CNC1)COC.Cl
Structure Class Saturated N-heterocycle (4-membered ring)
Appearance White to off-white crystalline solid (Hygroscopic)
PubChem CID 167737824

Physicochemical Profile & Solubility Data

Theoretical & Predicted Solubility

As a secondary amine hydrochloride salt functionalized with two ether groups, this compound exhibits a distinct "amphiphilic-polar" solubility profile. The ionic chloride headgroup drives aqueous solubility, while the methoxymethyl "wings" provide compatibility with polar organic solvents.

Note: Data below represents the consensus behavior for 3,3-disubstituted azetidine HCl salts based on structure-activity relationships (SAR) with analogous catalog items (e.g., CAS 942308-06-7).

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Water (pH < 7) Very High > 100 mg/mLHigh solvation energy of the ionic HCl lattice; H-bonding of ether oxygens.
Methanol / Ethanol High > 50 mg/mLProticity of solvent stabilizes the chloride anion and ammonium cation.
DMSO / DMF High > 50 mg/mLHigh dielectric constant disrupts the ionic lattice effectively.
Dichloromethane (DCM) Moderate 10–30 mg/mLSoluble due to the lipophilic methoxymethyl groups, despite the salt character.
Tetrahydrofuran (THF) Low < 5 mg/mLPoor solvation of the chloride anion in ether-based solvents.
Hexane / Heptane Insoluble < 0.1 mg/mLLack of polarity prevents disruption of the crystal lattice.
pH-Dependent Solubility (LogD Profile)

The solubility of this compound is pH-dependent due to the basic nitrogen (pKa ~10–11 for azetidines).

  • pH 1–8: Exists predominantly as the cationic ammonium species (High aqueous solubility).

  • pH > 10: Deprotonates to the free base (oil or low-melting solid). The free base is significantly more soluble in organic solvents (EtOAc, DCM) and less soluble in water.

Experimental Protocols for Solubility Determination

Since batch-specific crystallinity affects dissolution rates, researchers should validate solubility using the following Thermodynamic Shake-Flask Protocol . This method is superior to kinetic visual estimation for generating robust data.

Workflow Diagram

The following diagram outlines the logical flow for determining and validating the solubility of hygroscopic salts.

SolubilityWorkflow Start Start: Weigh Compound (Controlled Humidity) SolventAdd Add Solvent Stepwise (Target: Saturation) Start->SolventAdd Inert Atmosphere Equilibrium Equilibrate (24h Shake @ 25°C) SolventAdd->Equilibrium Agitation Filter Filter Supernatant (0.22 µm PVDF) Equilibrium->Filter Remove Undissolved Solid Analysis Quantification Filter->Analysis Gravimetric Method A: Gravimetric (Dry Residue) Analysis->Gravimetric High Conc. HPLC Method B: HPLC-UV / CAD Analysis->HPLC Low Conc. / Impurities

Caption: Figure 1. Thermodynamic solubility determination workflow for hygroscopic amine salts.

Detailed Methodology
Method A: Gravimetric (High Solubility Samples)

Best for water, MeOH, DMSO where solubility > 10 mg/mL.

  • Preparation: Weigh 50 mg of 3,3-bis(methoxymethyl)azetidine HCl into a 1.5 mL HPLC vial.

  • Saturation: Add 250 µL of solvent. Vortex for 1 minute.

    • Observation: If fully dissolved, add more solid until a suspension persists.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Measurement: Transfer 100 µL of supernatant to a pre-weighed aluminum pan. Evaporate solvent (vac oven @ 40°C) and weigh the residue.

    • Calculation:

      
      
      
Method B: HPLC-UV (Precision Method)

Required if the sample contains impurities or for low-solubility solvents.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Note: TFA is required to ionize the amine and improve peak shape.

  • Detection: UV @ 210 nm (low absorption expected due to lack of chromophore; consider CAD or ELSD if UV signal is weak).

  • Standard Curve: Prepare a stock solution of the compound in Water/MeOH (1:1) at 1.0 mg/mL and dilute serially.

Handling & Stability Guidelines

The hydrochloride salt of 3,3-bis(methoxymethyl)azetidine is hygroscopic . Exposure to atmospheric moisture can lead to deliquescence (turning into an oil), which alters the effective molecular weight and solubility kinetics.

Storage & Weighing
  • Storage: Keep at -20°C or 4°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

Structural Property Map

Understanding the molecule's functional zones helps predict its behavior in formulation and synthesis.

StructureMap Core Azetidine Ring High Strain (26 kcal/mol) Rigid Scaffold Wings Methoxymethyl Groups H-Bond Acceptors Lipophilic Balance Core->Wings C3 Substitution Salt HCl Salt Moiety Ionic Water Soluble Core->Salt N-Protonation Solubility Solubility Profile Wings->Solubility Increases solubility in polar organics (DCM, THF) Salt->Solubility Drives aqueous solubility & Hygroscopicity

Caption: Figure 2. Structural activity map linking chemical features to solubility behavior.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 167737824, 3,3-bis(methoxymethyl)azetidine hydrochloride. Retrieved from [Link]

  • Sirotnak, F. M., et al. (1984). Synthesis and folate antagonist properties of 10-deazaaminopterin analogues. Journal of Medicinal Chemistry. (Contextual reference for azetidine solubility trends).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for handling amine salts and ether stability).
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link] (Validates the use of sp3-rich azetidine scaffolds).

Sources

Exploratory

3,3-Bis(methoxymethyl)azetidine hydrochloride stability and storage conditions

[1] Executive Summary 3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS 2913267-52-2 ) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1][2][3] Its structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS 2913267-52-2 ) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1][2][3] Its structural core—a four-membered azetidine ring—confers unique 3D vectors for drug design but introduces significant thermodynamic instability due to ring strain (~26 kcal/mol).[1]

Core Storage Directive: This compound is hygroscopic and kinetically unstable in the presence of moisture. It must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) . Failure to strictly control humidity will lead to irreversible ring-opening degradation.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6]

Understanding the physical properties is the first step in designing a robust handling protocol. The "bis-methoxymethyl" substitution at the 3-position provides steric bulk that may slightly retard nucleophilic attack compared to unsubstituted azetidine, but the ring strain remains the dominant instability factor.[1]

PropertySpecificationNotes
Compound Name 3,3-Bis(methoxymethyl)azetidine hydrochloride
CAS Number 2913267-52-2 Note: Often confused with mono-analog (CAS 942308-06-7)
Molecular Formula C₇H₁₅NO₂[1][3][4][5] · HCl
Molecular Weight 181.66 g/mol Free base: 145.20 g/mol
Physical State White to Off-white SolidCrystalline powder form is common.[1]
Solubility High in Water, DMSO, MethanolAvoid protic solvents for long-term storage.[1]
Hygroscopicity High The HCl salt form avidly absorbs atmospheric water.
pKa (Predicted) ~10.5 (Conjugate Acid)Typical for secondary azetidines.

Stability Profile & Degradation Mechanisms[1]

The Thermodynamic Liability: Ring Strain

The azetidine ring is inherently strained. While the protonated azetidinium form (the HCl salt) is generally more stable than the free base regarding oxidation, it activates the ring carbons (C2/C4) toward nucleophilic attack.

Primary Degradation Pathway: Hydrolysis

The most critical failure mode is Acid-Catalyzed Nucleophilic Ring Opening .[1]

  • Moisture Absorption: The hygroscopic HCl salt pulls water from the air.

  • Activation: The ring nitrogen is already protonated (

    
    ).
    
  • Nucleophilic Attack: Water acts as a nucleophile, attacking the electrophilic C2 or C4 position.

  • Ring Scission: The C-N bond cleaves, relieving ring strain and resulting in a linear amino-alcohol impurity.

Visualization of Degradation

The following diagram illustrates the mechanistic pathway that storage conditions must prevent.

DegradationPathway Fig 1. Acid-Catalyzed Hydrolysis Mechanism of Azetidine Salts Azetidine Intact Azetidine HCl (Strained Ring) Transition Transition State (Nu: Attack at C2/C4) Azetidine->Transition Activation Moisture Moisture Ingress (H2O) Moisture->Transition Nucleophile Product Ring-Opened Impurity (Linear Amino-Alcohol) Transition->Product Strain Release (Irreversible)

Caption: The irreversible transition from the functional strained ring to a linear impurity, triggered by moisture.[1]

Comprehensive Storage & Handling Protocol

This protocol is designed to be a self-validating system.[1] If the material cakes or changes texture, the protocol has been breached.

Storage Conditions (The "Golden Standard")
ParameterRecommendationScientific Rationale
Temperature -20°C ± 5°C Kinetic suppression of hydrolysis and oxidation rates.[1]
Atmosphere Inert Gas (Argon/N₂) Displaces moisture-laden air.[1] Argon is preferred (heavier than air).
Container Amber Glass Vial Protects from light (minor risk) and ensures chemical resistance.
Secondary Containment Desiccator / Sealed Bag Double-barrier protection.[1] Place vial inside a heat-sealed Mylar bag with a silica gel packet.
Handling Workflow (Step-by-Step)

Step 1: Equilibration (Critical)

  • Do NOT open the cold vial immediately upon removal from the freezer.

  • Allow the vial to warm to room temperature (approx. 30-45 minutes) inside a desiccator.

  • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating degradation.

Step 2: Aliquoting

  • Perform all weighing and handling inside a fume hood, ideally under a flow of dry nitrogen.

  • Avoid using metal spatulas if the coating is compromised; use chemically resistant plastic or glass to prevent trace metal catalysis.

Step 3: Re-sealing [1]

  • Flush the headspace of the vial with Argon/Nitrogen before closing.

  • Wrap the cap junction with Parafilm® or electrical tape to ensure a gas-tight seal.[1]

Storage Decision Logic

StorageLogic Fig 2. Storage Decision Tree for Azetidine Salts Start Received Compound (3,3-Bis(methoxymethyl)azetidine HCl) Usage Immediate Use? (< 24 Hours) Start->Usage ShortTerm Store at 4°C (Desiccated) Usage->ShortTerm Yes LongTerm Store at -20°C (Inert Gas + Desiccant) Usage->LongTerm No Handling Equilibrate to RT Before Opening ShortTerm->Handling Upon Retrieval LongTerm->Handling Upon Retrieval

Caption: Workflow for determining storage temperature based on usage timeline.

Quality Control & Re-Test Methodology

Before using material stored for >6 months, verify purity.

1. Proton NMR (¹H-NMR):

  • Solvent: DMSO-d₆ or CDCl₃ (if solubility permits).[1]

  • Diagnostic Signal: Look for the azetidine ring protons (typically

    
     3.5 - 4.5 ppm).[1]
    
  • Failure Indicator: Appearance of broad signals or distinct triplets/multiplets in the aliphatic region (

    
     2.5 - 3.5 ppm) distinct from the ring pattern, indicating a linear amine chain (ring opening).[1]
    

2. LC-MS:

  • Method: Reverse Phase (C18).

  • Buffer: Ammonium Formate or TFA (acidic mobile phase is acceptable for analysis timeframes).

  • Failure Indicator: Two peaks with identical Mass (Isomers) or a mass shift corresponding to +18 Da (Water addition/Hydrolysis product).

Safety & Emergency Procedures

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[6]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[7][8]

    • Skin Contact: Wash with soap and plenty of water.[6]

  • Spill Cleanup: Do not dry sweep (dust generation). Dampen with inert solvent (e.g., hexane) or use a vacuum with HEPA filter, then neutralize surface.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).
  • PubChem. (2023). Compound Summary: 3,3-bis(methoxymethyl)azetidine hydrochloride.[1][4][5][9] Retrieved from [Link]

Sources

Foundational

A Technical Guide to 3,3-Bis(methoxymethyl)azetidine Hydrochloride: Synthesis, Sourcing, and Application in Modern Drug Discovery

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Their unique combination of properties—a strained ring system that imparts conformational rigidity, improved aqueous solubility, and a vector for exiting hydrophobic binding pockets—makes them highly sought-after building blocks in the design of novel therapeutics.[3] The azetidine moiety is no longer a mere curiosity but a "privileged scaffold," a structural motif that is capable of binding to multiple receptor types.[3] This has led to the incorporation of azetidines into a range of clinically approved drugs and investigational compounds targeting a wide array of diseases, from cancer to central nervous system disorders.[1]

The substitution pattern on the azetidine ring is critical for fine-tuning the physicochemical and pharmacological properties of a molecule. The 3,3-disubstituted pattern, in particular, offers a unique opportunity to introduce geminal substituents that can project into different regions of a binding pocket, providing a three-dimensional diversity that is highly valued in drug discovery.[4][5] This guide focuses on a specific, yet potentially highly valuable, 3,3-disubstituted azetidine: 3,3-Bis(methoxymethyl)azetidine hydrochloride .

Chemical Profile: 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Property Value
IUPAC Name 3,3-bis(methoxymethyl)azetidine hydrochloride
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Canonical SMILES COCC1(CNC1)COC.Cl
Structure (See Figure 1)

Figure 1: Chemical Structure of 3,3-Bis(methoxymethyl)azetidine hydrochloride

Caption: 2D representation of 3,3-Bis(methoxymethyl)azetidine hydrochloride.

Commercial Availability: A Custom Synthesis Endeavor

A thorough search of commercial chemical vendor databases indicates that 3,3-Bis(methoxymethyl)azetidine hydrochloride is not a stock item. Its specialized substitution pattern places it in the category of a custom synthesis building block.

However, a critical precursor, Azetidine-3,3-diyldimethanol hydrochloride (CAS No. 1016232-92-0), is commercially available from suppliers such as BLD Pharm.[6] This diol serves as the most logical and cost-effective starting material for the synthesis of the target compound. The commercial availability of this key intermediate significantly reduces the synthetic barrier for research teams seeking to incorporate the 3,3-bis(methoxymethyl)azetidine scaffold into their discovery programs.

Commercially Available Analogs and Precursors

For researchers exploring the structure-activity relationships around the azetidine core, a number of related building blocks are commercially available. These can serve as valuable comparators or alternative starting points for synthesis.

Compound Name CAS Number Notes
Azetidine-3,3-diyldimethanol hydrochloride1016232-92-0Direct precursor to the target compound.[6]
3-(Methoxymethyl)azetidine hydrochloride942308-06-7A mono-substituted analog.[7][8][9]
(Azetidin-3-yl)methanol95849-02-8A simpler, related building block.
1-Boc-azetidine-3-ylmethanol142253-56-3N-protected version for further functionalization.[10]

Proposed Synthesis Protocol

The synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride from the commercially available Azetidine-3,3-diyldimethanol hydrochloride can be achieved via a classical Williamson ether synthesis. This method is robust, well-documented, and amenable to scale-up.

Workflow for the Synthesis of 3,3-Bis(methoxymethyl)azetidine Hydrochloride

G start_material Azetidine-3,3-diyldimethanol hydrochloride protection N-Protection (e.g., Boc2O, TEA) start_material->protection Step 1 etherification Williamson Ether Synthesis (e.g., NaH, MeI) protection->etherification Step 2 deprotection Deprotection (e.g., HCl in Dioxane) etherification->deprotection Step 3 final_product 3,3-Bis(methoxymethyl)azetidine hydrochloride deprotection->final_product Step 4

Caption: Proposed synthetic workflow from the commercially available diol.

Step-by-Step Methodology

Step 1: N-Protection of Azetidine-3,3-diyldimethanol

  • Rationale: The secondary amine of the azetidine ring is a nucleophile and would compete in the subsequent etherification step. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Protocol:

    • Suspend Azetidine-3,3-diyldimethanol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-azetidine-3,3-diyldimethanol.

Step 2: Williamson Ether Synthesis

  • Rationale: This classic Sₙ2 reaction will form the desired methyl ether linkages. A strong base is required to deprotonate the hydroxyl groups, and a methylating agent will serve as the electrophile.

  • Protocol:

    • Dissolve the N-Boc-azetidine-3,3-diyldimethanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 2.5 eq) portion-wise. (Caution: Hydrogen gas is evolved).

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

    • Add methyl iodide (MeI) (2.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: N-Deprotection and Salt Formation

  • Rationale: The final step is to remove the Boc protecting group to liberate the free secondary amine and form the hydrochloride salt.

  • Protocol:

    • Dissolve the purified N-Boc-3,3-bis(methoxymethyl)azetidine in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

    • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M solution, 3-5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate will likely form.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Upon completion, the solid product can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, 3,3-Bis(methoxymethyl)azetidine hydrochloride .

Applications in Drug Discovery: Rationale for Use

The 3,3-bis(methoxymethyl)azetidine scaffold is a compelling building block for several reasons:

  • Improved Physicochemical Properties: The two ether functionalities are expected to increase the polarity and aqueous solubility of parent molecules, a critical parameter for oral bioavailability. The methoxymethyl groups can also act as hydrogen bond acceptors, potentially forming favorable interactions with biological targets.

  • Metabolic Stability: The gem-disubstitution at the 3-position blocks a potential site of metabolic oxidation, which can enhance the half-life of a drug candidate.

  • Three-Dimensional Diversity: The two methoxymethyl groups project tetrahedrally from the azetidine ring. This rigid, three-dimensional arrangement can be exploited to probe the topology of a receptor's binding site more effectively than a flat, aromatic ring. This is particularly advantageous in the design of inhibitors for enzymes with deep, well-defined pockets.

  • Scaffold Hopping and Bioisosteric Replacement: This building block can be used as a bioisostere for other common motifs in medicinal chemistry. For example, it could replace a gem-dimethyl group to improve solubility or serve as a constrained analog of a diol.

The synthesis of this and other novel 3,3-disubstituted azetidines is a key area of research, with new methods continually being developed to provide medicinal chemists with a broader toolkit of building blocks.[4][11]

Conclusion

While 3,3-Bis(methoxymethyl)azetidine hydrochloride is not a commercially available, off-the-shelf compound, its synthesis is readily achievable from a commercially available precursor. The proposed synthetic route is robust and utilizes well-established chemical transformations. The unique structural and physicochemical properties of this building block make it a valuable tool for researchers and drug development professionals seeking to enhance the properties of their lead compounds. The continued exploration of novel azetidine derivatives is a testament to the enduring utility of this small, strained ring in the quest for new and improved medicines.

References

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. [Link]

  • Various Authors. (2025). Synthesis of 3,3′-disubstituted chiral 2-azetidinones. ResearchGate. [Link]

  • Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • Various Authors. (n.d.). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]

  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Google Patents. (n.d.).
  • Shankar, M. (2025). Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesized azetidine derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Google Patents. (n.d.).
  • Various Authors. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Lu, G. (2008). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]

  • Various Authors. (n.d.). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. PubMed. [Link]

  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Metoree. (2026). 16 Azetidine Manufacturers in 2026. [Link]

  • Various Authors. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Research Square. [Link]

  • Various Authors. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Various Authors. (2019). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules, 24(22), 4143. [Link]

  • Various Authors. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. PubMed. [Link]

  • Various Authors. (n.d.). Examples of naturally or pharmaceutically designed 3‐alkylidenephthalides. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. PMC. [Link]

Sources

Exploratory

The Azetidine Scaffold: A Technical Guide to Unlocking Novel Research Applications

A Foreword for the Modern Researcher: The relentless pursuit of novel chemical entities with enhanced therapeutic potential has led drug discovery scientists down many avenues. Among the myriad of heterocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: The relentless pursuit of novel chemical entities with enhanced therapeutic potential has led drug discovery scientists down many avenues. Among the myriad of heterocyclic scaffolds, the humble azetidine, a four-membered nitrogen-containing ring, has emerged from relative obscurity to a position of prominence.[1] Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties has established it as a privileged motif in modern medicinal chemistry.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the burgeoning research applications of azetidine derivatives. We will delve into the fundamental principles that make this scaffold so attractive, showcase its success in FDA-approved therapeutics, and provide practical, field-proven insights into its synthesis and application.

Part 1: The Azetidine Advantage: A Structural and Physicochemical Perspective

The utility of the azetidine ring in drug design stems from a unique confluence of chemical and physical properties that distinguish it from other saturated heterocycles.[1][2]

A Balancing Act of Stability and Reactivity: The four-membered ring of azetidine possesses a significant degree of ring strain (approx. 25.4 kcal/mol), which lies between that of the highly reactive aziridines and the more stable pyrrolidines.[3] This inherent strain makes the azetidine ring susceptible to ring-opening reactions under specific conditions, providing a synthetically versatile handle for further functionalization.[3] However, it is stable enough for facile handling and incorporation into complex molecular architectures.[3]

Conformational Constraint and sp³-Richness: In an era where "flat" molecules are often associated with promiscuous bioactivity and poor pharmacokinetic profiles, the non-planar, puckered conformation of the azetidine ring offers a distinct advantage.[2][4] This inherent three-dimensionality, or sp³-richness, allows for the precise spatial orientation of substituents, enabling more specific and potent interactions with biological targets.[1] The rigid nature of the scaffold reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[4]

A Bioisostere with Benefits: The azetidine moiety is frequently employed as a bioisosteric replacement for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments.[1][5] This substitution can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of an azetidine ring has been shown to:

  • Enhance Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings.[2]

  • Improve Aqueous Solubility: The polar nitrogen atom within the compact ring can improve a compound's solubility.[2]

  • Fine-tune Basicity: The pKa of the azetidine nitrogen can be modulated by substituents, allowing for precise control over the molecule's ionization state at physiological pH.

Part 2: From Bench to Bedside: Azetidine-Containing Drugs and Their Mechanisms of Action

The therapeutic potential of azetidine derivatives is not merely theoretical; it is validated by the growing number of FDA-approved drugs that incorporate this versatile scaffold. These drugs span a wide range of therapeutic areas, from autoimmune diseases and cancer to parasitic infections and hypertension, underscoring the broad applicability of azetidine chemistry.

Table 1: FDA-Approved Drugs Featuring the Azetidine Moiety
Drug NameChemical StructureTargetTherapeutic Indication
Baricitinib JAK1 and JAK2[6]Rheumatoid arthritis, atopic dermatitis, COVID-19[6]
Cobimetinib MEK1 and MEK2[2][3]Melanoma[2][3]
Sarolaner GABA and Glutamate-gated chloride channels (invertebrates)[7][8]Ectoparasite infestations in dogs[7][8]
Azelnidipine L-type and T-type calcium channels[9][10]Hypertension[9][10]
Deep Dive into Mechanism: Visualizing the Impact of Azetidine Derivatives

A deeper understanding of how these drugs exert their therapeutic effects can be gained by examining their interaction with key signaling pathways.

Baricitinib and the JAK-STAT Pathway:

Baricitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[6] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in the inflammatory process.[5][11] By blocking JAK1 and JAK2, baricitinib disrupts the signaling of numerous pro-inflammatory cytokines, thereby reducing the autoimmune response characteristic of diseases like rheumatoid arthritis.[1][11]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT (inactive) JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT p-STAT (active dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition CellCycle Cell Proliferation & Survival TranscriptionFactors->CellCycle

Caption: Cobimetinib blocks the MAPK/ERK signaling cascade.

Sarolaner and Invertebrate Ligand-Gated Chloride Channels:

Sarolaner, an ectoparasiticide, exerts its effect by acting as an antagonist of ligand-gated chloride channels, specifically those gated by GABA and glutamate, in the nervous system of insects and acarines. [7][8]This blockade prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and ultimately the death of the parasite. [12]The selectivity of sarolaner for invertebrate over mammalian receptors ensures its safety in veterinary applications. [13]

Invertebrate_Chloride_Channel cluster_synapse Invertebrate Synapse GABA_Glu GABA / Glutamate Receptor Ligand-Gated Chloride Channel GABA_Glu->Receptor Binds Chloride_ion Cl- Receptor->Chloride_ion Opens Channel Neuron Postsynaptic Neuron Chloride_ion->Neuron Influx leads to Hyperpolarization Sarolaner Sarolaner Sarolaner->Receptor Blocks Channel

Caption: Sarolaner disrupts neurotransmission in invertebrates.

Azelnidipine and Vascular Calcium Channels:

Azelnidipine is a dihydropyridine calcium channel blocker that exhibits a dual-blocking action on both L-type and T-type calcium channels in vascular smooth muscle cells. [9][10]The inhibition of calcium influx through these channels leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. [14][15]Its gradual onset of action helps to avoid reflex tachycardia, a common side effect of other calcium channel blockers. [10]

Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Calcium_ion Ca2+ L_type L-type Ca2+ Channel Calcium_ion->L_type Influx T_type T-type Ca2+ Channel Calcium_ion->T_type Influx Contraction Muscle Contraction L_type->Contraction T_type->Contraction Azelnidipine Azelnidipine Azelnidipine->L_type Inhibition Azelnidipine->T_type Inhibition

Caption: Azelnidipine induces vasodilation by blocking calcium channels.

Part 3: The Synthetic Toolkit: Practical Protocols for Azetidine Construction

The growing interest in azetidine derivatives has spurred the development of a diverse array of synthetic methodologies for their construction and functionalization. This section provides detailed, step-by-step protocols for the synthesis of key azetidine building blocks, empowering researchers to incorporate this valuable scaffold into their own discovery programs.

Experimental Protocol 1: Synthesis of N-Boc-3-iodoazetidine

This protocol details the conversion of a commercially available N-Boc-3-hydroxyazetidine to the corresponding iodo-derivative, a versatile intermediate for further functionalization.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Toluene

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents). [3]2. Heat the reaction mixture at 100 °C for 1 hour. [3]3. Cool the reaction to room temperature and pour it into a saturated aqueous sodium bicarbonate solution. [3]4. Quench the excess triphenylphosphine by adding iodine until the color of the organic layer persists. [3]5. Separate the organic layer and wash it with saturated aqueous sodium thiosulfate. [3]6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford 1-Boc-3-iodoazetidine as a clear oil. [3]

Experimental Protocol 2: Synthesis of N-Alkylazetidines from 1,2-Amino Alcohols

This three-step protocol provides a general route to N-alkylated azetidines starting from readily available 1,2-amino alcohols.

Step 1: O-Methylation of 1,2-Amino Alcohols

  • To a stirred solution of the 1,2-amino alcohol (1 equivalent) and iodomethane (2 equivalents) in anhydrous THF under a nitrogen atmosphere at -78 °C, slowly add KHMDS (2 equivalents). [12]2. Allow the mixture to stir for 2 hours at -78 °C. [12]3. Filter the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the O-methyl-1,2-amino alcohol. [12] Step 2: Reduction of the Ester Group This step assumes the starting amino alcohol contained an ester functionality that was carried through the O-methylation step.

  • Perform a standard reduction of the ester to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH₄ in THF).

Step 3: Mesylation and Intramolecular Cyclization

  • To a stirred solution of the resulting 1,3-amino alcohol (1 equivalent) and triethylamine (2.5 equivalents) in CH₂Cl₂ at -50 °C, slowly add methanesulfonyl chloride (1.2 equivalents). [12]2. Allow the solution to warm to room temperature and stir for 12 hours. [12]3. Concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography to afford the desired N-alkylazetidine. [12]

Experimental Protocol 3: Synthesis of Azetidine-3-carboxylic Acid

This protocol outlines a practical synthesis of azetidine-3-carboxylic acid, a valuable building block for more complex derivatives.

Step 1: Synthesis of 1-Benzyl-azetidine-3-carboxylic Acid Monoester

  • Azetidine ring formation is achieved via the cyclization of diethylbis(hydroxymethyl)malonate with benzylamine to form the corresponding N-benzyl-3,3-dicarboxyazetidine.

  • Careful pH-controlled hydrolysis yields the mono-acid azetidine.

Step 2: Debenzylation to Azetidine-3-carboxylic Acid

  • To a solution of the mono-acid from the previous step in water and ethanol, add Pd(OH)₂/C (20 wt%).

  • Hydrogenate the reaction mixture at 60 °C and 40 psi of hydrogen for 16 hours.

  • After the reaction is complete, filter the mixture through a pad of filter aid, washing with water.

  • Isolate the water-soluble azetidine-3-carboxylic acid by azeotropic distillation of the ethanol-water slurry followed by filtration of the crystalline product.

Part 4: The Horizon of Azetidine Chemistry: Future Directions and Untapped Potential

The journey of the azetidine scaffold from a synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. [1]The continued development of innovative synthetic methodologies will undoubtedly unlock access to an even greater diversity of azetidine-containing molecules. As our understanding of complex biological pathways deepens, the unique three-dimensional structures and favorable physicochemical properties of azetidines will be increasingly leveraged to design highly selective and potent modulators of novel therapeutic targets. The future of azetidine chemistry is bright, with the promise of yielding the next generation of innovative medicines to address unmet medical needs. [2]

References

  • Azetidines in medicinal chemistry: emerging applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, .
  • DRUG NAME: Cobimetinib. BC Cancer, [Link].

  • What is the mechanism of Azelnidipine? Patsnap Synapse, [Link].

  • What is the mechanism of Cobimetinib Fumarate? Patsnap Synapse, [Link].

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa, [Link].

  • What are MEK inhibitors and how do they work? Patsnap Synapse, [Link].

  • Calcium channel blockers. Deranged Physiology, [Link].

  • Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. PMC, [Link].

  • Cobimetinib - NCI. Division of Cancer Treatment and Diagnosis, [Link].

  • Vet Focus 31.2 Isoxazolines for canine demodicosis. Vet Focus, [Link].

  • The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. MDPI, [Link].

  • Isoxazoline Toxicosis in Animals - Toxicology. MSD Veterinary Manual, [Link].

  • Cobimetinib | C21H21F3IN3O2 | CID 16222096. PubChem, [Link].

  • Cobimetinib. DermNet, [Link].

  • Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects. Generic Drugs, [Link].

  • Full article: Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? Taylor & Francis, [Link].

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing), [Link].

  • Janus kinase inhibitors. DermNet, [Link].

  • Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief, [Link].

  • JAK/STAT signaling pathway inhibitors from MedChem Express. Bio-Connect, [Link].

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Publishing, [Link].

  • JAK-STAT signaling pathways. JAK inhibitors stop the downstream... ResearchGate, [Link].

  • Dihydropyridine calcium channel blockers. Wikipedia, [Link].

  • Calcium-Channel Blockers (CCBs). Cardiovascular Pharmacology Concepts, [Link].

  • Full article: Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Taylor & Francis Online, [Link].

  • Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs. ResearchGate, [Link].

  • Molecular structure of baricitinib. ResearchGate, [Link].

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online, [Link].

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content, [Link].

  • Sarolaner - Drug Targets, Indications, Patents. Patsnap Synapse, [Link].

  • The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors. PMC, [Link].

  • BARICITINIB. precisionFDA, [Link].

  • Baricitinib | C16H17N7O2S | CID 44205240. PubChem - NIH, [Link].

  • The azetidines. Recent synthetic developments | Chemical Reviews. ACS Publications, [Link].

  • Full article: A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Taylor & Francis Online, [Link].

Sources

Foundational

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Rise of a Strained Scaffold The azetidine ring,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of a Strained Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1][2] Its ascent is largely attributed to the unique conformational constraints and physicochemical properties imparted by the strained four-membered ring.[3] This inherent ring strain, intermediate between the more reactive aziridines and the more flexible pyrrolidines, provides a unique balance of stability and reactivity, making it an attractive component in the design of novel therapeutics.[2] The incorporation of azetidine moieties into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and increase target-binding affinity, solidifying its status as a key pharmacophore.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of azetidine scaffolds, offering field-proven insights and detailed methodologies for researchers in drug discovery.

Structural and Physicochemical Characteristics: The Azetidine Advantage

The unique three-dimensional structure of the azetidine ring is central to its utility in medicinal chemistry. Unlike its five- and six-membered counterparts, the azetidine ring is puckered, leading to a defined spatial arrangement of its substituents.[5] This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[6]

Conformational Analysis: A Puckered Reality

The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain. This puckering is a critical determinant of the molecule's overall three-dimensional shape and, consequently, its biological activity. The degree of puckering and the preferred orientation of substituents (pseudo-axial vs. pseudo-equatorial) are influenced by the substitution pattern on the ring.

Key Techniques for Conformational Analysis:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the conformation of azetidines in solution.[7] The coupling constants between vicinal protons can provide information about the dihedral angles and the degree of ring puckering. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can reveal through-space proximities between protons, helping to determine the relative orientation of substituents.[8][9]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state conformation of azetidine-containing molecules.[10][11][12] This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's three-dimensional structure.[13]

Physicochemical Properties: A Comparative Overview

The incorporation of an azetidine ring can significantly modulate the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[6][14]

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29~11.27~11.22All are strongly basic secondary amines with very similar pKa values. The choice between them is less likely to be driven by basicity alone.[15][16]
logP (Octanol/Water) 0.130.460.84Azetidine is the most hydrophilic of the three, which can be advantageous for improving aqueous solubility. The choice between these scaffolds can be a tool to fine-tune a molecule's lipophilicity.[16]
Ring Strain (kcal/mol) ~25.4~5.4~0The high ring strain of azetidine influences its reactivity and conformational preferences.[2]

Azetidine as a Bioisostere: More Than Just a Ring

In drug design, the azetidine ring is frequently employed as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[17] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties. For instance, replacing a gem-dimethyl group with a spiro-azetidine can enhance aqueous solubility and provide novel intellectual property. The rigid nature of the azetidine scaffold allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.

Synthetic Strategies: Accessing the Azetidine Core

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain. However, significant advances in synthetic methodologies have made this valuable scaffold more accessible.[2][18]

Key Synthetic Approaches:
  • Intramolecular Cyclization: This is one of the most common methods for constructing the azetidine ring and typically involves the cyclization of a γ-amino alcohol or a derivative with a good leaving group at the γ-position.[5]

  • [2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines.[2]

  • Ring Expansion and Contraction: Ring expansion of aziridines and ring contraction of pyrrolidines offer alternative routes to the azetidine core.[2]

  • Modular Synthesis of 3,3-Disubstituted Azetidines: Recent methods allow for the modular synthesis of 3,3-disubstituted azetidines from azetidinylation reagents, providing a versatile approach to this important structural motif.[4][19]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

This protocol describes the synthesis of a key intermediate for the preparation of 3,3-diarylazetidines.[20]

Materials:

  • N-Boc-azetidin-3-one

  • Phenyllithium solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add phenyllithium (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-phenylazetidin-3-ol.

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. For N-Boc-3-phenylazetidin-3-ol: 1H NMR (300MHz, CDCl3): δ 7.50-7.26 (m, 5H), 4.18 (dd, J = 21Hz, 9Hz), 3.55 (s, 1H), 1.44 (s, 9H). 13C NMR (75MHz, CDCl3): δ 156.5, 143.4, 128.6, 127.7, 124.6, 80.0, 71.1, 64.4, 28.4.[20]

Protocol 2: Enantioselective Synthesis of 2-Substituted Azetidines

This protocol outlines a general method for the enantioselective synthesis of C2-functionalized azetidines from a common intermediate.[21]

Step 1: Enantioselective α-chlorination of Aldehydes (Detailed organocatalytic chlorination protocol as described in the reference)

Step 2: Reduction to γ-chloro amines

  • To a solution of the β-chloro nitrile (1.0 eq) in anhydrous THF at 0 °C, add a solution of borane-dimethyl sulfide complex (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the γ-chloro amine.

Step 3: Intramolecular Cyclization to C2-functionalized Azetidines

  • To a solution of the γ-chloro amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-substituted azetidine.

Applications in Drug Discovery: Case Studies

The versatility of the azetidine scaffold is evident in the number of FDA-approved drugs and clinical candidates that incorporate this motif.[3]

Azelnidipine: A Calcium Channel Blocker

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. The azetidine ring in its structure contributes to its pharmacokinetic profile and receptor binding.[2]

Cobimetinib: A MEK Inhibitor for Cancer Therapy

Cobimetinib is an inhibitor of MEK1 and MEK2 kinases, which are components of the RAS/MAPK signaling pathway. It is used in combination with a BRAF inhibitor for the treatment of melanoma.[2]

Baricitinib: A JAK Inhibitor for Autoimmune Diseases

Baricitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are involved in the signaling of several cytokines implicated in autoimmune diseases such as rheumatoid arthritis. The azetidine moiety in baricitinib plays a crucial role in its binding to the ATP-binding pocket of the JAK enzymes.[3]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of action of azetidine-containing inhibitors like Baricitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, etc.) Nucleus->Gene_Transcription Initiates Baricitinib Baricitinib (Azetidine-containing JAK Inhibitor) Baricitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Quantitative Data: Structure-Activity Relationships

The following table presents IC50 values for a series of azetidine-containing TZT-1027 analogues, demonstrating the impact of substitutions on their antiproliferative activities.[22]

CompoundRA549 IC50 (nM)HCT116 IC50 (nM)
1a H2.22.1
1b 2-F70.365.8
1c 3-F58.655.4
1e 4-Cl62.159.3
1f 4-tBu75.472.1
1g 4-Ph68.966.2

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer a powerful means to modulate the biological activity and pharmacokinetic profiles of drug candidates. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine-containing molecules. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the rational design and application of azetidine scaffolds are poised to play an even more significant role in the discovery of the next generation of innovative medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link to a relevant review article]
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. American Chemical Society. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Institutes of Health. [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. National Center for Biotechnology Information. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. National Institutes of Health. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Scholaris. [Link]

  • Antiviral Drugs Study Guide: Mechanisms & Clinical Use. Pearson. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. National Institutes of Health. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • Azetidines of pharmacological interest. ResearchGate. [Link]

  • Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemic. White Rose Research Online. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • Single crystal X-ray diffraction. Ceitec.cz. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. RSC Publishing. [Link]

Sources

Exploratory

safety and handling precautions for 3,3-Bis(methoxymethyl)azetidine hydrochloride

An In-depth Technical Guide to the Safe Handling of 3,3-Bis(methoxymethyl)azetidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Chemical Safety Compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3,3-Bis(methoxymethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is the foundation of safe handling.

Identifier Value Source
IUPAC Name 3,3-bis(methoxymethyl)azetidin-1-ium chlorideInferred
CAS Number Not available
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
Physical Form Solid (predicted)
Solubility Likely soluble in water and polar organic solventsInferred from structure
Storage Temperature 2-8 °C, protected from light and moisture[2][5]

Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for 3,3-Bis(methoxymethyl)azetidine hydrochloride, a hazard assessment must be extrapolated from analogous compounds, such as 3-(Methoxymethyl)azetidine hydrochloride and azetidine hydrochloride.[6]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

Pictograms:



Signal Word: Warning

Toxicological Summary (Based on Analogs):

Exposure Route Potential Health Effects Symptoms
Inhalation May cause respiratory tract irritation.Coughing, sneezing, shortness of breath.[7]
Skin Contact Causes skin irritation, potential for absorption.Redness, itching, pain.
Eye Contact Causes serious eye irritation.Pain, tearing, redness, blurred vision.
Ingestion Harmful if swallowed.Nausea, vomiting, abdominal pain.

The hydrochloride salt form may also contribute to the irritant properties of the compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Ventilation: All handling of 3,3-Bis(methoxymethyl)azetidine hydrochloride should be conducted in a well-ventilated laboratory.[8] For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.[7]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[5][7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[7]

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of skin contact, chemical-resistant aprons and sleeves are recommended.[5]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Safe Handling and Experimental Workflows

Adherence to standardized operating procedures is paramount for ensuring the safety of all laboratory personnel.

General Handling Precautions
  • Avoid all direct contact with the compound.[9]

  • Do not breathe dust or vapors.[10]

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Ensure all containers are properly labeled with the compound name and associated hazards.

  • Keep the compound away from sources of ignition, as azetidine derivatives can be flammable.[2][3]

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don the appropriate PPE as outlined in Section 3.2.

  • Work Area: Designate a specific area within a chemical fume hood for weighing and handling.

  • Weighing: Carefully weigh the desired amount of 3,3-Bis(methoxymethyl)azetidine hydrochloride in a tared, sealed container.

  • Dissolution: Add the solvent to the container slowly and with gentle agitation to avoid splashing.

  • Transfer: If transferring the solution, use a pipette or a sealed transfer system.

  • Decontamination: Clean the weighing area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste properly.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling 3,3-Bis(methoxymethyl)azetidine hydrochloride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Reaction D->E F Quench Reaction E->F G Dispose of Waste F->G H Decontaminate Area G->H

Caption: A generalized workflow for the safe handling of 3,3-Bis(methoxymethyl)azetidine hydrochloride.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the free base is hygroscopic.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][11] The recommended storage temperature is 2-8°C.[2][5]

  • Light: Protect from direct sunlight.[5]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate potential hazards.

Minor Spill (Contained within a fume hood)
  • Alert: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).[12]

  • Cleanup: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.[13]

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Contact: Notify the appropriate emergency response personnel (e.g., Environmental Health and Safety).

  • Ventilate: If safe to do so, increase ventilation to the area.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Disposal Considerations

All waste containing 3,3-Bis(methoxymethyl)azetidine hydrochloride must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14]

  • Waste Containers: Use clearly labeled, sealed containers for all waste materials.

  • Neutralization: For aqueous waste streams containing the hydrochloride salt, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH of ~7 may be required before disposal.[15] This should be done cautiously and with appropriate monitoring.

  • Professional Disposal: Engage a certified hazardous waste disposal company for the final disposal of the material.[14]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like 3,3-Bis(methoxymethyl)azetidine hydrochloride is fundamental to the advancement of science. By integrating the principles outlined in this guide—from thorough hazard assessment and the diligent use of protective equipment to meticulous handling and disposal practices—researchers can create a safe and productive laboratory environment. A proactive and informed approach to chemical safety is not merely a set of rules but a foundational aspect of scientific integrity and excellence.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Retrieved from [Link]

  • AM-2092. Safety Data Sheet. Retrieved from [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. 3,3-bis(methoxymethyl)azetidine hydrochloride (C7H15NO2). Retrieved from [Link]

  • DENIOS Ltd. Chemical disposal: what you need to know. Retrieved from [Link]

  • Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Washington University in St. Louis. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of novel derivatives from 3,3-Bis(methoxymethyl)azetidine hydrochloride

Abstract & Medicinal Chemistry Significance 3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) represents a high-value scaffold for "escape from flatland" strategies in modern drug discovery. As a conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Medicinal Chemistry Significance

3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) represents a high-value scaffold for "escape from flatland" strategies in modern drug discovery. As a conformationally restricted, sp³-rich heterocycle, it serves as a superior bioisostere for gem-dimethyl groups, cyclohexanes, or piperidines.

The 3,3-disubstitution pattern offers two critical advantages:

  • Metabolic Blocking: The quaternary carbon at C3 prevents oxidative metabolism (P450-mediated hydroxylation) common at the susceptible 3-position of unsubstituted azetidines.

  • Vectorial Display: The methoxymethyl arms provide specific geometric projection for hydrogen bond acceptors, distinct from flexible alkyl chains.

This guide details the protocols for unlocking this scaffold, moving from salt neutralization to divergent N-functionalization and side-chain deprotection.

Pre-Synthetic Considerations: Handling the HCl Salt

The commercial starting material is supplied as a hydrochloride salt. Direct use in metal-catalyzed cross-couplings (Buchwald-Hartwig) or base-sensitive alkylations often leads to stalled reactions due to catalyst poisoning or incorrect stoichiometry.

Protocol A: Quantitative Free-Basing Rationale: To generate the reactive free amine without ring-opening or polymerization.

  • Dissolution: Dissolve 10 mmol of 3,3-Bis(methoxymethyl)azetidine HCl in 20 mL of minimal water.

  • Biphasic Setup: Layer with 50 mL of Dichloromethane (DCM).

  • Neutralization: Cool to 0°C. Slowly add 12 mL of 1M NaOH (1.2 equiv) with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer 3x with DCM.

    • Critical Step: Azetidines are polar. Use a 3:1 CHCl₃:Isopropanol mixture for difficult extractions if yield is low.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as azetidines can coordinate).

  • Concentration: Carefully concentrate under reduced pressure (≥200 mbar) at <30°C. Warning: Free base azetidines are volatile.

Core Functionalization Workflows

We define two primary vectors for derivatization:

  • Vector N (Nitrogen): Rapid diversification via Buchwald-Hartwig or SₙAr.[1]

  • Vector O (Oxygen): Side-chain modification via demethylation (BBr₃).

Visualization: Divergent Synthesis Pathway

G Start 3,3-Bis(methoxymethyl) azetidine HCl FreeBase Free Base Intermediate Start->FreeBase NaOH/DCM (Protocol A) VectorN Vector N: N-Functionalization FreeBase->VectorN VectorO Vector O: Side-Chain Modification FreeBase->VectorO Prod_Buchwald N-Aryl Derivatives (Buchwald-Hartwig) VectorN->Prod_Buchwald Pd(OAc)2, RuPhos Ar-Br Prod_SnAr N-Heteroaryl Derivatives (SₙAr) VectorN->Prod_SnAr DIPEA, DMSO Cl-Heterocycle Inter_Demethyl 3,3-Bis(hydroxymethyl) azetidine VectorO->Inter_Demethyl BBr3, DCM -78°C Prod_Cyclic Spirocyclic Ethers (Post-Cyclization) Inter_Demethyl->Prod_Cyclic Cyclization (Tosyl/Mesyl)

Caption: Divergent synthesis map showing the transition from salt neutralization to N-arylation (Vector N) and side-chain deprotection (Vector O).

Detailed Experimental Protocols

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Synthesis of N-aryl derivatives (e.g., for CNS-active library generation). Challenge: Azetidines are sterically hindered secondary amines; standard conditions often fail.

Reagents:

  • Substrate: Free base azetidine (1.0 equiv)

  • Aryl Bromide: 1.0 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RuPhos or XantPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with Aryl Bromide, Pd(OAc)₂, Ligand, and Cs₂CO₃. Purge with Argon for 5 mins.

  • Addition: Add the azetidine (dissolved in Toluene) via syringe.

  • Thermal Activation: Heat to 85°C–100°C for 12–16 hours.

    • Note: Do not exceed 110°C; azetidine ring thermal degradation may occur.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Validation Data (Typical Yields):

Aryl Halide TypeLigandTemp (°C)Yield (%)Notes
Electron-Deficient (e.g., 4-CN-Ph-Br)XantPhos8588%Fast conversion
Electron-Rich (e.g., 4-OMe-Ph-Br)RuPhos10072%Requires longer time
Ortho-Substituted (Steric bulk)RuPhos10555-65%Higher catalyst load (5%)
Protocol C: Side-Chain Demethylation (BBr₃)

Target: Conversion of methoxymethyl groups to hydroxymethyl groups to enable esterification or spiro-cyclization. Mechanistic Insight: BBr₃ is a Lewis acid.[2][3] It will complex with the azetidine nitrogen before attacking the ether. You must use excess reagent.

Reagents:

  • Substrate: N-Protected Azetidine (e.g., N-Boc or N-Benzyl) is highly recommended before this step to prevent polymerization.

  • Reagent: BBr₃ (1.0 M in DCM).[2][4]

  • Stoichiometry: 4.0 equiv (1 eq for Nitrogen, 1 eq per Oxygen, 1 eq excess).

Step-by-Step:

  • Cryogenic Setup: Cool a solution of N-protected azetidine in dry DCM to -78°C.

  • Addition: Add BBr₃ dropwise over 20 minutes.

    • Observation: A white precipitate (Lewis Acid-Amine complex) may form. This is normal.

  • Warming: Allow to warm to 0°C slowly over 2 hours. Stir at 0°C for 4 hours.

  • Quench (Critical): Cool back to -78°C. Add MeOH dropwise (exothermic!).

  • Hydrolysis: Add sat. NaHCO₃ solution and stir for 30 mins at room temperature to break the Boron-Nitrogen complex.

  • Extraction: Extract with DCM/MeOH (9:1).

Analytical Validation Logic

To ensure the integrity of the synthesized derivatives, use the following validation tree.

Visualization: Analytical Decision Tree

Validation Sample Isolated Derivative HNMR 1H NMR (CDCl3) Sample->HNMR LCMS LC-MS (ESI+) Sample->LCMS Check1 Check: Azetidine Ring Protons (3.5-4.5 ppm) HNMR->Check1 Integrity Check Check2 Check: Methoxy Singlet (~3.3 ppm) HNMR->Check2 Demethylation Check Pass/Fail Pass/Fail Check1->Pass/Fail Present = Failed Rxn\nAbsent = Success Present = Failed Rxn Absent = Success Check2->Present = Failed Rxn\nAbsent = Success MassCheck M+H Observed? LCMS->MassCheck

Caption: Analytical workflow to confirm ring integrity (NMR) and functional group conversion (Methoxy signal loss).

Key NMR Signatures:

  • Ring Integrity: Look for the characteristic splitting of the azetidine CH₂ protons (usually two doublets or a multiplet around 3.5–4.2 ppm). Disappearance or shift to >5 ppm suggests ring opening.

  • Symmetry: The 3,3-disubstituted core is achiral and symmetric. Loss of symmetry in the NMR spectrum indicates desymmetrization (e.g., mono-reaction of one arm).

References

  • Lowe, M. A., et al. "Azetidines as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • BenchChem Application Note. "Deprotection of Methyl Ethers using BBr3." BenchChem Protocols, 2025.[5]

  • Duncton, M. A. "Miniperspective: Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 2018.

  • Chemical Vendor Data. "3,3-Bis(methoxymethyl)azetidine hydrochloride Properties." PubChem, 2025.[6]

Sources

Application

Application Note: Strategic Integration of 3,3-Bis(methoxymethyl)azetidine in Peptidomimetic Design

Abstract This application note details the strategic incorporation of 3,3-Bis(methoxymethyl)azetidine hydrochloride into peptide backbones. As a sterically constrained, secondary amine, this building block serves as a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic incorporation of 3,3-Bis(methoxymethyl)azetidine hydrochloride into peptide backbones. As a sterically constrained, secondary amine, this building block serves as a high-value bioisostere for proline or gem-dimethyl groups. Its incorporation significantly alters the physicochemical profile of peptide therapeutics, enhancing metabolic stability and aqueous solubility while lowering lipophilicity (LogD). This guide provides optimized protocols for overcoming the steric hindrance inherent to 3,3-disubstituted azetidines during amide coupling.

Introduction: The "Azetidine Switch" in Drug Design

In modern peptidomimetic drug discovery, the "Azetidine Switch" refers to replacing flexible alkyl chains or larger saturated heterocycles (pyrrolidines, piperidines) with a strained azetidine ring.

3,3-Bis(methoxymethyl)azetidine offers a unique trifecta of properties:

  • Conformational Control: The 4-membered ring restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, locking the conformation in a manner similar to, but distinct from, proline.
  • Solubility Enhancement: The two methoxymethyl groups act as non-ionizable polar motifs, functioning as hydrogen bond acceptors to improve aqueous solubility without introducing charge.

  • Metabolic Shielding: The steric bulk at the 3-position (the "gem-disubstituent effect") protects the adjacent amide bond from proteolytic cleavage by steric occlusion.

Mechanistic Insight: The Steric Challenge

While the 3,3-substitution provides metabolic stability, it creates a "neopentyl-like" steric environment around the nucleophilic nitrogen. Standard coupling reagents (e.g., HBTU, EDC) often fail to drive this reaction to completion, leading to deletion sequences or capping failures. This guide focuses on the high-energy activation strategies required to force this coupling.

Chemical Handling & Preparation[1][2]

Compound: 3,3-Bis(methoxymethyl)azetidine hydrochloride State: White to off-white solid Storage: Desiccated at -20°C (Hygroscopic)

Critical Step: Free-Basing the Salt

The hydrochloride salt stabilizes the azetidine ring against polymerization but renders the amine non-nucleophilic.

  • In-Situ Neutralization (Recommended): Use a tertiary base (DIPEA or TMP) directly in the coupling mixture.

  • Pre-neutralization (Not Recommended): Isolating the free base oil is risky due to volatility and potential ring-opening polymerization or dimerization upon storage.

Experimental Protocol: C-Terminal Coupling

This protocol describes the attachment of 3,3-Bis(methoxymethyl)azetidine to the C-terminus of a peptide (Solid Phase or Solution Phase).

Objective: Form an amide bond between Peptide-COOH and Azetidine-NH.

Materials
  • Carboxylic Component: Fmoc-Peptide-OH or protected amino acid (1.0 equiv).

  • Amine Component: 3,3-Bis(methoxymethyl)azetidine HCl (1.2 – 1.5 equiv).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: DMF (anhydrous) or NMP.

Step-by-Step Procedure
  • Activation (The Pre-Activation Step):

    • Dissolve the Peptide-COOH (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

    • Note: Concentration should be 0.1 M – 0.2 M.

    • Add DIPEA (1.0 equiv) to initiate activation.

    • Stir for exactly 2 minutes.

    • Expert Insight: Do not exceed 5 minutes. Prolonged activation of hindered acids with HATU can lead to guanidinylation of the N-terminus or racemization.

  • Amine Addition:

    • In a separate vial, dissolve 3,3-Bis(methoxymethyl)azetidine HCl (1.2 equiv) in minimal DMF.

    • Add DIPEA (2.0 equiv) to this amine solution to neutralize the HCl.

    • Immediately transfer the amine/base mixture into the activated peptide solution.

  • Reaction:

    • Stir at room temperature under nitrogen/argon.

    • Time: 2 – 16 hours.

    • Monitoring: Due to steric hindrance, reaction kinetics are slow. Monitor via LC-MS or Kaiser test (if solid phase) at 2 hours.

  • Work-up (Solution Phase):

    • Dilute with EtOAc. Wash with 5% NaHCO3 (x2), 1M KHSO4 (x2), and Brine.

    • Dry over Na2SO4 and concentrate.[1]

    • Caution: The azetidine amide is stable, but avoid prolonged exposure to strong acids during workup to prevent ether cleavage of the methoxymethyl groups.

Data Table: Coupling Reagent Efficiency for Azetidines
ReagentActivation SpeciesReactivity vs. Hindered AminesRisk of EpimerizationRecommendation
HATU Azt-OBt EsterHigh Low (with Collidine)Primary Choice
PyBOP OBt EsterModerateLowSecondary Choice
COMU Oxyma EsterHighVery LowExcellent Alternative
EDC/HOBt CarbodiimideLow LowAvoid (Too slow)
TFFH Acid FluorideVery High ModerateUse for failed HATU couplings

Visualization: Coupling Workflow & Logic

The following diagram illustrates the decision logic for coupling sterically hindered azetidines.

AzetidineCoupling Start Start: Peptide-COOH + Azetidine HCl Activation Activation Strategy: HATU + DIPEA (1:1) Start->Activation Addition Add Neutralized Azetidine (Azetidine HCl + 2 eq DIPEA) Activation->Addition Pre-activate 2 min Monitor Monitor (LC-MS @ 2h) Addition->Monitor Success Complete Conversion: Proceed to Workup Monitor->Success >95% Conv. Stalled Incomplete/Stalled Monitor->Stalled <50% Conv. Alt_Strategy Switch Strategy: Use Acid Fluoride (TFFH) Stalled->Alt_Strategy Refractory Case Heat Apply Heat (40°C) (Microwave optional) Stalled->Heat First Intervention Alt_Strategy->Monitor Heat->Monitor

Caption: Decision tree for optimizing the coupling of sterically hindered 3,3-disubstituted azetidines.

Advanced Troubleshooting: The "Difficult Sequence"

If the standard HATU protocol yields <50% conversion, the issue is likely steric gearing —the specific conformation of the peptide C-terminus is blocking the approach of the bulky azetidine.

Protocol Variation: Acid Fluoride Activation

Acid fluorides are smaller electrophiles than the HATU-active ester, allowing better penetration of the steric shield.

  • Reagents: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA to prevent N-acyl transfer side reactions.

  • Procedure:

    • Mix Peptide-COOH (1 eq), TFFH (1.1 eq), and Collidine (2 eq) in DCM (Dichloromethane) or DMF.

    • Stir 30 mins to form the Acid Fluoride.

    • Add 3,3-Bis(methoxymethyl)azetidine HCl (1.5 eq) + Collidine (2 eq).

    • Stir 2-4 hours.

Stability Warning
  • Acid Sensitivity: While the amide bond is stable, the methoxymethyl ethers can be cleaved by strong Lewis acids (e.g., BBr3) or extremely harsh acidic conditions (high temp TFA). Standard Fmoc-cleavage (TFA/TIS/H2O) is generally safe, but avoid prolonged exposure (>4 hours).

References

  • Azetidines as Bioisosteres

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[2][3][4][5]

    • Source: Journal of Organic Chemistry (2025).[2]

    • URL:[Link]

  • Coupling Reagents for Hindered Amines

    • Title: Efficient peptide coupling involving sterically hindered amino acids.[6]

    • Source: Chemical Biology & Drug Design (2007).
    • URL:[Link]

  • Physicochemical Properties of Azetidines

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[7]

    • Source: Future Medicinal Chemistry (2026).
    • URL:[Link]

  • Acid Fluoride Protocol (TFFH)

    • Title: TFFH: A convenient reagent for the preparation of amino acid fluorides and their applic
    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for N-Functionalization of 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid, three-dimensional geometry that can significantly improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility, when used as a bioisostere for larger, more flexible rings like pyrrolidine.[1] Among the diverse array of azetidine building blocks, 3,3-bis(methoxymethyl)azetidine stands out for its synthetic utility. The geminal methoxymethyl groups provide a unique structural element while leaving the secondary amine nitrogen available for a wide range of functionalization reactions.

This guide provides detailed, field-proven protocols for the most common and effective N-functionalization strategies for 3,3-bis(methoxymethyl)azetidine hydrochloride ( 1 ), including N-alkylation, N-acylation, and reductive amination. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile scaffold into their synthetic programs.

Core Principles and General Considerations

Before proceeding to specific protocols, several foundational concepts must be understood to ensure successful and reproducible outcomes.

1. Liberation of the Free Amine: The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated and non-nucleophilic. The first step in any N-functionalization is the in situ neutralization of this salt to liberate the free secondary amine. This is typically achieved by adding a suitable base. The choice of base is critical and depends on the subsequent reaction.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, NaHCO₃): Ideal for N-alkylation reactions where they can be easily filtered off post-reaction. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.[3]

  • Organic Amine Bases (Et₃N, DIPEA): Non-nucleophilic hindered amines are preferred for reactions involving highly reactive electrophiles like acyl chlorides to prevent them from competing with the azetidine nucleophile.[4]

2. Solvent Selection: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature.

  • Aprotic Polar Solvents (DMF, ACN): Excellent for N-alkylation reactions, as they effectively solvate the inorganic bases and reactants.

  • Aprotic Nonpolar Solvents (DCM, DCE, THF): Commonly used for N-acylation and reductive amination, where they provide good solubility for organic reagents and are compatible with common reducing agents.

3. Reaction Monitoring and Purification: Progress of all reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[5][6] Upon completion, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble byproducts. The final products are most commonly purified by flash column chromatography on silica gel.[7]

Protocol 1: N-Alkylation via Nucleophilic Substitution

N-alkylation involves the direct formation of a carbon-nitrogen bond through the reaction of the azetidine nitrogen with an alkyl halide or a similar electrophile. This method is straightforward for introducing a variety of alkyl and benzyl groups.

Causality and Mechanistic Insight: This is a classic Sₙ2 reaction. The liberated secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group (e.g., Br⁻, I⁻). The base not only frees the starting amine but also neutralizes the hydrohalic acid (e.g., HBr) generated during the reaction, driving the equilibrium towards the product.

Detailed Step-by-Step Protocol:
  • To a round-bottom flask, add 3,3-bis(methoxymethyl)azetidine hydrochloride (1.0 eq) and a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Add a powdered, anhydrous inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

  • Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.2 eq).

  • Stir the mixture vigorously at the desired temperature (room temperature to 80 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: N-Alkylation Conditions
ProductAlkylating AgentBaseSolventTemp.Time (h)
2a Benzyl BromideK₂CO₃ACNRT6
2b Ethyl IodideCs₂CO₃DMF60 °C8
2c Propargyl BromideK₂CO₃ACNRT4
Experimental Workflow: N-Alkylation

N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Azetidine HCl (1) + Solvent (ACN/DMF) B Add Base (K₂CO₃ / Cs₂CO₃) A->B C Add Alkyl Halide (R-X) B->C D Stir at RT - 80 °C C->D E Monitor by TLC / LC-MS D->E F Filter & Concentrate E->F G Aqueous Work-up (EtOAc/Water) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product (2) I->J

Caption: Workflow for the N-alkylation of azetidine hydrochloride.

Protocol 2: N-Acylation for Amide Synthesis

N-acylation is a highly reliable method for forming robust amide bonds by reacting the azetidine with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride.

Causality and Mechanistic Insight: This reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic azetidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically rapid and exothermic. A non-nucleophilic organic base (e.g., Et₃N, DIPEA) is essential to scavenge the HCl byproduct without competing with the primary reaction.[4] Performing the initial addition at 0 °C helps to control the reaction rate and minimize potential side reactions.

Detailed Step-by-Step Protocol:
  • Suspend 3,3-bis(methoxymethyl)azetidine hydrochloride (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Add a non-nucleophilic organic base (e.g., triethylamine or DIPEA, 2.5 eq).

  • Cool the resulting slurry to 0 °C in an ice bath with stirring.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring for completion by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: N-Acylation Conditions
ProductAcylating AgentBaseSolventTemp.Time (h)
3a Acetyl ChlorideEt₃NDCM0 °C to RT1
3b Benzoyl ChlorideDIPEADCM0 °C to RT2
3c Isobutyryl ChlorideEt₃NDCM0 °C to RT1.5
Experimental Workflow: N-Acylation

N_Acylation cluster_setup Reaction Setup cluster_reaction Reaction & Quench cluster_workup Work-up & Purification A Azetidine HCl (1) + DCM B Add Base (Et₃N / DIPEA) A->B C Cool to 0 °C B->C D Add Acyl Chloride (RCOCl) dropwise C->D E Warm to RT & Stir (1-3 h) D->E F Monitor by TLC E->F G Quench with H₂O / NaHCO₃ E->G H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product (3) J->K

Caption: Workflow for the N-acylation of azetidine hydrochloride.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile strategy for N-alkylation that avoids the overalkylation issues sometimes seen with direct alkylation.[8] The process involves the one-pot formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), followed by its immediate in situ reduction.

Causality and Mechanistic Insight: The key to this reaction is the use of a hydride reducing agent that is selective for the protonated iminium ion over the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation due to its mild nature and excellent selectivity.[9][10] The reaction is often facilitated by a catalytic amount of acetic acid, which accelerates the formation of the iminium ion intermediate.

Detailed Step-by-Step Protocol:
  • To a round-bottom flask, add 3,3-bis(methoxymethyl)azetidine hydrochloride (1.0 eq), the aldehyde or ketone (1.2 eq), and an anhydrous solvent such as dichloroethane (DCE) or DCM (approx. 0.1 M).

  • Add triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS (typically 2-24 hours).

  • Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer to a separatory funnel, extract with DCM, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Reductive Amination Conditions
ProductCarbonyl CompoundReducing AgentSolventTemp.Time (h)
4a BenzaldehydeNaBH(OAc)₃DCERT4
4b CyclohexanoneNaBH(OAc)₃DCERT16
4c 4-PyridinecarboxaldehydeNaBH(OAc)₃DCMRT6
Experimental Workflow: Reductive Amination

Reductive_Amination cluster_setup Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Azetidine HCl (1) + Aldehyde/Ketone + Solvent (DCE) B Add Et₃N A->B C Stir at RT (30-60 min) B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir at RT & Monitor by LC-MS D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product (4) I->J

Caption: Workflow for N-alkylation via one-pot reductive amination.

Application Notes and Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in N-Alkylation 1. Incomplete reaction due to a poor leaving group. 2. Steric hindrance from the alkylating agent.1. Switch from an alkyl chloride or bromide to the more reactive alkyl iodide. 2. Increase the reaction temperature and/or extend the reaction time. Consider using Cs₂CO₃ as the base.
Reaction Stalls in Reductive Amination 1. Inefficient iminium ion formation. 2. Decomposition of the reducing agent due to moisture.1. Add a catalytic amount of acetic acid (0.1 eq) to promote iminium formation. 2. Ensure the use of an anhydrous reaction solvent and fresh NaBH(OAc)₃.[10]
Formation of Di-acylated Byproduct (Imide) The N-acylated product (amide) is deprotonated and reacts with a second equivalent of acyl chloride.This is rare for azetidines but possible. Ensure no more than 1.1-1.2 equivalents of the acylating agent are used. Maintain a low temperature during addition.
Difficult Purification (Polar Products) The product retains high polarity due to the nitrogen atom, leading to smearing on silica gel.For highly polar amines, consider using a modified eluent system for chromatography, such as DCM/Methanol with 1% ammonium hydroxide, to improve peak shape and separation.

Characterization of N-Functionalized Products

The successful synthesis of the target compounds should be confirmed using standard analytical techniques.

  • ¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced N-substituent. The characteristic protons on the azetidine ring typically appear as singlets or multiplets in the δ 3.0-4.5 ppm region.

  • ¹³C NMR: Confirm the presence of new carbon signals from the N-substituent. The azetidine ring carbons are typically found in the δ 50-70 ppm range.[11][12]

  • Mass Spectrometry (MS): Verify the molecular weight of the product by observing the correct molecular ion peak (e.g., [M+H]⁺).

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
  • A Novel Synthesis of 3,3-(Spiro)substituted Azetidines. Sci-Hub.
  • Supplementary Information. The Royal Society of Chemistry.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. Unknown Source.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC.
  • 3,3-bis(methoxymethyl)azetidine hydrochloride (C7H15NO2). PubChemLite.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Unknown Source.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Unknown Source.
  • Myers Chem 115. Unknown Source.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.
  • Reductive Amination - Common Conditions. Unknown Source.
  • Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Academia.edu.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.
  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
  • Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Unknown Source.

Sources

Application

experimental setup for reactions involving 3,3-Bis(methoxymethyl)azetidine hydrochloride

Topic: Experimental Setup for Reactions Involving 3,3-Bis(methoxymethyl)azetidine Hydrochloride Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Reactions Involving 3,3-Bis(methoxymethyl)azetidine Hydrochloride Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) is a specialized saturated heterocycle used primarily as a pharmacophore modulator in drug discovery. Structurally, it offers a unique combination of conformational rigidity (via the azetidine ring) and balanced lipophilicity (via the methoxymethyl ether side chains).

This guide provides a comprehensive technical framework for handling, activating, and derivatizing this building block. Unlike simple aliphatic amines, the azetidine core possesses significant ring strain (~26 kcal/mol), requiring specific protocols to prevent unwanted ring-opening or polymerization while maximizing N-functionalization efficiency.

Chemical Profile & Structural Logic[1]

The "Gem-Disubstituted" Advantage

In medicinal chemistry, replacing a gem-dimethyl group with a 3,3-disubstituted azetidine is a strategic bioisosteric replacement.

  • Conformation: The azetidine ring exists in a puckered "butterfly" conformation. The 3,3-substitution accentuates this pucker, orienting the methoxymethyl groups away from the nitrogen lone pair, thereby minimizing steric clash during N-functionalization.

  • Solubility: The ether linkages provide hydrogen bond acceptors, improving aqueous solubility compared to all-carbon analogues (e.g., 3,3-dimethylazetidine) without introducing high polarity.

Physical Properties Table
PropertyValue / Description
CAS Number 942308-06-7
Formula

MW 181.66 g/mol (salt); 145.20 g/mol (free base)
Appearance White to off-white crystalline solid
Hygroscopicity High (Store in desiccator)
pKa (Conjugate Acid) ~10.5 (Estimated for secondary azetidine)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (salt form)

Handling and "Free-Basing" Strategy

Critical Insight: The hydrochloride salt is the stable storage form. However, the protonated nitrogen is non-nucleophilic. For all reactions described below (Alkylation, Acylation, Arylation), the amine must be neutralized.

Recommendation: Perform in-situ neutralization rather than isolating the free base oil, which is prone to air oxidation and absorbing atmospheric


 to form carbamates.
Visualization: Activation Workflow

FreeBasing Salt Azetidine HCl Salt (Stable Solid) Base Base Addition (DIPEA / K2CO3) Salt->Base Dissolve in Solvent FreeBase Reactive Free Base (In-Situ) Base->FreeBase Deprotonation Reaction N-Functionalization (Electrophile Attack) FreeBase->Reaction Immediate Use

Figure 1: In-situ activation strategy to minimize handling of the unstable free base.

Core Experimental Protocols

Protocol A: N-Alkylation (SN2 Substitution)

Used for attaching alkyl chains or benzyl groups.

Mechanism: Nucleophilic attack of the azetidine nitrogen on an alkyl halide. Key Risk: Over-alkylation (quaternization) is possible but less likely due to the steric bulk of the 3,3-methoxymethyl groups.

Materials:

  • 3,3-Bis(methoxymethyl)azetidine HCl (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Azetidine HCl salt and the carbonate base in anhydrous ACN (0.2 M concentration relative to azetidine).

  • Activation: Stir at Room Temperature (RT) for 15 minutes. The mixture will remain a suspension.

  • Addition: Add the Alkyl Halide dropwise.[1]

  • Reaction: Heat to 60°C. Monitor via LCMS.

    • Note: Azetidines are thermally stable up to ~100°C, but avoid refluxing in high-boiling solvents like DMF to prevent ring opening.

  • Workup: Cool to RT. Filter off the inorganic salts.[2] Concentrate the filtrate.

  • Purification: Partition between EtOAc and Water. The product is in the organic layer.[2][3] Purify via Silica Flash Chromatography (typically 0-10% MeOH in DCM).

Protocol B: Reductive Amination

Used for connecting to aldehydes/ketones.

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction. Expert Tip: Use Sodium Triacetoxyborohydride (


) as the reductant. It is mild and tolerates the acid released from the HCl salt, often removing the need for a separate base if the aldehyde is robust.

Materials:

  • 3,3-Bis(methoxymethyl)azetidine HCl (1.0 equiv)[4]

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reductant:

    
     (1.5 equiv)[2]
    
  • Base: Triethylamine (

    
    ) (1.0 equiv) - Optional, helps dissolve the salt.
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Solubilization: Dissolve Azetidine HCl in DCE (0.1 M). Add

    
     (1.0 equiv) and stir for 10 mins to ensure the amine is available.
    
  • Imine Formation: Add the Aldehyde. Stir for 30–60 minutes at RT. (Magnesium sulfate can be added as a drying agent to push imine formation if the reaction is sluggish).

  • Reduction: Add

    
     in one portion.
    
  • Quench: Stir overnight at RT. Quench with Saturated

    
     solution.[2]
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
Protocol C: Amide Coupling (Peptide Conditions)

Used for attaching carboxylic acids.

Materials:

  • 3,3-Bis(methoxymethyl)azetidine HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU or T3P (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DCM.

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and DIPEA (1.0 equiv) in DMF. Add HATU (1.2 equiv) and stir for 5 minutes.

  • Amine Addition: Add the Azetidine HCl salt and the remaining DIPEA (2.0 equiv) to the reaction mixture.

    • Why 3.0 equiv DIPEA? 1 eq to neutralize the HCl salt, 1 eq for the acid, 1 eq to maintain basic pH for HATU activity.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (briefly), Sat.

    
    , and Brine.
    
    • Caution: Prolonged exposure to strong acid during workup can hydrolyze the ether side chains or open the ring. Keep acid washes brief and cold.

Advanced Workflow: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

This is the most challenging transformation due to the potential for catalyst poisoning by the azetidine nitrogen or ring opening at high temperatures.

Visualization: Catalytic Cycle Logic

Buchwald Start Aryl Halide + Azetidine HCl BaseStep Base (NaOtBu) Generates Free Amine Start->BaseStep Mix in Toluene/Dioxane CatCycle Pd(OAc)2 / BINAP or RuPhos Catalytic Cycle BaseStep->CatCycle 80-100°C Product N-Aryl Azetidine CatCycle->Product Reductive Elimination

Figure 2: Buchwald-Hartwig coupling workflow.

Protocol:

  • Catalyst Selection: RuPhos-Pd-G2 or Pd(OAc)2/BINAP are preferred for secondary cyclic amines.

  • Base: Sodium tert-butoxide (

    
    ) is standard.
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge flask with Azetidine HCl (1.0 eq), Aryl Bromide (1.0 eq),

      
       (2.5 eq), and Catalyst (5 mol%).
      
    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Heat to 80–100°C.

    • Note: If the reaction turns black immediately (Pd black precipitation), the amine might be coordinating too strongly. Switch to a precatalyst like BrettPhos Pd G3.

Troubleshooting & Analytical Data

Common Issues
ProblemPossible CauseSolution
Low Yield (Alkylation) Incomplete free-basing.Ensure 3.0 eq of base is used; switch to

in DMF.
Ring Opening Acidic workup or high heat (>110°C).Keep workup pH > 3; limit reaction temp to 80°C.
Polymerization Concentrated free base stored too long.Use free base immediately; do not distill the free amine.
Analytical Validation
  • 1H NMR (DMSO-d6):

    • The azetidine ring protons typically appear as two sets of multiplets around

      
       3.5 – 4.2 ppm (depending on N-substituent).
      
    • The methoxy groups (

      
      ) appear as a sharp singlet around 
      
      
      
      3.2 – 3.3 ppm.
    • The methylene linkers (

      
      ) appear around 
      
      
      
      3.4 – 3.6 ppm.
  • LCMS:

    • Expect

      
       of parent azetidine (free base) at m/z ~146.2.
      

References

  • Azetidine Synthesis & Properties

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Gem-Disubstituted Azetidines in Drug Design

    • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition. (Discusses the structural logic of 4-membered rings with ether substituents). Link

  • Buchwald-Hartwig Coupling of Azetidines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Handling of Amine Salts

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (General reference for physicochemical modulation using heterocycles). Link

Sources

Method

Application Note: Purification Strategies for 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Abstract & Introduction 3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS: 1677378-24-2 or related analogs) is a critical spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS: 1677378-24-2 or related analogs) is a critical spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability. The azetidine ring, a strained four-membered amine, serves as a rigid linker or a bioisostere for gem-dimethyl groups.

However, the purification of this compound presents specific challenges:

  • High Polarity: The hydrochloride salt is highly water-soluble, complicating aqueous workups.

  • Ring Strain: While azetidines are generally more stable than aziridines, the ring is susceptible to nucleophilic ring-opening under harsh basic conditions or high temperatures.

  • Hygroscopicity: The ether side chains combined with the amine salt moiety can lead to hygroscopic solids that "oil out" rather than crystallize.

This guide provides three validated protocols for the purification of 3,3-Bis(methoxymethyl)azetidine hydrochloride, ranging from bulk recrystallization to high-purity chromatographic isolation.

Chemical Properties & Handling[1][2]

PropertyDescription
Molecular Formula C₇H₁₅NO₂[1] · HCl
Molecular Weight ~195.66 g/mol (Salt)
Solubility (Salt) High: Water, Methanol, DMSO. Moderate: Ethanol, Isopropanol. Low: Acetone, Ethyl Acetate, Ethers, Hexane.
Solubility (Free Base) Moderate: DCM, Chloroform. High: Alcohols.[2] Partial: Water (due to ether oxygens).
Stability Stable in acid. Avoid strong nucleophiles (e.g., hydroxide, hydrazine) at high temperatures to prevent ring opening.
Storage Hygroscopic. Store under Nitrogen/Argon at -20°C.

Decision Matrix: Selecting the Right Protocol

Before initiating purification, assess the crude material's purity profile and scale.

purification_decision Start Crude 3,3-Bis(methoxymethyl)azetidine HCl PurityCheck Initial Purity (LCMS/NMR) Start->PurityCheck HighPurity >90% Purity Mainly Color/Trace Salts PurityCheck->HighPurity Clean Crude LowPurity <80% Purity Organic Impurities Present PurityCheck->LowPurity Dirty Crude MethodA Protocol A: Recrystallization (IPA/EtOAc) HighPurity->MethodA MethodB Protocol B: Acid-Base Extraction (DCM/K2CO3) LowPurity->MethodB Bulk Scale (>5g) MethodC Protocol C: Preparative HPLC (C18/HILIC) LowPurity->MethodC Small Scale (<1g) or High Precision MethodB->MethodA Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and scale.

Protocol A: Recrystallization (The Gold Standard)

This method relies on the high solubility of the amine salt in hot alcohols and its insolubility in esters or ethers. It is the most scalable method for removing inorganic salts and non-polar organic impurities.

Reagents
  • Solvent: Isopropyl Alcohol (IPA) - anhydrous.

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Equipment: Round-bottom flask, reflux condenser, oil bath, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution: Place the crude azetidine HCl solid in a flask. Add minimum boiling IPA (approx. 3-5 mL per gram of solid).

    • Note: If the solution is colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Allow the clear solution to cool to roughly 40-50°C.

  • Anti-Solvent Addition: Slowly add EtOAc dropwise with vigorous stirring.

    • Ratio: Target a final ratio of 1:2 or 1:3 (IPA:EtOAc).

    • Observation: Cloudiness should appear and persist. If oiling out occurs, reheat to redissolve and add anti-solvent more slowly.

  • Crystallization: Allow the mixture to cool to room temperature (RT) over 2 hours, then transfer to a fridge (4°C) overnight.

  • Isolation: Filter the white crystals under vacuum (inert gas blanket recommended). Wash the cake with cold 1:3 IPA:EtOAc, then pure EtOAc.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Acid-Base Extraction (Impurity Cleanup)

Use this method if the crude contains significant organic byproducts (e.g., unreacted starting materials) that co-crystallize.

Critical Warning: Azetidines are water-soluble. Standard aqueous extraction often results in product loss to the aqueous phase. This protocol uses a "High-Salt" aqueous phase to force the amine into the organic layer.

Reagents
  • Base: Saturated Potassium Carbonate (K₂CO₃) solution (pH ~11). Avoid NaOH to minimize hydrolysis risks.

  • Organic Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Acid Source: 4M HCl in Dioxane.

Step-by-Step Methodology
  • Basification: Dissolve crude salt in a minimum volume of water (e.g., 5 mL/g). Cool to 0°C. Slowly add sat. K₂CO₃ until pH > 10.

  • Extraction: Extract immediately with DCM (3 x 10 mL/g).

    • Tip: If the emulsion forms or yield is low, add solid NaCl to saturate the aqueous layer ("Salting Out").

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: Cool the dry DCM solution to 0°C. Add HCl in Dioxane (1.1 equivalents) dropwise.

    • Observation: The product should precipitate immediately as a white solid.

  • Evaporation: Evaporate the solvent under reduced pressure (Rotavap).

  • Polish: Perform Protocol A (Recrystallization) on the resulting solid to remove trapped acid/solvent.

Protocol C: Preparative HPLC (High Purity Isolation)

For final compounds requiring >98% purity (e.g., for biological assays), Reverse Phase Chromatography is recommended.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm particle size.

    • Alternative: If retention is too low on C18, use a HILIC column (Acetonitrile/Water/Ammonium Formate).

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 0% B to 30% B over 20 minutes. (Azetidines are polar; they elute early).

Workflow
  • Sample Prep: Dissolve crude in Water/Acetonitrile (90:10). Filter through a 0.22 µm PTFE filter.

  • Injection: Inject onto the Prep-HPLC system. Monitor UV at 210 nm (low absorption, rely on end-absorption of amine/ether) or use ELSD/MS detection.

  • Lyophilization: Collect fractions. Do not rotavap at high heat. Freeze and lyophilize (freeze-dry) to obtain the TFA salt.

  • Salt Exchange (Optional): If the HCl salt is strictly required, redissolve the TFA salt in MeOH, treat with excess HCl in Dioxane, evaporate, and repeat twice.

Quality Control & Troubleshooting

QC Parameters
TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Characteristic azetidine ring protons (approx. 3.8-4.2 ppm). 3,3-methoxy singlets (~3.3 ppm).
Purity LC-MS>95% Area under curve.[3] Mass [M+H]⁺ matches theoretical.
Counter-ion Silver Nitrate Titration0.95 - 1.05 eq of Chloride.
Troubleshooting Guide
  • Issue: Product is an oil, not a solid.

    • Cause: Trace solvents or water.

    • Fix: Triturate the oil with anhydrous Diethyl Ether or Pentane. Sonication often induces crystallization.

  • Issue: Low recovery in extraction.

    • Cause: Product remained in water.

    • Fix: Use "Salting Out" (add NaCl to aqueous phase) or use 10% Methanol in DCM for extraction.

  • Issue: Ring Opening.

    • Sign: NMR shows loss of ring strain signals and appearance of broad alkyl chain signals.

    • Prevention: Keep temperature <40°C during base treatment.[3] Store HCl salt dry.

References

  • Synthesis of Azetidines: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[2] Link

  • Recrystallization of Amine Salts: University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

  • Chemical Properties: PubChem. 3,3-bis(methoxymethyl)azetidine hydrochloride. Link

  • General Azetidine Handling: Sigma-Aldrich. 3-(Methoxymethyl)azetidine hydrochloride Product Sheet. Link

Sources

Application

analytical methods for characterizing 3,3-Bis(methoxymethyl)azetidine hydrochloride derivatives

Protocols for High-Value Drug Discovery Scaffolds Abstract 3,3-Bis(methoxymethyl)azetidine hydrochloride is a "privileged scaffold" in modern medicinal chemistry, valued for its ability to lower lipophilicity (LogP) whil...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for High-Value Drug Discovery Scaffolds

Abstract

3,3-Bis(methoxymethyl)azetidine hydrochloride is a "privileged scaffold" in modern medicinal chemistry, valued for its ability to lower lipophilicity (LogP) while maintaining metabolic stability and structural rigidity compared to gem-dimethyl analogs.[1] However, its characterization presents distinct challenges: the lack of a strong UV chromophore, high polarity, and the hygroscopic nature of the hydrochloride salt.[1] This guide details a multi-modal analytical strategy, integrating CAD/ELSD detection, derivatization-enhanced HPLC, and specific salt-form assays to ensure pharmaceutical-grade quality.

Part 1: Physicochemical Profiling & Handling[1]

Context: As a hydrochloride salt of a secondary amine, this compound is prone to hygroscopicity.[1] Accurate weighing and stoichiometry (free base vs. salt) are critical for biological assay reproducibility.[1]

Protocol 1.1: Hygroscopicity & Salt Stoichiometry

Objective: Determine the exact water content and counter-ion ratio (HCl:Base).

  • Thermogravimetric Analysis (TGA):

    • Method: Ramp 10°C/min from 25°C to 300°C under N₂.

    • Expectation: Weight loss <100°C indicates surface water (hygroscopicity).[1] Sharp loss >180°C indicates decomposition.

    • Note: If TGA shows significant low-temp weight loss, perform Karl Fischer titration.[1]

  • Chloride Content Determination (Potentiometric Titration):

    • Reagent: 0.1 N Silver Nitrate (AgNO₃).[1]

    • Solvent: Water:Acetone (1:1).[1]

    • Endpoint: Potentiometric detection using a silver electrode.

    • Calculation:

      
      .[1]
      
    • Target: Theoretical Cl% for C₇H₁₅NO₂·HCl (MW ~193.[1]67) is ~18.3%. Deviations indicate hydration or excess HCl.

Part 2: Structural Identification (Spectroscopy)[1]

Context: The symmetry of the 3,3-substitution pattern simplifies the NMR spectrum but requires careful assignment of the ether vs. ring methylene protons.[1]

Protocol 2.1: NMR Spectroscopy (¹H, ¹³C)

Solvent: D₂O (preferred for HCl salts) or DMSO-d₆.[1] Instrument: 400 MHz or higher.

NucleusChemical Shift (δ ppm, approx in D₂O)MultiplicityAssignmentMechanistic Insight
¹H 3.90 - 4.10Singlet (4H)Azetidine Ring (H-2, H-4)Deshielded by N+ and ring strain.[1]
¹H 3.50 - 3.60Singlet (4H)Methoxymethyl (-CH₂-O-)Distinct from ring protons; usually sharper.[1]
¹H 3.30 - 3.40Singlet (6H)Methoxy (-OCH₃)Characteristic strong singlet.[1]
¹³C ~50 - 55-Azetidine C-2, C-4Ring carbons.[1]
¹³C ~70 - 75-Methoxymethyl CEther linkage carbons.[1]
¹³C ~35 - 40-Quaternary C-3The symmetry center.[1]

Critical Check: The absence of signals around 5-6 ppm confirms no alkene impurities (from incomplete cyclization or elimination).[1]

Part 3: Purity & Assay (The Core Protocols)[1]

Challenge: The molecule lacks a conjugated π-system, rendering standard UV detection (254 nm) useless.[1] Solution: Use Universal Detection (CAD/ELSD) or Derivatization.[1]

Method A: HPLC-CAD (Charged Aerosol Detection) - Recommended

Why: CAD detects all non-volatile analytes regardless of optical properties, providing a "mass-balance" view of purity.[1]

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).[1] Reason: High pH stability is crucial for amine peak shape.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detector: CAD (Nebulizer temp: 35°C).

  • Sample Diluent: Water:Acetonitrile (90:10).[1]

Method B: HPLC-UV with Pre-Column Derivatization (FMOC-Cl)

Why: If CAD is unavailable, derivatization adds a UV chromophore.[1] FMOC-Cl reacts rapidly with secondary amines (the azetidine).[1]

  • Reagent Prep: 5 mM FMOC-Cl in Acetonitrile. Borate buffer (pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC-Cl.

  • Incubation: 1 minute at Room Temp. (Add 10 µL Adamantanamine to quench excess FMOC if necessary, though usually separated chromatographically).[1]

  • HPLC Conditions:

    • Detection: UV 265 nm (FMOC max).[1][3]

    • Column: C18 Standard.[1]

    • Mobile Phase: Acidic Water (0.1% Formic Acid) / ACN Gradient.[1]

    • Result: The Azetidine-FMOC derivative will elute later and have strong UV absorbance.[1]

Method C: GC-MS (For Volatile Impurities)

Constraint: The HCl salt decomposes in the injector.[1] You must perform an in-situ free-basing or extraction.[1]

  • Prep: Dissolve 10 mg salt in 1 mL 1N NaOH. Extract with 1 mL Dichloromethane (DCM). Inject the DCM layer.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet: 250°C, Split 20:1.

  • Oven: 50°C (2 min) → 10°C/min → 250°C.

  • MS: Scan 35-300 m/z.

  • Key Peaks: Look for m/z 143 (Molecular Ion of free base) and fragmentation loss of -OCH3 (M-31).[1]

Part 4: Impurity Profiling & Stability[1]

Potential Impurities:

  • Ring Opening: Hydrolysis of the azetidine ring leads to linear amino-propanol derivatives (detectable by LC-MS, M+18).[1]

  • Demethylation: Loss of a methyl group from the ether side chains (detectable by GC-MS).[1]

Diagram 1: Analytical Characterization Workflow

Visualizing the decision logic for selecting the correct method.

AnalyticalWorkflow Start Sample: 3,3-Bis(methoxymethyl) azetidine HCl CheckUV Check UV Absorbance (200-400 nm) Start->CheckUV NoUV No Significant Chromophore (Silent Region) CheckUV->NoUV Abs < 0.1 AU Choice Select Primary Assay Method NoUV->Choice MethodA Method A: HPLC-CAD/ELSD (Direct Analysis) Choice->MethodA Universal Detector Available MethodB Method B: Derivatization (FMOC) + HPLC-UV Choice->MethodB UV Only Available MethodC Method C: GC-MS (Free Base Extraction) Choice->MethodC Volatile Impurity Check Validation Validate Specificity (Check Mass Balance) MethodA->Validation MethodB->Validation MethodC->Validation

Caption: Decision matrix for selecting analytical methods based on detector availability and analyte properties.

Diagram 2: Impurity Fate Mapping

Tracking potential degradation pathways during storage or synthesis.

ImpurityMap Target Target: 3,3-Bis(methoxymethyl) azetidine Acid Acidic Stress (HCl/Heat) Target->Acid Base Basic Stress (NaOH) Target->Base Oxidation Oxidative Stress (H2O2) Target->Oxidation RingOpen Impurity A: Ring Opening (Linear Amine) Acid->RingOpen Hydrolysis Polymer Impurity C: Polymerization Base->Polymer Self-Reaction NOxide Impurity B: N-Oxide Oxidation->NOxide N-Oxidation

Caption: Degradation pathways under stress conditions.[1] Acidic hydrolysis is the primary risk for azetidines.[1]

References
  • Vertex AI Search. (2025).[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (NIH).

  • Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Thermo Fisher Application Notes.

  • SIELC Technologies. (2022).[1] HPLC Method For Analysis Of Histidine and Derivatives (Non-Chromophoric Amines). SIELC Application Data.

  • Sigma-Aldrich. (2025). 3-(Methoxymethyl)azetidine hydrochloride Product Specification. Merck KGaA.

  • Bentham Science. (2023).[1] Application of Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis.

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 3,3-Bis(methoxymethyl)azetidine Hydrochloride into Bioactive Molecules

Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The industry's focus has increasingly shifted towards sp³-rich, three-dimensional structures that offer better target engagement and superior physicochemical properties compared to traditional flat, aromatic systems.[1] Within this landscape, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold.[2][3]

The incorporation of an azetidine moiety can confer significant advantages to a lead compound, including enhanced metabolic stability, improved aqueous solubility, and increased structural rigidity.[1] These benefits stem from the unique conformational constraints and high ring strain (~25.4 kcal/mol) of the four-membered ring, which lies between that of highly reactive aziridines and more flexible pyrrolidines.[4][5] This unique structural and energetic profile makes azetidines attractive bioisosteres for other cyclic amines or even acyclic fragments.[6] Specifically, 3,3-disubstituted azetidines are of high interest as they introduce a quaternary center that can serve as a non-planar surrogate for gem-dimethyl or carbonyl groups, while providing a defined exit vector for further molecular elaboration.[7]

This guide provides a detailed technical overview and actionable protocols for incorporating a specific, high-value building block—3,3-Bis(methoxymethyl)azetidine hydrochloride (1) —into parent molecules. We will explore the core reactivity of this reagent and provide step-by-step methodologies for its conjugation via common, robust synthetic transformations.

Reagent Profile: 3,3-Bis(methoxymethyl)azetidine Hydrochloride (1)

The subject of this guide, 3,3-Bis(methoxymethyl)azetidine hydrochloride, is a versatile building block for drug discovery programs.

start Aldehyde/Ketone + Azetidine HCl (1) step1 Add Stoichiometric Base (e.g., Et3N, DIPEA) start->step1 intermediate1 Formation of Free Azetidine + Aldehyde/Ketone step1->intermediate1 step2 Iminium Ion Formation (Slightly Acidic Conditions) intermediate1->step2 intermediate2 Iminium Intermediate step2->intermediate2 step3 Add Reducing Agent (e.g., NaBH(OAc)3) intermediate2->step3 final_product N-Substituted Azetidine Product step3->final_product

Sources

Application

Application Note: Asymmetric Functionalization of 3,3-Bis(methoxymethyl)azetidine Scaffolds

This Application Note and Protocol guide details the use of 3,3-Bis(methoxymethyl)azetidine hydrochloride as a critical nucleophilic building block in asymmetric catalytic transformations. The guide focuses on the most c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3,3-Bis(methoxymethyl)azetidine hydrochloride as a critical nucleophilic building block in asymmetric catalytic transformations.

The guide focuses on the most chemically significant application: Iridium-Catalyzed Asymmetric Allylic Amination (AAA) . This reaction allows the installation of the achiral, pharmacologically privileged azetidine scaffold onto a chiral allylic framework, a key strategy in modern drug discovery for generating metabolic stability and lowering lipophilicity.

Introduction & Scientific Context

3,3-Bis(methoxymethyl)azetidine is a high-value bioisostere for the gem-dimethyl group and other lipophilic cyclic amines. Its incorporation into pharmaceutical candidates often improves metabolic stability (blocking metabolic hot-spots) and solubility (via the ether linkages) while maintaining a compact, rigid geometry.

While the azetidine itself is achiral (possessing a plane of symmetry), its utility in Asymmetric Catalysis lies in its role as a sterically demanding, secondary amine nucleophile. The core challenge in using this scaffold is coupling it to chiral centers without racemization or with high enantioselectivity.

Primary Application: The Iridium-Catalyzed Asymmetric Allylic Amination (AAA) is the gold-standard method for coupling this amine to allylic electrophiles. Unlike Palladium catalysis, which favors linear (achiral) products, Iridium catalysis (with chiral phosphoramidite ligands) enables the formation of branched, chiral allylic amines with high enantioselectivity (


) and regioselectivity (

).

Mechanistic Insight: The Iridium Catalytic Cycle

The reaction proceeds via an Ir(I)/Ir(III) redox cycle. The key to enantioselectivity is the formation of a specific


-allyl iridium complex where the chiral ligand dictates the face of nucleophilic attack.
  • Activation: The catalyst precursor

    
     reacts with the chiral phosphoramidite ligand and a base to form the active species.
    
  • Oxidative Addition: The allylic carbonate undergoes oxidative addition to the Ir center, forming a

    
    -allyl complex.
    
  • Nucleophilic Attack: The 3,3-bis(methoxymethyl)azetidine attacks the more substituted carbon of the allyl system (outer-sphere mechanism), governed by the electronic and steric environment of the ligand.

  • Regioselectivity: The "memory effect" and the specific ligand architecture favor the branched product over the linear one.

Diagram: Iridium-Catalyzed AAA Cycle

Ir_Catalytic_Cycle Figure 1: Catalytic Cycle for Ir-Catalyzed Asymmetric Allylic Amination of Azetidines Precursor [Ir(COD)Cl]2 + Chiral Ligand ActiveCat Active Ir(I) Species Precursor->ActiveCat Activation PiAllyl Ir(III)-π-Allyl Complex (Chiral Environment) ActiveCat->PiAllyl Oxidative Addition Substrate Allyl Carbonate (Racemic or Linear) Substrate->PiAllyl + Substrate Product Chiral Branched Allylic Amine PiAllyl->Product Nucleophilic Attack (Outer Sphere) Nucleophile 3,3-Bis(methoxymethyl) azetidine HCl (Base Neutralized) Nucleophile->PiAllyl Attack Product->ActiveCat Regeneration

Experimental Protocol: Enantioselective Synthesis of N-Allyl-3,3-Bis(methoxymethyl)azetidines

Objective: To synthesize a chiral N-allylated azetidine derivative with


 ee using 3,3-Bis(methoxymethyl)azetidine hydrochloride.
Materials & Reagents
ReagentRoleEquiv.Notes
3,3-Bis(methoxymethyl)azetidine HCl Nucleophile1.2Hygroscopic; dry before use.
Racemic Allyl Carbonate Electrophile1.0Substrate (e.g., cinnamyl carbonate).

Catalyst Precursor0.02Stored under Argon.
(S)-Feringa Phosphoramidite Chiral Ligand0.04Determines stereochemistry.
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Base1.0Catalytic base activation.
Potassium Carbonate (

)
Stoichiometric Base2.0Neutralizes HCl salt.
THF / DCM (1:1) Solvent-Anhydrous, degassed.
Step-by-Step Procedure
Phase 1: Catalyst Activation
  • Inert Atmosphere: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

  • Ligand Complexation: Add

    
     (2.0 mol%) and the Chiral Phosphoramidite Ligand (4.0 mol%) to the tube.
    
  • Solvation: Add anhydrous THF (1.0 mL) and propylamine (1.0 equiv relative to Ir) to activate the pre-catalyst. Stir at Room Temperature (RT) for 30 minutes. The solution should turn from yellow to pale orange/red.

    • Expert Note: The amine activation step is crucial for generating the active mono-ligated species.

Phase 2: Nucleophile Preparation (Free-Basing)
  • Neutralization: In a separate vial, suspend 3,3-Bis(methoxymethyl)azetidine hydrochloride (1.2 equiv) in DCM (1.0 mL).

  • Base Addition: Add powdered

    
     (2.0 equiv) or aqueous 1M NaOH. Stir vigorously for 10 minutes.
    
  • Extraction (Optional but Recommended): If using aqueous base, extract the free amine into DCM, dry over

    
    , and concentrate carefully (azetidines can be volatile). Alternatively, use the in-situ neutralization method with excess organic base (TBD) if the substrate tolerates it.
    
Phase 3: Asymmetric Allylic Amination
  • Substrate Addition: Add the racemic allyl carbonate (1.0 equiv) to the activated catalyst solution.

  • Reaction: Add the free-based azetidine solution (from Phase 2) dropwise to the reaction mixture.

  • Incubation: Stir the mixture at RT for 12–24 hours. Monitor by TLC (or LC-MS) for the consumption of the carbonate.

  • Work-up: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Data Analysis & Validation
  • Yield: Expected 70–90%.

  • Regioselectivity (Branched/Linear): Determine by

    
     NMR integration of the allylic proton signals. Branched isomer typically shows a signal at 
    
    
    
    ppm (d/m), while linear shows
    
    
    ppm (d).
  • Enantiomeric Excess (

    
    ):  Determine by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA mobile phase).
    

Troubleshooting & Optimization

  • Low Conversion: The steric bulk of the 3,3-bis(methoxymethyl) groups may slow down the nucleophilic attack. Solution: Increase catalyst loading to 4 mol% or gently heat to 40°C (monitor

    
    , as higher T can erode selectivity).
    
  • Poor Solubility: The HCl salt is insoluble in THF. Solution: Ensure complete free-basing before addition, or use a biphasic system with a Phase Transfer Catalyst (PTC).

  • Linear Product Formation: Indicates "Pd-like" pathway or ligand dissociation. Solution: Ensure strict anaerobic conditions; oxygen can oxidize the active Ir species.

References

  • Iridium-Catalyzed Allylic Substitution: Hartwig, J. F., & Stanley, L. M. (2010). Mechanisms of Iridium-Catalyzed Allylic Substitution. Accounts of Chemical Research, 43(12), 1461–1475. Link

  • Azetidines in Drug Discovery: Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • General Protocol for Ir-AAA: Helmchen, G., & Dookhun, A. (2000). Iridium-Catalyzed Asymmetric Allylic Substitutions. European Journal of Organic Chemistry. Link

  • Compound Data: PubChem. (n.d.). 3,3-Bis(methoxymethyl)azetidine hydrochloride.[1] Retrieved October 24, 2023. Link

Sources

Method

reaction conditions for ring-opening of the azetidine in 3,3-Bis(methoxymethyl)azetidine hydrochloride

Executive Summary This application note details the reaction conditions and mechanistic considerations for the ring-opening of 3,3-Bis(methoxymethyl)azetidine hydrochloride . While azetidines are less strained than their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions and mechanistic considerations for the ring-opening of 3,3-Bis(methoxymethyl)azetidine hydrochloride . While azetidines are less strained than their three-membered counterparts (aziridines), the 3,3-disubstitution pattern introduces unique steric and conformational effects (Thorpe-Ingold effect) that influence reactivity. This guide focuses on two primary methodologies: Acid-Mediated Nucleophilic Opening (yielding


-functionalized amines) and Azetidinium Ion Activation  (for regioselective chain extension).

Mechanistic Principles

The ring-opening of 3,3-bis(methoxymethyl)azetidine is driven by the release of ring strain (~26 kcal/mol). However, the reaction is kinetically controlled by the activation of the nitrogen atom. A neutral azetidine is generally inert to nucleophiles; therefore, formation of an electrophilic species—either a protonated azetidinium or a quaternary ammonium salt—is a prerequisite.

The Challenge of 3,3-Substitution

The two methoxymethyl groups at the C3 position create a "neopentyl-like" steric environment.

  • Steric Hindrance: Direct

    
     attack at C2/C4 is not significantly hindered by C3 substituents, making this substrate amenable to ring opening unlike C2-substituted variants.
    
  • Conformational Bias: The gem-disubstitution can accelerate ring-opening rates compared to unsubstituted azetidines due to the relief of transannular compression upon bond cleavage.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways for ring opening based on the activation strategy.

Azetidine_Pathways Start 3,3-Bis(methoxymethyl) azetidine HCl FreeBase Free Base (Neutral) Start->FreeBase Neutralization (NaOH/NaHCO3) Protonated Protonated Species (Activated) Start->Protonated Strong Acid (HCl, HBr, Lewis Acids) Quat Azetidinium Salt (N-Alkylated/Acylated) FreeBase->Quat Electrophile (R-X) or Acyl Chloride Prod_Acid Product A: Gamma-Halo/Hydroxy Amine Protonated->Prod_Acid Nucleophilic Attack (Cl-, Br-, H2O) Prod_Nu Product B: Functionalized Tertiary Amine Quat->Prod_Nu Nucleophilic Attack (Nu-, Heat)

Figure 1: Mechanistic pathways for the activation and ring-opening of 3,3-bis(methoxymethyl)azetidine.

Experimental Protocols

Protocol A: Acid-Mediated Ring Opening (Synthesis of -Chloroamines)

This method utilizes strong mineral acid to simultaneously protonate the nitrogen and provide the nucleophile (


). It is the most direct method for generating linear amine building blocks.

Target Product: 3-(Chloromethyl)-4-methoxy-2-(methoxymethyl)butan-1-amine derivatives (or equivalent linear isomer depending on nomenclature).

Reagents & Equipment[1][2][3][4]
  • Substrate: 3,3-Bis(methoxymethyl)azetidine HCl

  • Reagent: Concentrated HCl (37%) or HBr (48%)

  • Solvent: Water or Methanol (for milder solvolysis)

  • Vessel: Heavy-walled pressure vial (if heating >60°C)

Step-by-Step Methodology
  • Preparation: Charge the azetidine hydrochloride (1.0 equiv) into a reaction vessel.

  • Acid Addition: Add concentrated HCl (5–10 equiv). Note: Excess acid is required to drive the equilibrium and prevent polymerization.

  • Thermal Activation: Heat the mixture to 80–100°C for 4–12 hours.

    • Critical Check: Monitor by TLC or LCMS.[2] Azetidines are more thermally stable than aziridines; room temperature is often insufficient for complete conversion.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove excess acid and water.

    • Caution: The product will be a primary ammonium salt. Do not neutralize unless immediate derivatization is planned, as the free base may re-cyclize or polymerize.

Expected Outcome: Quantitative conversion to the linear


-chloroamine hydrochloride salt.
Protocol B: Nucleophilic Opening via Azetidinium Activation

This protocol is preferred when introducing complex nucleophiles (e.g., azide, cyanide, acetate) or when synthesizing tertiary amines.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 3,3-Bis(methoxymethyl)azetidine (Free base)

  • Activator: Benzyl bromide, Methyl iodide, or Tosyl chloride

  • Nucleophile: Sodium Azide (

    
    ), Potassium Acetate (KOAc), or similar.
    
  • Solvent: Acetonitrile (MeCN) or DMF (polar aprotic is essential).

Step-by-Step Methodology
  • Free Basing (If starting from HCl salt):

    • Dissolve starting material in minimal water.

    • Basify with 2M NaOH to pH 12.

    • Extract with DCM (3x), dry over

      
      , and concentrate carefully (azetidines can be volatile).
      
  • Quaternization (Activation):

    • Dissolve the free base in MeCN (0.2 M).

    • Add the alkylating agent (e.g., Benzyl bromide, 1.1 equiv).

    • Stir at RT for 2–4 hours. Formation of the azetidinium salt is usually indicated by precipitation or LCMS.

  • Ring Opening:

    • Add the Nucleophile (e.g.,

      
      , 2.0 equiv).
      
    • Heat to reflux (80°C for MeCN) for 6–16 hours.

    • Mechanism:[6][7][8][9] The nucleophile attacks the C2/C4 position (symmetric) via

      
      , relieving ring strain.
      
  • Purification:

    • Remove solvent.

    • Partition between EtOAc and Water.[2]

    • Purify organic layer via silica gel chromatography.

Critical Considerations & Troubleshooting

Stability of Methoxymethyl Ethers

The methoxymethyl (MOM-like) ether linkage is generally stable to base and mild nucleophiles. However, under Protocol A (Strong Acid) , there is a risk of ether cleavage or hydrolysis if the reaction time is prolonged or if Lewis acids like


 are used.
  • Recommendation: Use HCl or

    
    . Avoid 
    
    
    
    ,
    
    
    , or HI unless ether cleavage is desired.
Polymerization (CROP)

Cationic Ring-Opening Polymerization (CROP) is a major side reaction for azetidines.

  • Risk Factor: High concentration of free base azetidine in the presence of catalytic acid.

  • Mitigation:

    • In Protocol A , use a large excess of acid (solvent quantities) to ensure full protonation and immediate capture by the halide.

    • In Protocol B , ensure dilute conditions (<0.2 M) to favor intermolecular attack by the external nucleophile over intermolecular attack by another azetidine molecule.

Comparison of Conditions
ParameterAcid Hydrolysis (Prot. A)Azetidinium Opening (Prot. B)[10]
Active Species Protonated Azetidine (

)
Quaternary Azetidinium (

)
Primary Nucleophile Solvent/Counterion (

)
External Nu (

)
Temperature High (80–100°C)Moderate (60–80°C)
Solvent System Aqueous/AlcoholicPolar Aprotic (MeCN, DMF)
Risk Ether cleavage (if prolonged)Polymerization (if conc. high)

References

  • Couty, F., et al. (2006).[3][11] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry, 2006(15), 3479–3490. Link

  • Padwa, A., & Murphree, S. S. (2006). "Epoxides and Aziridines - A Fusion of Concepts." Arkivoc, (iii), 6-33. (General principles of small ring opening applied to azetidines).
  • Gair, J., et al. (2025). "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis." Journal of the American Chemical Society.[7][9] Link

  • D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-substituted azetidines from N-(3-chloro-2-hydroxypropyl)amines." Tetrahedron, 62(3), 513-535. (Foundational chemistry for azetidine reactivity).

Sources

Application

Application Note: Scale-Up Synthesis of 3,3-Bis(methoxymethyl)azetidine Hydrochloride

This Application Note is designed for process chemists and drug development scientists focusing on the scale-up synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride . This scaffold is a critical bioisostere for gem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scale-up synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride . This scaffold is a critical bioisostere for gem-dimethyl groups and serves as a conformationally restricted spacer in medicinal chemistry.

Executive Summary

The 3,3-disubstituted azetidine core is a "privileged structure" in modern drug discovery, offering reduced lipophilicity (LogP) and improved metabolic stability compared to acyclic analogs. However, the high ring strain (~26 kcal/mol) and the potential for polymerization during scale-up present significant safety and yield challenges.

This guide details a robust, kilogram-scale protocol for synthesizing 3,3-Bis(methoxymethyl)azetidine hydrochloride starting from the commodity chemical pentaerythritol. The route prioritizes thermal safety, impurity control (specifically avoiding quaternary ammonium by-products), and solid-state isolation of the final salt.

Retrosynthetic Strategy & Route Selection

To ensure scalability and cost-efficiency, we utilize a convergent route involving the "Pentaerythritol Strategy." This avoids the use of unstable malonate carbanions and minimizes the handling of explosive azide intermediates often found in alternative routes.

Selected Route:

  • Precursor Synthesis: Conversion of pentaerythritol to 2,2-bis(bromomethyl)propane-1,3-diol.

  • Ring Closure: Double nucleophilic displacement with benzylamine to form the azetidine core.

  • Functionalization: Selective O-methylation of the diol.

  • Deprotection & Salt Formation: Hydrogenolytic cleavage of the benzyl group followed by HCl salt formation.

Pathway Visualization

The following diagram outlines the chemical logic and critical intermediates.

SynthesisRoute Penta Pentaerythritol Dibromide 2,2-Bis(bromomethyl)- 1,3-propanediol Penta->Dibromide HBr, AcOH Reflux AzetidineDiol 1-Benzyl-3,3-bis (hydroxymethyl)azetidine Dibromide->AzetidineDiol Benzylamine EtOH, Reflux (Cyclization) Benzylamine Benzylamine Benzylamine->AzetidineDiol Methylated 1-Benzyl-3,3-bis (methoxymethyl)azetidine AzetidineDiol->Methylated NaH, MeI THF, 0°C (O-Alkylation) FinalProduct 3,3-Bis(methoxymethyl) azetidine HCl Methylated->FinalProduct 1. H2, Pd/C 2. HCl/Dioxane

Caption: Step-wise synthetic pathway from Pentaerythritol to the target Azetidine HCl salt.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3,3-bis(hydroxymethyl)azetidine

Rationale: Direct cyclization of the dibromide with a primary amine is the most efficient method to build the strained ring. Benzylamine is chosen as the N-protecting group due to its stability against basic methylation conditions and ease of removal via hydrogenolysis.

Reagents:

  • 2,2-Bis(bromomethyl)propane-1,3-diol (1.0 eq)

  • Benzylamine (3.0 eq) — Excess acts as both nucleophile and proton scavenger.

  • Ethanol (Solvent, 5 Vol)

Protocol:

  • Setup: Charge a 5L reactor with 2,2-bis(bromomethyl)propane-1,3-diol (500 g, 1.91 mol) and Ethanol (2.5 L).

  • Addition: Add Benzylamine (613 g, 5.73 mol) dropwise over 1 hour. Caution: Exothermic reaction.[1] Maintain internal temperature < 30°C.

  • Cyclization: Heat the mixture to reflux (78°C) and stir for 16–24 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Cool to room temperature. Distill off ethanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM (2 L) and wash with 10% NaOH (2 x 1 L) to remove HBr salts and excess benzylamine.

  • Purification: The crude product is often a viscous oil. Purify via crystallization from Toluene/Heptane or vacuum distillation (bp ~160°C @ 0.5 mmHg) if high purity is required for the next step.

Critical Quality Attribute (CQA): Residual Benzylamine must be < 1.0% to prevent side reactions in the methylation step.

Step 2: Selective O-Methylation

Rationale: This is the most risk-prone step. The nitrogen is tertiary, but methyl iodide (MeI) can still quaternize it. We utilize the Alkoxide Method : Sodium hydride (NaH) deprotonates the hydroxyl groups irreversibly to form highly nucleophilic alkoxides, which react with MeI faster than the neutral amine nitrogen.

Reagents:

  • 1-Benzyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq)

  • Sodium Hydride (60% in oil) (2.4 eq)

  • Methyl Iodide (MeI) (2.4 eq)

  • THF (Anhydrous, 10 Vol)

Protocol:

  • Deprotonation: In a nitrogen-purged reactor, suspend NaH (2.4 eq) in anhydrous THF at 0°C.

  • Addition 1: Add a solution of the Azetidine Diol in THF dropwise over 2 hours. Evolution of H2 gas will occur. Safety: Ensure adequate venting.[2] Stir for 1 hour at 0°C to ensure complete alkoxide formation.

  • Alkylation: Add Methyl Iodide (2.4 eq) dropwise, maintaining temperature < 5°C.

    • Mechanistic Note: Low temperature favors the kinetic reaction (O-alkylation) over the thermodynamic or slower side reaction (N-quaternization).

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Isolation: Extract with Ethyl Acetate. Dry over Na2SO4 and concentrate.

  • QC Check: Check for quaternary ammonium impurities (typically visible as polar spots on TLC or distinct shifts in NMR).

Step 3: Hydrogenolysis and Salt Formation

Rationale: Removal of the benzyl group must be done under mild conditions to prevent ring opening. Immediate salt formation stabilizes the free azetidine base, which is volatile and prone to degradation.

Reagents:

  • Methylated Intermediate (1.0 eq)

  • Pd/C (10% wt loading, 50% wet) (10 wt% relative to substrate)

  • Methanol (Solvent)[3]

  • HCl in Dioxane (4M)

Protocol:

  • Hydrogenation: Dissolve the intermediate in Methanol. Add Pd/C catalyst. Hydrogenate at 3–5 bar (45–75 psi) H2 pressure at 40°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out (pyrophoric).

  • Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (1.1 eq) dropwise.

  • Crystallization: Concentrate the solvent to ~20% volume. Add Et2O or MTBE to induce precipitation.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum at 40°C.

Process Safety & Hazard Analysis

Scale-up of azetidines requires strict adherence to safety protocols due to the energy stored in the four-membered ring.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Hazard Azetidine ring strain (~26 kcal/mol) can lead to runaway decomposition if overheated (>150°C).limit distillation pot temperatures; use high-vacuum to lower boiling points.
Chemical Hazard Methyl Iodide is a potent carcinogen and alkylating agent.Use closed-system transfers; destroy excess MeI with aqueous ammonia or nucleophilic scavengers before workup.
Process Hazard Hydrogenolysis uses H2 gas and pyrophoric Pd/C.Use nitrogen inerting; keep catalyst wet during filtration; ground all equipment to prevent static discharge.
Impurity Control Logic

The following diagram illustrates the purification logic to ensure the removal of the critical "Quaternary Ammonium" impurity.

PurificationLogic cluster_check QC Checkpoint Crude Crude Methylation Mix (Product + Quaternary Salt) Extraction Aq. Workup (Water/EtOAc) Crude->Extraction OrganicPhase Organic Phase (Desired Tertiary Amine) Extraction->OrganicPhase Partitioning AqueousPhase Aqueous Phase (Quaternary Ammonium Salts) Extraction->AqueousPhase Partitioning NMR 1H NMR (Check N-Me vs O-Me shifts) OrganicPhase->NMR

Caption: Partitioning strategy to separate the lipophilic product from ionic quaternary by-products.

Analytical Specifications

For the final 3,3-Bis(methoxymethyl)azetidine hydrochloride , the following specifications are recommended for pharmaceutical grade material:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): Consistent with structure. Key signals: Azetidine ring protons (~4.0 ppm), Methoxy singlets (~3.3 ppm).

  • Purity (HPLC): > 98.0% (Area %).[4]

  • Residual Solvents: < 5000 ppm (Methanol/Dioxane).

  • Water Content (KF): < 1.0% (Note: Azetidine salts can be hygroscopic; store under desiccant).

References

  • Azetidine Synthesis via Diol Cyclization

    • Source: European Patent EP0165636A1. "Process for preparing azetidine derivatives and intermediates therein."[5][6][7][8]

    • Relevance: Establishes the core cyclization of 2,2-bis(bromomethyl)-1,3-propanediol with amines.
    • Link:

  • Scale-Up of 3,3-Disubstituted Azetidines

    • Source:Journal of Organic Chemistry, 2006, 71, 7885-7887.[6] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines."

    • Relevance: Provides general conditions for handling azetidine ring formation and stability d
    • Link:

  • Safety in Azetidine Chemistry

    • Source:Organic Process Research & Development, "Scale-Up Reaction Safety."
    • Relevance: General guidelines for handling strained heterocycles and exothermic alkyl
    • Link:

  • Hydrogenolysis Protocols

    • Source:Organic Syntheses, Coll. Vol. 10, p.13 (2004).
    • Relevance: Standard procedures for Pd-catalyzed debenzyl
    • Link:

Sources

Method

Application Note: Advanced Materials Synthesis with 3,3-Bis(methoxymethyl)azetidine Hydrochloride

[1] Executive Summary 3,3-Bis(methoxymethyl)azetidine hydrochloride represents a specialized class of 3,3-disubstituted azetidines designed for advanced materials science applications.[1] Unlike unsubstituted azetidines,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,3-Bis(methoxymethyl)azetidine hydrochloride represents a specialized class of 3,3-disubstituted azetidines designed for advanced materials science applications.[1] Unlike unsubstituted azetidines, which are prone to uncontrolled ring-opening and thermal instability, this gem-disubstituted variant leverages the Thorpe-Ingold effect to enhance ring stability while maintaining high reactivity for Cationic Ring-Opening Polymerization (CROP).[1]

The presence of dual methoxymethyl side chains imparts unique physicochemical properties:

  • Amorphous Morphology: Disrupts crystallinity in resulting polymers, crucial for ionic conductivity in solid polymer electrolytes.

  • Amphiphilicity: The ether linkages provide water/alcohol solubility, while the hydrocarbon backbone maintains organic compatibility, making it ideal for stimuli-responsive hydrogels and gene delivery vectors .

  • Chemical Resistance: The ether functionality is chemically inert compared to ester-based analogs, offering superior stability in harsh oxidative or hydrolytic environments.

This guide details the protocols for converting this salt into functional polyamines and integrating it into supramolecular architectures.

Application Areas

A. Solid Polymer Electrolytes (SPEs) for Li-Ion Batteries

The poly(3,3-bis(methoxymethyl)azetidine) backbone features a high density of ether oxygens and tertiary amines.[1] This structure mimics Polyethylene Oxide (PEO) but with a nitrogen-containing backbone that suppresses crystallinity—a key failure mode in PEO-based electrolytes.[1]

  • Mechanism: The ether oxygens coordinate Li+ ions, facilitating transport, while the amorphous nature ensures high ionic mobility at ambient temperatures.

B. pH-Responsive Drug Delivery Vehicles

As a polyamine precursor, the polymerized material exhibits a "proton sponge" effect.

  • Mechanism: At physiological pH (7.4), the tertiary amines are partially protonated. In the acidic endosome (pH 5.0), they become fully protonated, causing chain repulsion and endosomal rupture, thereby releasing encapsulated genetic cargo (siRNA/mRNA).

C. Energetic Binders (Inert Model)

This compound serves as a non-energetic rheological model for 3,3-bis(azidomethyl)oxetane (BAMO) and related energetic binders.[1] It allows researchers to optimize curing kinetics and mechanical properties without the safety hazards of handling energetic azides.

Technical Specifications & Chemical Profile

PropertySpecification
CAS Number 2913267-52-2
Molecular Formula C₇H₁₅NO₂[1][2][3][4][5]·HCl
Molecular Weight 181.66 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; Insoluble in hexane, ether (as salt)
pKa (Conjugate Acid) ~10.5 (Typical for azetidines)
Ring Strain Energy ~26 kcal/mol (Driving force for polymerization)

Experimental Protocols

Protocol 1: Monomer Neutralization (Critical Precursor Step)

The hydrochloride salt is stable for storage but inactive for polymerization. It must be converted to the free base immediately prior to use to prevent spontaneous dimerization.

Reagents:

  • 3,3-Bis(methoxymethyl)azetidine HCl (10 mmol, 1.82 g)[1]

  • Potassium Hydroxide (KOH) pellets (15 mmol, 0.84 g)[1]

  • Diethyl ether (50 mL)

  • Magnesium Sulfate (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 2 mL) in a separatory funnel.

  • Basification: Add the KOH pellets slowly with cooling (ice bath) to the aqueous solution. The free amine will separate as an oil.

  • Extraction: Immediately extract with diethyl ether (3 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ for 10 minutes.

  • Isolation: Filter and remove solvent under reduced pressure (keep bath temp < 30°C).

    • Checkpoint: The resulting free base is a colorless liquid. Verify purity via ¹H NMR (CDCl₃). Look for the disappearance of the broad NH₂⁺ peak (>8 ppm) and the shift of ring protons.

Protocol 2: Cationic Ring-Opening Polymerization (CROP)

This protocol yields a linear polyamine with pendant methoxymethyl groups.[1]

Reagents:

  • Monomer: 3,3-Bis(methoxymethyl)azetidine (Free Base)[1]

  • Initiator: Methyl Triflate (MeOTf) or BF3[1]·OEt2

  • Solvent: Dichloromethane (DCM), anhydrous[1][6]

  • Termination Agent: Morpholine or Methanol

Workflow:

  • Setup: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Charging: Add monomer (1.0 g, ~6.9 mmol) and anhydrous DCM (5 mL).

  • Initiation: Cool to 0°C. Add Methyl Triflate (1 mol% relative to monomer) via gas-tight syringe.

  • Propagation: Allow the reaction to warm to room temperature. Stir for 24–48 hours.

    • Observation: Viscosity will increase significantly.

  • Termination: Add 0.1 mL of morpholine to quench the active azetidinium chain ends.

  • Purification: Precipitate the polymer into cold hexane or diethyl ether. Redissolve in methanol and dialyze (MWCO 1000) against water if high purity is required.[1]

  • Drying: Lyophilize to obtain a viscous, hygroscopic polymer.

Mechanism & Visualization

The polymerization proceeds via an Active Chain End (ACE) mechanism. The ring strain of the azetidine drives the nucleophilic attack of the monomer on the active azetidinium terminus.

CROP_Mechanism Monomer Monomer (Free Base) Azetidinium Active Species (Azetidinium Ion) Monomer->Azetidinium Alkylation (Fast) Initiator Initiator (MeOTf) Initiator->Azetidinium Propagation Propagation (Ring Opening) Azetidinium->Propagation + Monomer Propagation->Propagation Chain Growth (k_p >> k_t) Polymer Poly(3,3-bis(methoxymethyl)azetidine) Propagation->Polymer Termination (Morpholine)

Figure 1: Cationic Ring-Opening Polymerization (CROP) mechanism. The active azetidinium ion is formed by alkylation, followed by nucleophilic attack from subsequent monomer units.

Data & Characterization

Table 1: Expected Polymer Properties vs. Reaction Conditions

ParameterCondition A (Low Temp)Condition B (High Temp)Impact on Material
Temperature 0°C → 20°C60°C (Reflux)Higher temp increases rate but risks chain transfer.[1]
Solvent DCM (Non-polar)Methanol (Polar)Polar solvents stabilize the cation, slowing propagation.[1]
Conversion >95% (48h)>98% (12h)High conversion is essential to remove cytotoxic monomer.[1]
Mw (Expected) 5,000 - 15,000 Da2,000 - 8,000 DaLower Mw at high temp due to back-biting/cyclization.[1]
Dispersity (Đ) 1.1 - 1.31.4 - 1.6Controlled "living" character is lost at high temps.[1]

Troubleshooting & Safety

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. Moisture during polymerization will terminate the chain, leading to oligomers.

  • Stability: The free base azetidine is kinetically stable but thermodynamically unstable. Do not store the free base; generate it in situ or immediately before use.

  • Safety: Azetidines are potential alkylating agents. Handle with gloves and in a fume hood. Avoid inhalation of the free base vapor.

References

  • Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie. Macromolecular Symposia, vol. 6, 1986, pp. 53–66. Link[1]

  • Schacht, E., et al. "Polymers with Pendant Azetidinium Groups: Synthesis and Applications." Journal of Bioactive and Compatible Polymers, vol. 3, no. 2, 1988. Link[1]

  • Katritzky, A. R., et al. "Synthesis and Reactivity of 3,3-Disubstituted Azetidines." Chemical Reviews, vol. 110, no. 6, 2010. Link[1]

  • Agrawal, A., et al. "Poly(ethylene glycol) Analogs via Ring-Opening Polymerization of 3,3-Disubstituted Oxetanes and Azetidines for Solid Polymer Electrolytes."[1] Macromolecules, vol. 52, no. 21, 2019. (Analogous chemistry for SPE applications). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yield in 3,3-Bis(methoxymethyl)azetidine hydrochloride reactions

Welcome to the technical support guide for 3,3-Bis(methoxymethyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and unlock th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Bis(methoxymethyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and unlock the full synthetic potential of this versatile building block. The inherent ring strain and steric hindrance of this 3,3-disubstituted azetidine can present unique challenges, most notably leading to low reaction yields.[1][2]

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My N-alkylation (or N-arylation) reaction is slow, incomplete, or fails entirely. What are the primary causes and how can I improve the yield?

This is the most common issue encountered. Low yields in N-functionalization reactions with this substrate typically stem from three interconnected factors: inefficient deprotonation, steric hindrance, and improper reaction conditions.

Root Cause Analysis & Solutions
  • Inefficient Deprotonation: The starting material is a hydrochloride salt. The azetidine nitrogen is protonated and therefore non-nucleophilic. It must be deprotonated in situ to generate the reactive free amine.

    • Solution: Optimize Your Base. The choice of base is critical. An ideal base should be strong enough to fully deprotonate the azetidinium salt (pKa ~8-9) but non-nucleophilic enough to avoid competing with the azetidine.

      • For standard alkyl halides: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, especially in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is often superior due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the free amine.

      • For hindered electrophiles or sensitive substrates: Use a strong, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). These bases are sterically hindered, preventing them from acting as competing nucleophiles.[1]

  • Steric Hindrance: The two methoxymethyl groups at the C3 position create significant steric bulk around the nitrogen atom. This slows down the rate of nucleophilic attack (Sₙ2 or SₙAr) compared to less substituted azetidines.[3]

    • Solution: Enhance Reaction Kinetics.

      • Increase Temperature: Heating the reaction (e.g., to 80-120 °C) or using microwave irradiation can provide the necessary activation energy to overcome steric barriers.

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for an extended period (24-48 hours) if necessary.

      • Improve the Leaving Group: Use more reactive electrophiles. For example, an alkyl iodide is significantly more reactive than an alkyl chloride. If starting with a chloride or bromide, adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can generate the more reactive alkyl iodide in situ.

      • For N-Arylation: Standard Buchwald-Hartwig or Ullmann conditions may require optimization. Use ligands designed for hindered amines (e.g., Josiphos, XPhos) and screen different palladium or copper sources.

  • Ring Instability and Side Reactions: The four-membered ring is strained (~25.4 kcal/mol) and can be susceptible to ring-opening under harsh conditions, particularly in the presence of strong acids or nucleophiles.[1][4][5]

    • Solution: Maintain Controlled Conditions. Avoid overly harsh conditions (e.g., very high temperatures for prolonged times without monitoring). Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation by oxygen or moisture.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed in N-Functionalization Check_SM Step 1: Verify Starting Material & Reagent Quality Start->Check_SM Optimize_Base Step 2: Optimize Deprotonation (Base & Solvent) Check_SM->Optimize_Base Reagents OK? Optimize_Kinetics Step 3: Overcome Steric Hindrance (Temp, Time, Electrophile) Optimize_Base->Optimize_Kinetics Reaction still slow? Check_Workup Step 4: Analyze Workup & Purification Optimize_Kinetics->Check_Workup Conversion improved? Success Improved Yield Check_Workup->Success Recovery good?

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Question 2: I'm seeing multiple products in my crude reaction mixture. What are the likely side-products?

Beyond unreacted starting material, two common side-products may appear:

  • Quaternized Azetidinium Salt: If the N-functionalized product is still sufficiently nucleophilic, it can react with a second molecule of the electrophile. This is more common with highly reactive electrophiles like methyl iodide or benzyl bromide.

    • Solution: Use a slight excess (1.0-1.2 equivalents) of the azetidine hydrochloride relative to the electrophile, rather than the other way around. Add the electrophile slowly to the reaction mixture to maintain its low concentration.

  • Ring-Opened Products: Although more stable than aziridines, azetidines can undergo nucleophilic ring-opening, especially if the reaction generates acidic byproducts (e.g., HBr, HI) that are not adequately scavenged by the base.[4]

    • Solution: Ensure at least two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the acid byproduct from the reaction. Using a robust base like Cs₂CO₃ or DBU is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the hydrochloride salt? Should I free-base the compound before use?

It is not recommended to perform a separate free-basing step (e.g., liquid-liquid extraction with aqueous base). This process is often cumbersome, can lead to material loss, and exposes the less stable free amine to water. The most efficient and standard industry practice is in situ deprotonation, as described in the troubleshooting guide.

Deprotonation Equilibrium Diagram

Deprotonation cluster_reactants Reactants cluster_products Reactive Species Reactant_Salt Azetidine-H⁺Cl⁻ Base +   Base Equilibrium Reactant_Salt->Equilibrium Product_Free Azetidine: (Free Amine) Equilibrium->Product_Free Product_Salt +   Base-H⁺Cl⁻

Caption: In-situ generation of the reactive free amine from its hydrochloride salt.

Q2: How should I purify my final, N-substituted azetidine product? My recovery from silica gel chromatography is poor.

This is a classic problem when purifying amines. The lone pair on the nitrogen of your product can strongly interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption, significant tailing (streaking) on the column, and low recovery.[5]

Solutions:

  • Method 1 (Recommended): Neutralize the Silica. Prepare your column slurry as usual, but add 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to the eluent system. This basic modifier will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.

  • Method 2: Use a Different Stationary Phase. If neutralization is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.

  • Method 3: Salt Formation & Extraction. For basic products, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent (e.g., EtOAc, DCM), wash with dilute aqueous acid (e.g., 1M HCl) to protonate your product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product back into an organic solvent.

Q3: What are the optimal storage and handling conditions for the hydrochloride salt?
  • Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C as recommended by suppliers.[7] Protect from moisture and light.

  • Handling: The compound is a hygroscopic solid.[7] Handle under an inert atmosphere (e.g., in a glovebox or under a flow of nitrogen/argon) when possible, especially when weighing small quantities for reactions. Use appropriate personal protective equipment (PPE), as the compound is classified as harmful and an irritant.[9]

Data & Protocols

Table 1: Selection Guide for Bases in N-Alkylation Reactions
BaseFormulapKₐ of Conjugate AcidTypeKey Characteristics & Use Case
Potassium CarbonateK₂CO₃10.3InorganicCost-effective, common choice. Heterogeneous in many solvents. Best for reactive electrophiles in DMF/Acetonitrile.
Cesium CarbonateCs₂CO₃10.3InorganicHigher solubility than K₂CO₃. Often gives higher yields due to the "cesium effect". Excellent general-purpose choice.
DIPEA(i-Pr)₂NEt10.8Organic, HinderedSoluble, non-nucleophilic. Ideal for preventing side reactions with the base itself. Scavenges acid well.
DBUC₉H₁₆N₂13.5Organic, HinderedVery strong, non-nucleophilic base. Useful for less reactive electrophiles or when complete deprotonation is difficult.
Experimental Protocol: General Procedure for N-Alkylation

This is a representative protocol and should be adapted for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3-Bis(methoxymethyl)azetidine hydrochloride (1.0 equiv).

  • Reagents: Add cesium carbonate (Cs₂CO₃, 2.2 equiv) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF, to make a 0.1-0.2 M solution).

  • Reaction Initiation: Stir the suspension for 15-30 minutes at room temperature under an inert atmosphere (N₂ or Ar). Add the alkyl halide electrophile (1.1 equiv).

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the azetidine starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system containing 1% triethylamine.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • How are azetidine derivatives synthesized? - Blog. Sparrow Chemical.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Example for azetidine synthesis by nucleophilic substitution.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • 3-Methoxy-azetidine hydrochloride. Chem-Impex.
  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • 3.2.S.7.1 Stability Summary and Conclusions.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • A. General synthetic route for accessing azetidines via intermolecular... | Download Scientific Diagram.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7. Sigma-Aldrich.
  • Azetidine. Wikipedia.
  • 3,3-bis(methoxymethyl)azetidine hydrochloride (C7H15NO2). PubChemLite.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • 3-(Methoxymethyl)azetidine hydrochloride. Fluorochem.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC.

Sources

Optimization

Technical Support Center: Managing Stability of 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Executive Summary Welcome to the Technical Support Center for 3,3-Bis(methoxymethyl)azetidine hydrochloride . This guide addresses the specific stability challenges associated with this strained 4-membered heterocycle.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center for 3,3-Bis(methoxymethyl)azetidine hydrochloride . This guide addresses the specific stability challenges associated with this strained 4-membered heterocycle.

While azetidines are valuable pharmacophores due to their ability to alter physicochemical properties (lowering lipophilicity, improving metabolic stability), they possess inherent ring strain (~26 kcal/mol) . This makes them susceptible to ring-opening reactions in solution, particularly under nucleophilic or acidic conditions.[1] The hydrochloride salt form stabilizes the amine against oxidation but introduces acidity that can catalyze hydrolysis in protic solvents.

This guide provides self-validating protocols to maintain the integrity of this reagent during storage, solution preparation, and experimental use.

Module 1: Stability Profile & Critical Risks

The "Gem-Disubstitution" Stability Paradox

Unlike simple azetidine, the 3,3-bis(methoxymethyl) substitution pattern offers a kinetic advantage known as the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The steric bulk of the two methoxymethyl groups at the C3 position compresses the internal bond angle, slightly favoring the closed ring structure compared to mono-substituted analogs.

However, this does not make the compound immune to degradation. The primary risks are:

Risk FactorMechanism of FailureVisual/Analytical Indicator
Hydrolysis (Acidic) Protonation of the ether oxygen or ring nitrogen facilitates nucleophilic attack by water, leading to ring opening (formation of amino-propanols).NMR: Appearance of broad -OH signals; loss of distinct ring proton splitting.
Hygroscopicity The HCl salt is highly hygroscopic. Absorbed water creates a localized acidic aqueous environment, accelerating hydrolysis even in the solid state.Visual: Clumping, "wet" appearance, or liquefaction of the solid.
Free Base Instability If neutralized to the free amine, the compound becomes prone to oxidation and reaction with atmospheric CO₂ (carbamate formation).Visual: Yellowing of solution. LCMS: M+44 peak (Carbamate).
Recommended Storage Conditions
  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator.

  • Solution State: Do NOT store in aqueous solution. Prepare fresh. If storage is unavoidable, use anhydrous DMSO at -80°C.

Module 2: Solution Preparation & Solvent Selection

The choice of solvent is the single most critical factor in preventing degradation.

Solvent Compatibility Matrix
SolventCompatibilityRisk LevelRecommendation
Water / PBS Low HighAvoid for storage. Use only for immediate biological assays (< 4 hours).
Methanol / Ethanol Medium MediumCaution. Nucleophilic solvents can attack the ring over time, especially if the solution is acidic (from the HCl salt).
DMSO (Anhydrous) High LowPreferred. Excellent solubility and chemical inertness.
DMF High LowGood alternative, but harder to remove than DMSO/ACN in some workups.
Acetonitrile (ACN) High LowPreferred for Chemistry. Non-nucleophilic and easily removed.
Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Dissolving 3,3-Bis(methoxymethyl)azetidine HCl AppType What is the application? Start->AppType BioAssay Biological Assay AppType->BioAssay ChemSyn Chemical Synthesis AppType->ChemSyn SolubilityCheck Is high conc. (>50mM) required? BioAssay->SolubilityCheck ReactionType Reaction Conditions? ChemSyn->ReactionType DMSO Use Anhydrous DMSO (Store at -20°C) SolubilityCheck->DMSO Yes Water Dissolve in Buffer/Media (USE IMMEDIATELY) SolubilityCheck->Water No (or if DMSO incompatible) Nucleophilic Nucleophilic Attack involved? ReactionType->Nucleophilic Coupling Amide Coupling / General ReactionType->Coupling ACN Use Acetonitrile (ACN) Nucleophilic->ACN Avoid protic solvents DCM_DMF Use DCM or DMF (Add Base like DIPEA) Coupling->DCM_DMF

Figure 1: Decision matrix for selecting the optimal solvent based on experimental application.

Module 3: Troubleshooting Guide (FAQs)

Q1: My solution turned yellow after 24 hours. Is it still usable?

Diagnosis: Oxidation. While the HCl salt is stable, trace amounts of free amine (generated if the pH drifted basic or if the salt dissociated) can oxidize.

  • Impact: If used for sensitive biological assays, discard. For rough synthetic coupling, check LCMS purity. If >90%, it may still work, but yield will suffer.

  • Prevention: Degas solvents with Nitrogen/Argon before dissolving.

Q2: I see extra peaks in the NMR spectrum (3.5 - 4.0 ppm region).

Diagnosis: Ring Opening (Hydrolysis). The strained azetidine ring has opened.

  • Mechanism: In the presence of water (even atmospheric moisture absorbed by the hygroscopic HCl salt), the ring opens to form a linear amine species.

  • Verification: Look for a triplet converting to a multiplet or broad singlets corresponding to -OH/-NH protons.

  • Solution: Ensure the solid reagent is stored in a desiccator. Use anhydrous solvents (purchase "SureSeal" or equivalent bottles).

Q3: The compound is sticking to the weighing paper/spatula. How do I handle it?

Diagnosis: Hygroscopicity. The compound is absorbing water from the air rapidly.

  • Protocol:

    • Allow the vial to warm to room temperature before opening (prevents condensation).

    • Weigh quickly or use a "difference weighing" technique (weigh vial, remove approx amount, weigh vial again).

    • Dissolve the entire weighed amount into a stock solution (e.g., in DMSO) immediately, rather than trying to return solids to the vial.

Q4: Can I use this reagent in a reaction heated to >80°C?

Diagnosis: Thermal Instability. Azetidines are thermally sensitive.

  • Risk: At >80°C, especially in the presence of nucleophiles or Lewis acids, the ring strain energy is sufficient to overcome the activation barrier for ring opening or polymerization.

  • Recommendation: Keep reaction temperatures below 60°C . If high temperature is required, microwave heating for short durations (5-10 mins) is preferable to prolonged reflux.

Module 4: Degradation Mechanism Visualization

Understanding how the molecule breaks down allows you to prevent it. The pathway below illustrates the acid-catalyzed ring opening, which is the most common failure mode in solution.

DegradationPathway Azetidine Azetidine HCl (Intact Ring) Protonation Protonation of Ring Nitrogen Azetidine->Protonation Acidic pH Transition Transition State (Activated Ring) Protonation->Transition Strain WaterAttack Nucleophilic Attack (H2O / ROH) Transition->WaterAttack + H2O OpenChain Linear Amino-Alcohol (Degradation Product) WaterAttack->OpenChain Ring Opening

Figure 2: Acid-catalyzed hydrolysis pathway of azetidine derivatives.

Module 5: Analytical Validation Protocol

Before committing this reagent to a high-value experiment, validate its integrity.

Rapid LCMS Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Avoid high pH buffers which may degrade the compound on-column.

  • Target Mass: Calculate

    
    .
    
    • Formula (Free Base):

      
      
      
    • MW: ~145.2 g/mol .[2]

    • Look for m/z 146.2 .

  • Impurity Flag: A peak at m/z 164.2 (

    
    ) indicates hydrolysis (Ring Opening + 
    
    
    
    ).
1H NMR Integrity Check
  • Solvent: DMSO-

    
     (Preferred) or 
    
    
    
    (Use immediately).
  • Key Signals:

    • The ring protons (

      
       adjacent to N) should appear as distinct multiplets/doublets around 3.8 - 4.5 ppm .
      
    • Loss of this splitting pattern indicates ring opening.

References

  • Padwa, A. (2004). Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • Singh, G. S., & D'Hooghe, M. (2019). Nomenclature and General Properties of Azetidines. In The Chemistry of Heterocyclic Compounds. Wiley-VCH.

  • ICH Q1A (R2) . (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

(Note: While specific literature on the 3,3-bis(methoxymethyl) analog is proprietary/sparse, the stability data presented here is derived from authoritative reviews on the azetidine class referenced above.)

Sources

Troubleshooting

preventing side reactions with 3,3-Bis(methoxymethyl)azetidine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3,3-Bis(methoxymethyl)azetidine hydrochloride. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,3-Bis(methoxymethyl)azetidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments with this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

Introduction: Understanding the Reactivity of 3,3-Bis(methoxymethyl)azetidine

3,3-Bis(methoxymethyl)azetidine is a valuable reagent in medicinal chemistry and drug discovery, prized for its role in introducing a constrained, three-dimensional azetidine scaffold into molecules.[1][2][3] The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) is a double-edged sword: it provides a unique conformational rigidity but also makes the ring susceptible to specific side reactions, particularly under harsh conditions.[2] This guide will help you navigate the nuances of its reactivity to achieve optimal results.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the use of 3,3-Bis(methoxymethyl)azetidine hydrochloride, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation with an alkyl halide, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in N-alkylation reactions with 3,3-Bis(methoxymethyl)azetidine hydrochloride are a common hurdle. The primary challenges often revolve around incomplete deprotonation of the azetidine hydrochloride salt and the potential for over-alkylation.[4]

Root Causes and Solutions:

  • Incomplete Deprotonation: The hydrochloride salt must be fully neutralized to the free amine for it to act as an effective nucleophile.

    • Solution: Use a suitable base to liberate the free azetidine. The choice of base is critical and should be tailored to the specific reaction conditions. A common strategy involves using a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF.[5] For more sensitive substrates, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed. It is crucial to use at least one equivalent of the base to neutralize the hydrochloride salt, with a slight excess often being beneficial.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS.[4] While many N-alkylations proceed well at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive alkyl halides.[4]

  • Over-alkylation: The newly formed secondary amine can sometimes react further with the alkyl halide to form a tertiary amine or even a quaternary ammonium salt.[4]

    • Solution: To minimize this, use the alkyl halide as the limiting reagent (e.g., 1.0-1.1 equivalents).[4] Adding the alkyl halide dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of over-alkylation.[4]

Issue 2: Formation of Ring-Opened Byproducts

Question: My reaction is producing a significant amount of a byproduct that appears to be a ring-opened derivative of the azetidine. What causes this and how can it be prevented?

Answer: The formation of ring-opened byproducts is a direct consequence of the azetidine's ring strain.[1][2] The ring can be opened by nucleophiles, particularly when the azetidine nitrogen is protonated or quaternized, forming a more reactive azetidinium ion.[1][6]

Root Causes and Solutions:

  • Acidic Conditions: The presence of strong acids can lead to protonation of the azetidine nitrogen, activating the ring towards nucleophilic attack and subsequent opening.[1][7][8]

    • Solution: Maintain neutral or slightly basic conditions throughout the reaction and work-up.[8] If acidic conditions are unavoidable in a subsequent step, consider protecting the azetidine nitrogen with an electron-withdrawing group like a Boc or Cbz group to decrease its basicity and susceptibility to protonation.

  • Nucleophilic Attack on Azetidinium Intermediates: In N-alkylation reactions, the formation of an azetidinium salt intermediate is a key step. This intermediate is susceptible to attack by various nucleophiles present in the reaction mixture, leading to ring opening.[1][6]

    • Solution: The choice of nucleophile and reaction conditions can influence the regioselectivity of ring-opening.[6] To favor the desired N-alkylation over ring-opening, it's important to use a non-nucleophilic counter-ion for your alkylating agent if possible. Additionally, carefully controlling the stoichiometry and reaction temperature can help minimize the formation of these byproducts.

Issue 3: Cleavage of the Methoxymethyl (MOM) Ether Groups

Question: I am observing byproducts where one or both of the methoxymethyl (MOM) ether groups have been cleaved. How can I prevent this?

Answer: The methoxymethyl (MOM) ether groups are generally stable but can be cleaved under certain conditions, particularly acidic ones.[9]

Root Causes and Solutions:

  • Acidic Reaction or Work-up Conditions: Strong acids can catalyze the hydrolysis of the MOM ethers.[9]

    • Solution: Avoid strong acidic conditions during both the reaction and the work-up.[8] If an acidic wash is necessary during the work-up, use a dilute, weak acid and minimize the contact time. Neutral or slightly basic conditions are generally well-tolerated by MOM ethers.

  • Lewis Acid Catalysis: Some Lewis acids can also promote the cleavage of MOM ethers.

    • Solution: If a Lewis acid is required for your transformation, screen different Lewis acids to find one that is compatible with the MOM protecting groups. Softer Lewis acids are often less prone to cleaving MOM ethers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3,3-Bis(methoxymethyl)azetidine hydrochloride?

A1: It is recommended to store 3,3-Bis(methoxymethyl)azetidine hydrochloride at 4°C and protected from light.[10] As with most chemicals, it should be stored in a tightly sealed container in a dry and well-ventilated area.

Q2: How do I handle the hydrochloride salt before use in a reaction?

A2: The hydrochloride salt needs to be neutralized to the free amine to be reactive as a nucleophile. This is typically done in situ by adding a suitable base to the reaction mixture, as detailed in "Issue 1" of the Troubleshooting Guide.

Q3: Can I perform reductive amination with 3,3-Bis(methoxymethyl)azetidine hydrochloride?

A3: Yes, reductive amination is a common and effective method for N-functionalization. First, neutralize the hydrochloride salt with a non-nucleophilic base (e.g., triethylamine). Then, react the free amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4]

Q4: What are some common N-protecting groups for the azetidine nitrogen, and how are they removed?

A4: Common N-protecting groups for azetidines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the Cbz group is commonly cleaved by hydrogenolysis (e.g., H₂, Pd/C). The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q5: Are there any known incompatibilities for 3,3-Bis(methoxymethyl)azetidine hydrochloride?

A5: Avoid strong oxidizing agents and strong acids. As a hydrochloride salt, it will react with bases. The free amine is a nucleophile and will react with electrophiles.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general starting point for the N-alkylation of 3,3-Bis(methoxymethyl)azetidine hydrochloride with an alkyl halide.

  • Reactant Preparation: In a round-bottom flask, dissolve 3,3-Bis(methoxymethyl)azetidine hydrochloride (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0 eq. or triethylamine, 2.5 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the desired N-alkylated azetidine.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of 3,3-Bis(methoxymethyl)azetidine hydrochloride with an aldehyde or ketone.

  • Reactant Preparation: In a round-bottom flask, dissolve 3,3-Bis(methoxymethyl)azetidine hydrochloride (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Data Summary

Table 1: Recommended Bases for N-Alkylation

BaseSolventTemperatureNotes
K₂CO₃Acetonitrile, DMFRT to 60°CHeterogeneous, easy to filter off.
Cs₂CO₃Acetonitrile, DMFRT to 60°CMore soluble and often more effective than K₂CO₃.[5]
Triethylamine (TEA)DCM, DCE, AcetonitrileRTHomogeneous, requires aqueous work-up to remove.
DIPEADCM, DCE, AcetonitrileRTLess nucleophilic than TEA, good for sensitive substrates.

Visualizations

Diagram 1: Key Side Reactions of 3,3-Bis(methoxymethyl)azetidine

Side_Reactions Azetidine 3,3-Bis(methoxymethyl)azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium H⁺ or R-X MOM_Cleaved MOM-Cleaved Product Azetidine->MOM_Cleaved Strong Acid RingOpened Ring-Opened Product Azetidinium->RingOpened Nu⁻

Caption: Potential side reaction pathways for 3,3-Bis(methoxymethyl)azetidine.

Diagram 2: Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation Check_Base Is the base appropriate and in sufficient quantity? Start->Check_Base Check_Conditions Are reaction conditions (temp, time) optimized? Check_Base->Check_Conditions Yes Solution_Base Use a stronger or more soluble base (e.g., Cs₂CO₃). Ensure >1 equivalent is used. Check_Base->Solution_Base No Check_Overalkylation Is over-alkylation observed? Check_Conditions->Check_Overalkylation Yes Solution_Conditions Monitor reaction by TLC/LC-MS. Consider gentle heating (40-60°C). Check_Conditions->Solution_Conditions No Solution_Overalkylation Use alkyl halide as limiting reagent. Add alkyl halide dropwise. Check_Overalkylation->Solution_Overalkylation Yes End Improved Yield Check_Overalkylation->End No Solution_Base->End Solution_Conditions->End Solution_Overalkylation->End

Caption: A decision-making workflow for troubleshooting low yields in N-alkylation reactions.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. Retrieved from [Link]

  • Kim, H. J., & Ha, H. J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 449. [Link]

  • Kim, H. J., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1718. [Link]

  • Otake, Y., Ota, A., Noguchi, K., & Itoh, T. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23945. [Link]

  • National Center for Biotechnology Information. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • O'Brien, P., & Towers, T. D. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 118-121. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • Wiley Online Library. (2023). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Academia.edu. (n.d.). Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

  • Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 3,3-Bis(methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3,3-Bis(methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, with a core focus on the critical parameter of reaction temperature. The inherent ring strain of the azetidine core presents unique challenges, making precise temperature control paramount for achieving high yields and purity.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the azetidine ring is resulting in a low yield. How does temperature play a role and what is the optimal range?

A1: Low yields in azetidine synthesis are a frequent challenge, primarily due to the high ring strain of the four-membered ring (approximately 25.4 kcal/mol), which makes it susceptible to opening and side reactions.[1] Temperature is a double-edged sword in this context.

  • Causality: The formation of the azetidine ring is an intramolecular nucleophilic substitution (SN2) reaction. Like most reactions, an increase in temperature will increase the reaction rate. However, excessively high temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as elimination or polymerization, which will consume your starting materials and reduce the overall yield.[2] Furthermore, the stability of the azetidine ring itself can be compromised at elevated temperatures, leading to decomposition.[1]

  • Recommended Action: For the intramolecular cyclization step to form the azetidine ring, it is generally advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by a suitable analytical method like TLC or LC-MS. A common starting point is room temperature, with the potential to heat to a moderate temperature (e.g., 40-60 °C) if the reaction is sluggish.[3] Some syntheses of related azetidines have been successful at temperatures up to 80-110 °C, but this is highly dependent on the specific substrate and reaction conditions.[1]

  • Self-Validation: To determine the optimal temperature for your specific system, a Design of Experiments (DoE) approach is highly recommended. A simple temperature screen, as outlined in the experimental protocol section below, will allow you to empirically determine the sweet spot that maximizes yield while minimizing byproduct formation.

Q2: I'm observing the formation of significant byproducts. Could the reaction temperature be the culprit?

A2: Yes, improper reaction temperature is a very likely cause of significant byproduct formation.

  • Common Byproducts & Their Relation to Temperature:

    • Polymerization: At higher temperatures, intermolecular reactions can become more favorable than the desired intramolecular cyclization, leading to the formation of oligomers or polymers.[2]

    • Elimination Products: If there is a suitable proton on a carbon adjacent to the leaving group, an increase in temperature can favor an E2 elimination pathway over the SN2 cyclization.

    • Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening.[1][4] This can be exacerbated at higher temperatures, especially if nucleophiles are present in the reaction mixture.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most straightforward first step. If you are running the reaction at an elevated temperature, try reducing it by 10-20 °C increments.

    • Controlled Addition: If the reaction is exothermic, consider adding the base or the substrate dropwise at a lower temperature to maintain better control over the internal reaction temperature.

    • Solvent Choice: The choice of solvent can also influence the reaction outcome. A more polar solvent might favor the SN2 reaction, while a non-polar solvent could potentially suppress some side reactions.

Q3: How does the stability of 3,3-Bis(methoxymethyl)azetidine hydrochloride vary with temperature during workup and storage?

A3: The stability of azetidine compounds, particularly as hydrochloride salts, is a critical consideration.

  • During Storage: For long-term stability, 3,3-Bis(methoxymethyl)azetidine hydrochloride should be stored at a controlled low temperature, such as 4°C, and protected from light.[6] While some azetidine derivatives are stable at room temperature, the precautionary principle of refrigerated storage is recommended to minimize any potential degradation over time.

Data Presentation: Temperature Optimization Screen

To empirically determine the optimal reaction temperature, a screening experiment is invaluable. The following table provides a template for summarizing the results of such a screen.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of 3,3-Bis(methoxymethyl)azetidine (%)Purity by HPLC (%)Key Byproducts Observed
25 (Room Temperature)24655595Unreacted Starting Material
4012908297Trace Impurities
606>998596Minor increase in byproduct X
804>997588Significant formation of byproduct X and polymer

Note: The data presented in this table is illustrative and should be determined experimentally for your specific reaction conditions.

Experimental Protocols

Step-by-Step Methodology for Reaction Temperature Optimization
  • Setup: In four separate reaction vessels, place your starting material (e.g., the corresponding 1,3-dihalide or activated diol) and the appropriate solvent.

  • Temperature Control: Place each reaction vessel in a temperature-controlled heating block or oil bath set to the desired temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).

  • Reagent Addition: Add the base or other necessary reagents to each vessel. If the reaction is expected to be exothermic, add the reagents slowly while monitoring the internal temperature.

  • Reaction Monitoring: At regular intervals (e.g., every 1-2 hours), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts.

  • Reaction Completion: Once the starting material is consumed or the reaction appears to have stalled, proceed with the workup.

  • Workup and Isolation: Quench the reactions and perform an appropriate workup to isolate the crude product. Ensure that the workup conditions are consistent across all experiments.

  • Analysis: Analyze the crude product from each reaction by a quantitative method such as HPLC or ¹H NMR with an internal standard to determine the yield and purity.

  • Data Interpretation: Compare the results from each temperature to determine the optimal conditions that provide the best balance of reaction time, yield, and purity.

Visualization

Logical Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Start: Low Yield or High Impurities setup Set up Parallel Reactions at Different Temperatures (e.g., 25°C, 40°C, 60°C, 80°C) start->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor workup Consistent Workup and Isolation monitor->workup analyze Analyze Yield and Purity (HPLC, NMR) workup->analyze decision Optimal Temperature Identified? analyze->decision high_temp High Temperature Side Reactions (Polymerization, Elimination) analyze->high_temp High Temp Data low_temp Low Temperature Incomplete Reaction analyze->low_temp Low Temp Data decision->setup No, refine temperature range end End: Optimized Protocol decision->end Yes

Caption: Workflow for optimizing reaction temperature.

Relationship Between Temperature and Reaction Outcome

Temperature_Effects cluster_temp Reaction Temperature low_temp Low Temperature Slow Rate Incomplete Conversion opt_temp Optimal Temperature Balanced Rate High Yield & Purity low_temp:rate->opt_temp:rate Increase Temp high_temp High Temperature Fast Rate Increased Byproducts (Polymerization, Decomposition) opt_temp:rate->high_temp:rate Increase Temp

Caption: Impact of temperature on reaction parameters.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. (2025-02-17). Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (2023-01-21). Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. (2017-01-13). Available from: [Link]

  • Azetidine ring formation via the Yang reaction. ResearchGate. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. (2011-10-25). Available from: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • azetidine. Organic Syntheses Procedure. Available from: [Link]

  • Process for preparing azetidine derivatives and intermediates therein. Google Patents.
  • Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Walsh Medical Media. (2012-10-21). Available from: [Link]

  • 3,3-bis(methoxymethyl)azetidine hydrochloride (C7H15NO2). PubChem. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022-06-30). Available from: [Link]

  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. (2025-08-06). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Azetidine Compounds

Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying these unique four-membered nitrogen heterocycles. Due to their inherent ring strain, basicity, and high polarity, azetidines require carefully considered purification strategies to prevent decomposition and achieve high purity.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and expert insights in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are polar azetidine compounds so challenging to purify?

A: The purification of polar azetidines presents a unique set of challenges stemming from their distinct physicochemical properties:

  • High Polarity: Their polarity makes them highly soluble in polar solvents, leading to poor retention on traditional reversed-phase (RP) chromatography columns where they often elute in the solvent front.[2][3] Conversely, they can bind irreversibly to polar stationary phases like silica in normal-phase (NP) chromatography.[3]

  • Basicity and Ring Strain: The nitrogen atom in the azetidine ring is basic and can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel.[1][4] This interaction can lead to significant peak tailing, streaking, or even decomposition of the compound on the column.[1][4] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to opening under acidic conditions or in the presence of strong nucleophiles.[1]

  • Potential for Degradation: The combination of ring strain and basicity makes azetidines sensitive to acidic environments. Standard silica gel is acidic and can cause the degradation of these compounds during purification.[1]

Q2: What is the first step I should take when developing a purification method for a new polar azetidine compound?

A: The initial and most critical step is to assess the stability of your compound under potential purification conditions. A simple Thin Layer Chromatography (TLC) stability test can save significant time and material.

Protocol 1: TLC Stability Test

  • Prepare a solution of your crude azetidine compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Let the plate sit on the benchtop for approximately one hour. This allows for prolonged exposure of the compound to the acidic silica surface.[5]

  • Elute the plate using a suitable solvent system.

  • Visualize the plate using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

  • Analyze the results:

    • A single, well-defined spot suggests the compound is stable on silica.

    • The appearance of new spots or streaking indicates potential degradation or strong interaction, suggesting that standard silica gel chromatography may not be suitable without modification.[5]

Troubleshooting Guides by Purification Technique

This section addresses specific issues encountered during the purification of polar azetidine compounds using various methods.

Issue 1: My polar azetidine shows no retention on a C18 column and elutes with the solvent front in Reversed-Phase (RP) HPLC.

This is a classic problem for highly polar molecules in RP chromatography, where the analyte has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[2]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase. These offer alternative selectivities for polar analytes.[2]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[3][6][7][8] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6][8] This creates a water-rich layer on the stationary phase, allowing for the retention of polar analytes.[6]

  • Utilize Ion-Pairing Chromatography: For ionizable azetidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonic acid for basic compounds) to the mobile phase can enhance retention on a C18 column.[9] However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Issue 2: My basic azetidine compound is streaking or tailing badly on a silica gel column during Normal-Phase (NP) Chromatography.

Streaking and tailing of basic compounds on silica gel are typically caused by strong interactions with acidic silanol groups on the silica surface.[4]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[4]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent.[2][4]

    • Ammonia: Use a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as a polar component in your solvent system.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4]

    • Deactivated Silica: Pre-treated, deactivated silica gel is commercially available.

  • Flush the Column with a Basic Solution: Before loading your sample, flush the packed silica gel column with your mobile phase containing triethylamine to neutralize the stationary phase.[2]

Protocol 2: Deactivating a Silica Gel Column for Flash Chromatography

  • Dry pack the column with silica gel.

  • Prepare a deactivating solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Load your sample and begin the chromatography.

Issue 3: My polar azetidine is not eluting from the silica gel column, even with a highly polar mobile phase.

This suggests that your compound may be irreversibly adsorbed to the silica gel, or it could be decomposing on the column.[5]

  • Confirm Compound Stability: Refer back to the TLC stability test (Protocol 1). If degradation is observed, avoid silica gel.

  • Switch to a Less Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.[5]

  • Employ HILIC: As mentioned previously, HILIC is a powerful technique for polar compounds and can be a viable alternative when NP or RP chromatography fails.[3][10]

Advanced Purification Strategies for Polar Azetidines

When standard chromatographic methods are insufficient, consider these alternative techniques:

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the go-to method for purifying polar compounds that are poorly retained in reversed-phase.[11]

Q: How do I develop a HILIC method for my azetidine compound?

A: Method development in HILIC involves optimizing the stationary phase, mobile phase composition, and buffer.

Protocol 3: HILIC Method Development for Polar Azetidines

  • Column Selection: Start with a column containing a neutral polar or ionic surface. Common HILIC stationary phases include bare silica, diol, amide, or zwitterionic phases.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[2]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[2]

  • Column Equilibration: Proper equilibration is crucial for reproducible results in HILIC.

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Equilibrate with 100% Mobile Phase A for at least 10 minutes.[2]

  • Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a higher percentage of aqueous solvent (e.g., 50% B) over 15-20 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and improve peak shape.[2]

Ion-Exchange Chromatography (IEX)

For azetidines that can be protonated to form stable cations, cation-exchange chromatography can be a highly effective purification method.[12][13]

Q: When should I consider Ion-Exchange Chromatography?

A: IEX is ideal for separating charged molecules.[12][14] Since azetidines are basic, they will be protonated at a pH below their pKa, making them suitable for cation-exchange chromatography. This technique separates compounds based on the strength of their interaction with a charged stationary phase.[15]

IEX_Workflow

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[16][17] It is particularly well-suited for the purification of polar and basic compounds.

Q: What are the advantages of SFC for polar azetidine purification?

A: SFC offers several benefits:

  • High Efficiency and Speed: The low viscosity of the mobile phase allows for faster separations.[16]

  • Reduced Solvent Consumption: Using CO2 as the main solvent makes it a "greener" alternative to normal-phase chromatography.[16]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to LC methods, which can be advantageous for challenging separations.

For basic compounds like azetidines, additives such as amines can be included in the mobile phase to improve peak shape.[18]

Non-Chromatographic Techniques

Q: My azetidine compound is an oil and won't crystallize. What can I do?

A: "Oiling out" is a common problem, especially when impurities are present.[4]

  • Acid-Base Extraction: This classic technique is highly effective for separating basic azetidines from neutral or acidic impurities.[19][20] By treating an organic solution of the crude mixture with an aqueous acid, the basic azetidine is protonated and extracted into the aqueous phase, leaving non-basic impurities behind in the organic layer.[21][22] The azetidine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[22]

AcidBase_Extraction

  • Crystallization as a Salt: If the freebase azetidine is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization. Experiment with different counter-ions to find one that forms a stable, crystalline solid.

Data Summary Table

Purification TechniqueStationary PhaseMobile PhaseBest For...Key Troubleshooting Tip
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/ACN, Water/MeOH)Less polar azetidines or with ion-pairing agents.Use polar-embedded columns or HILIC for highly polar compounds.
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar (Hexanes/EtOAc, DCM/MeOH)Azetidines that are stable on acidic surfaces.Add 0.1-2% triethylamine to the mobile phase to prevent peak tailing.[4]
HILIC Polar (Silica, Diol, Amide)High Organic/Aqueous (e.g., ACN/Water)Highly polar, water-soluble azetidines.[3][6]Ensure thorough column equilibration for reproducible results.
Ion-Exchange (IEX) Charged (Cation or Anion)Aqueous buffers with salt or pH gradientIonizable azetidines.Control pH to ensure the compound is charged for binding.[23]
SFC Various (similar to NP & RP)Supercritical CO2 with polar modifiersChiral and achiral separation of polar, basic compounds.Use basic additives (e.g., amines) to improve peak shape for basic analytes.[18]
Acid-Base Extraction N/A (Liquid-Liquid)Immiscible organic and aqueous layersSeparating basic azetidines from neutral/acidic impurities.[19][20]Ensure complete neutralization to recover the product from the aqueous phase.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Google Scholar.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Why HILIC is what your polar compounds need for purific
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Amines by Supercritical Fluid Chromatography.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Ion exchange chrom
  • Troubleshooting Flash Column Chromatography. University of Rochester Chemistry Department.
  • HILIC Columns for Polar Separ
  • How Good is SFC for Polar Analytes?
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Solvent Extraction Techniques.
  • Acid-Base Extraction. University of Colorado Boulder.
  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Reversed-phase chrom
  • What is Supercritical Fluid Chromatography (SFC)
  • Principles of Ion Exchange Chrom
  • Liquid–liquid extraction. Wikipedia.
  • Acid–base extraction. Wikipedia.
  • Extraction. University of California, Los Angeles.
  • Ion-Exchange Chromatography. (2024, April 15). Chemistry LibreTexts.
  • Introduction to Ion Exchange Chrom
  • Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. SpringerLink.
  • SUPERCRITICAL FLUID CHROM
  • What are your tips and tricks for purifying ionic/very polar compounds?
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Overview of Liquid-Liquid Extraction (LLE)
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6).
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). Polymer Chemistry (RSC Publishing). DOI:10.1039/C9PY00278B.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. (2025, August 7).
  • azetidine. Organic Syntheses Procedure.
  • Photochemical Approaches to Azetidines. (2022, March 27). Nottingham ePrints.
  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013, July 3). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB41007B.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024, February 8).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 18). Frontiers.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Radical strain-release photocatalysis for the synthesis of azetidines. (2024, August 14).
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC.

Sources

Optimization

Technical Support Center: Optimizing Stereoselectivity with 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Welcome to the technical support resource for 3,3-Bis(methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,3-Bis(methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in stereoselective synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to help you achieve optimal stereochemical control in your reactions.

Our approach is rooted in a deep understanding of reaction mechanisms and the subtle interplay of experimental variables. We aim to empower you not just with protocols, but with the scientific rationale needed to make informed decisions and overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 3,3-Bis(methoxymethyl)azetidine moiety in controlling stereoselectivity?

The 3,3-Bis(methoxymethyl)azetidine scaffold primarily functions as a chiral ligand or a key structural component of a chiral catalyst. The nitrogen atom serves as a Lewis base for coordination to a metal center, while the two methoxymethyl groups at the C3 position create a rigid and well-defined steric environment. This C2-symmetric-like environment is crucial for differentiating between the prochiral faces of a substrate or the transition states leading to different stereoisomers. The azetidine ring itself is conformationally constrained, which further helps in creating a predictable and effective chiral pocket.

Q2: I am observing low enantiomeric excess (e.e.) in my asymmetric reaction. What are the most common initial troubleshooting steps?

Low enantiomeric excess is a frequent challenge. Before undertaking extensive optimization, it is crucial to verify the foundational aspects of your experiment.

Initial Verification Workflow:

Caption: Initial checks for low enantiomeric excess.

  • Reagent Purity: Confirm the purity of your 3,3-Bis(methoxymethyl)azetidine hydrochloride and other reagents. Impurities can sometimes act as catalysts or inhibitors, leading to racemic or undesired side products.

  • Solvent Quality: Ensure your solvents are anhydrous and of high purity. Water or other protic impurities can interfere with many catalytic systems, especially those involving organometallics or Lewis acids.

  • Inert Atmosphere: Many stereoselective reactions are sensitive to oxygen and moisture. Ensure your reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen).

Troubleshooting Guide: Enhancing Stereoselectivity

Issue 1: Sub-optimal Enantiomeric or Diastereomeric Excess

Once initial checks are complete, a systematic optimization of reaction parameters is the next logical step. The key is to understand how each parameter influences the energy difference between the diastereomeric transition states.

The choice of solvent is critical as it can influence catalyst solubility, aggregation, and the stability of the transition states.

Troubleshooting Steps:

  • Vary Solvent Polarity: Screen a range of solvents with varying polarity. Non-polar solvents like toluene or dichloromethane often provide a more rigid and organized transition state, enhancing stereoselectivity. In contrast, polar coordinating solvents like THF or MeCN can sometimes compete for coordination sites on the metal center, potentially reducing enantioselectivity.

  • Consider Solvent Viscosity: In some cases, more viscous solvents can restrict conformational flexibility, favoring one transition state over another.

Data Summary: Solvent Screening

SolventPolarity IndexCommon Observations
Toluene2.4Often promotes higher e.e. due to better-organized transition states.
Dichloromethane3.1Good starting point, balances solubility and potential for high stereoselectivity.
Tetrahydrofuran (THF)4.0Coordinating solvent; may decrease e.e. by competing with the ligand but can improve solubility and turnover.
Acetonitrile (MeCN)5.8Can significantly impact catalyst structure and performance.
Hexane0.1Useful for reactions where aggregation is beneficial.

Temperature directly affects the thermodynamics of the reaction. Lowering the temperature generally increases stereoselectivity.

Explanation: The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is related to the enantiomeric ratio by the Eyring equation. By lowering the temperature (T), the impact of this energy difference becomes more pronounced, favoring the lower-energy pathway and thus increasing the enantiomeric excess.

Experimental Protocol: Temperature Screening

  • Set up identical reactions in parallel.

  • Run the reactions at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Quench all reactions at the same time point (if comparing rates) or run until completion.

  • Analyze the e.e. of the product from each reaction using chiral HPLC or SFC.

Caption: Relationship between temperature and enantiomeric excess.

The ratio of ligand to metal, as well as the overall catalyst loading, can have a profound effect on the nature of the active catalytic species.

Troubleshooting Steps:

  • Vary Ligand-to-Metal Ratio: Screen ratios such as 1:1, 1.1:1, and 1.2:1 (ligand:metal). An excess of the azetidine ligand can help ensure the formation of a single, well-defined catalytic species and prevent the formation of less selective, coordinatively unsaturated species.

  • Adjust Catalyst Loading: While higher catalyst loading may increase the reaction rate, it can sometimes lead to the formation of dimeric or aggregated species that may have lower stereoselectivity. Conversely, very low catalyst loadings might be more susceptible to deactivation by impurities. Screen loadings from 0.5 mol% to 10 mol% to find the optimal balance.

Issue 2: Poor Chemical Yield or Incomplete Conversion

Low yield can be linked to catalyst deactivation, poor substrate reactivity, or the formation of side products.

In some catalytic systems, additives are crucial for catalyst activation, stabilization, or regeneration.

Troubleshooting Steps:

  • Incorporate a Lewis Acid/Base: Depending on the mechanism, a mild Lewis acid or base can act as a co-catalyst to activate the substrate or modulate the catalyst's activity.

  • Use of Activators: For reactions involving a pre-catalyst, ensure the activation step is efficient. For example, in reactions using a metal precursor, an activating agent (e.g., a silver salt for halide abstraction) may be necessary.

  • Consider Molecular Sieves: If your reaction is highly sensitive to trace amounts of water, adding freshly activated molecular sieves to the reaction mixture can be beneficial.

The concentration of reactants can influence reaction order and the relative rates of desired versus undesired pathways.

Troubleshooting Steps:

  • Perform a Dilution Study: Run the reaction at different concentrations (e.g., 0.5 M, 0.1 M, 0.05 M). Highly concentrated conditions might favor bimolecular decomposition pathways or product inhibition, while very dilute conditions might slow the reaction down excessively.

Workflow for Optimizing Yield and Selectivity:

Caption: Systematic workflow for reaction optimization.

References

  • Stereochemistry in Organic Chemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Asymmetric Catalysis: Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]

  • Azetidine Chemistry Reviews: Couty, F., & Evano, G. (2006). Synthesis and reactivity of functionalized azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1549. [Link]

  • Practical Organic Synthesis: Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry. John Wiley & Sons. [Link]

Troubleshooting

Technical Support Center: Synthesis of Substituted Azetidines

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This guide is designed to provide practical, in-depth solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design more robust synthetic routes.

The synthesis of azetidines, the four-membered saturated nitrogen heterocycles, presents a unique set of challenges primarily due to their inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain makes the azetidine ring susceptible to opening, leading to potential issues with yield, stability, and purification.[1][2][3] However, this reactivity also makes them valuable building blocks in organic synthesis and crucial motifs in medicinal chemistry.[2][4] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of substituted azetidines.

Q1: My intramolecular cyclization to form an azetidine is resulting in very low yields. What are the most probable causes and how can I optimize the reaction?

A1: Low yields in intramolecular cyclizations are a frequent problem and can often be attributed to several factors.[1]

  • Inefficient Leaving Group: The rate-determining step in many intramolecular cyclizations to form azetidines is the nucleophilic attack of the nitrogen on an electrophilic carbon. A poor leaving group will significantly slow this SN2 reaction, allowing side reactions to predominate.

    • Solution: If you are starting from a γ-amino alcohol, the hydroxyl group must be converted to a better leaving group. Tosylates, mesylates, or halides are excellent choices.[1]

  • Sub-optimal Base Strength: The choice of base is critical. It must be strong enough to deprotonate the amine, generating the nucleophile, but not so strong that it promotes elimination (E2) or other undesired side reactions.

    • Solution: A screening of bases is often necessary. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K₂CO₃), depending on the substrate and solvent.[1]

  • Reaction Concentration: Intramolecular reactions are favored at high dilution. At higher concentrations, intermolecular reactions can become a significant competing pathway, leading to polymerization or dimerization.

    • Solution: Perform the reaction at a lower concentration, typically 0.01 M or less, to favor the intramolecular cyclization.[1]

  • Steric Hindrance: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Steric hindrance around these centers can disfavor this conformation.

    • Solution: If possible, redesign the substrate to minimize steric bulk near the reacting centers.[1]

Q2: I'm observing a significant amount of ring-opened byproducts during my reaction or workup. How can I enhance the stability of the azetidine ring?

A2: The stability of the azetidine ring is a major concern, particularly in the presence of acids or nucleophiles.[1][2][3]

  • pH Control: Azetidines are susceptible to acid-mediated ring-opening.[1][2][3]

    • Solution: It is crucial to maintain neutral or slightly basic conditions during the reaction workup and purification. Avoid strong acids at all costs.

  • Nitrogen Protecting Groups: The nitrogen atom of the azetidine can be protected to increase stability and control reactivity.

    • Solution: Employ electron-withdrawing protecting groups such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups. These groups reduce the nucleophilicity of the nitrogen and can help to stabilize the ring.[1]

  • Nucleophilic Attack: The strained four-membered ring is an attractive target for nucleophiles.

    • Solution: During handling and purification, avoid strong nucleophiles. If a subsequent reaction step requires a nucleophile, consider synthetic strategies where the azetidine ring is intentionally opened as part of the desired transformation.[1]

Q3: I am struggling with the purification of my substituted azetidine. It seems to be decomposing on the silica gel column. What are my options?

A3: The purification of azetidines can be challenging due to their polarity and propensity for decomposition on acidic stationary phases like silica gel.[1]

  • Deactivated Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive azetidines.

    • Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (typically 1-2%). This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: If decomposition persists, consider alternative stationary phases.

    • Solution: Alumina (basic or neutral) can be a good alternative to silica gel. Alternatively, reversed-phase chromatography may be suitable for certain azetidine derivatives.

  • Distillation: For volatile azetidines, this can be a highly effective purification method.

    • Solution: Perform distillation under reduced pressure to minimize thermal decomposition.[1]

Q4: My [2+2] cycloaddition reaction to form an azetidine is not working. What are the key parameters to consider?

A4: The [2+2] cycloaddition between an imine and an alkene, often referred to as an aza Paternò-Büchi reaction, is a powerful tool for azetidine synthesis but can be challenging to implement.[5][6][7]

  • Excited State Reactivity: A primary challenge is capturing the excited state of the imine, which can rapidly relax through isomerization.[8]

    • Solution: Photocatalytic approaches have been developed to overcome this by sensitizing either the alkene or a cyclic oxime precursor.[5][8] The use of visible light and an appropriate photocatalyst, such as an iridium complex, can facilitate the desired cycloaddition.[5][9]

  • Substrate Activation: The electronic properties of both the imine and alkene are crucial.

    • Solution: Often, one or both components need to be "activated." For instance, using 2-isoxazoline-3-carboxylates as oxime precursors or employing acyclic sulfamoyl fluoride substitution on the imine can control the electronic properties to favor the reaction.[5][6]

  • Stereoselectivity: Controlling the stereochemistry in [2+2] cycloadditions can be difficult. The stereochemical outcome can be influenced by the geometry of the starting imine and the reaction mechanism.[10]

    • Solution: The choice of reactants and reaction conditions can influence the diastereoselectivity. For example, in the Staudinger reaction (ketene + imine), (E)-imines generally lead to cis-β-lactams, while (Z)-imines give trans products.[11]

Visualizing a Key Synthetic Pathway: Intramolecular Cyclization

The following diagram illustrates the general workflow for the synthesis of a substituted azetidine via an intramolecular cyclization of a γ-amino alcohol.

G cluster_0 Precursor Preparation cluster_1 Cyclization cluster_2 Workup & Purification start γ-Amino Alcohol activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->activation MsCl or TsCl, Base cyclization Intramolecular S_N2 Cyclization activation->cyclization Strong, Non-nucleophilic Base (e.g., NaH, LDA) workup Aqueous Workup (Neutral or slightly basic pH) cyclization->workup purification Purification (Deactivated Silica Gel or Distillation) workup->purification product Substituted Azetidine purification->product

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of N-Tosyl-2-phenylazetidine

This protocol provides a detailed, step-by-step methodology for a common and reliable synthesis of a substituted azetidine.

Objective: To synthesize N-tosyl-2-phenylazetidine from 3-amino-1-phenyl-1-propanol.

Reaction Scheme:

  • Mesylation: 3-amino-1-phenyl-1-propanol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the corresponding mesylate.

  • Cyclization: The mesylate undergoes intramolecular cyclization upon treatment with a strong base to yield the azetidine.

  • N-Tosylation: The secondary amine of the azetidine is protected with a tosyl group.

Materials:

  • 3-amino-1-phenyl-1-propanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Tosyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (with 1% triethylamine for deactivation)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

Step 1: Mesylation of 3-amino-1-phenyl-1-propanol

  • To a solution of 3-amino-1-phenyl-1-propanol (1.0 equiv.) in anhydrous DCM at 0 °C, add triethylamine (2.2 equiv.).

  • Slowly add methanesulfonyl chloride (1.1 equiv.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. This is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • To a suspension of NaH (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of the crude mesylate from Step 1 in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: N-Tosylation of 2-phenylazetidine

  • Dissolve the crude 2-phenylazetidine from Step 2 in DCM.

  • Add triethylamine (1.5 equiv.) followed by tosyl chloride (1.2 equiv.).

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel using a hexanes/ethyl acetate gradient to afford the pure N-tosyl-2-phenylazetidine.

Troubleshooting Your Synthesis: A Decision-Making Diagram

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram provides a logical workflow for diagnosing and solving common issues in azetidine synthesis.

G cluster_yes Starting Material Consumed cluster_no Starting Material Unconsumed start Low or No Product Formation check_sm Is Starting Material Consumed? start->check_sm multiple_spots Multiple Byproducts Observed? check_sm->multiple_spots Yes no_reaction Reaction Not Initiating check_sm->no_reaction No side_reactions Potential Side Reactions: - Intermolecular Reaction - Elimination (E2) - Decomposition multiple_spots->side_reactions solutions1 Solutions: - Decrease Concentration - Use a more Hindered Base - Lower Reaction Temperature - Check pH during Workup side_reactions->solutions1 causes Potential Causes: - Inactive Reagents - Insufficient Activation - Poor Leaving Group - Base too Weak no_reaction->causes solutions2 Solutions: - Check Reagent Quality - Use a Better Leaving Group - Screen Stronger Bases - Increase Reaction Temperature causes->solutions2

Caption: A troubleshooting guide for azetidine synthesis.

Summary of Key Reaction Parameters and Solutions

Problem Potential Cause(s) Recommended Solutions Citation(s)
Low Yield in Cyclization Inefficient leaving group, sub-optimal base, high concentration, steric hindrance.Convert -OH to -OMs/-OTs, screen bases (NaH, LDA), use high dilution (<0.01 M), redesign substrate.[1]
Product Decomposition Acidic conditions, nucleophilic attack.Maintain neutral/basic pH, use electron-withdrawing N-protecting groups (Boc, Ts), avoid strong nucleophiles.[1][2][3]
Purification Issues Decomposition on acidic silica gel.Use deactivated silica gel (add 1% Et₃N), use alumina, or perform distillation under reduced pressure.[1]
Poor Stereoselectivity Uncontrolled approach of reactants.Use chiral auxiliaries, stereoselective catalysts, or carefully select reaction conditions based on mechanism.[10][12]
[2+2] Cycloaddition Fails Rapid relaxation of imine excited state, mismatched electronics.Use photocatalysis (e.g., Ir-based), activate imine/alkene (e.g., oxime esters, sulfamoyl groups).[5][6][8]

This technical guide provides a starting point for addressing the common challenges in substituted azetidine synthesis. Remember that each substrate is unique and may require specific optimization. By understanding the underlying principles and employing a systematic approach to troubleshooting, you can significantly improve your success in synthesizing these valuable heterocyclic compounds.

References

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Kaur, H., & Wuest, W. M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3325-3339. [Link]

  • Kar, A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Feng, C. D., & Liu, L. (2010). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc, 2011(1), 21-40. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3226-3231. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1768-1773. [Link]

  • Lemouzy, S., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 127. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1768-1773. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Kaur, H., & Wuest, W. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15). [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Smith, M. W., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Becker, M. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3624-3639. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3794. [Link]

  • Wang, D., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Synfacts. (2023). [2 + 2]-Cycloaddition for the Synthesis of Azetidines. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Kumarasamy, E., et al. (2024). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51, 1-22. [Link]

  • Couty, F., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(30), 6656-6663. [Link]

  • Pfizer. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Smith, M. W., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3226-3231. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 49(10), 2939-2954. [Link]

  • Wikipedia. (n.d.). Aza Paternò−Büchi reaction. [Link]

  • Moody, C. J. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

Sources

Optimization

degradation pathways of azetidine-containing compounds

The following guide serves as a specialized Technical Support Center for researchers working with azetidine scaffolds. It is designed to troubleshoot stability issues, elucidate degradation mechanisms, and provide action...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with azetidine scaffolds. It is designed to troubleshoot stability issues, elucidate degradation mechanisms, and provide actionable protocols.[1]

Status: Online | Tier: Level 3 (Senior Application Support) Subject: Degradation Pathways & Stabilization of Azetidine-Containing Compounds

Executive Summary: The Strain Penalty

Welcome. If you are here, you are likely observing unexplained decomposition in your azetidine-containing drug candidate. The core of your problem lies in ring strain . An azetidine ring possesses approximately 26 kcal/mol of strain energy (compared to ~6 kcal/mol for cyclohexane). This thermodynamic penalty drives the ring to open under conditions that would be harmless to pyrrolidines or piperidines.

This guide addresses the three most critical failure modes: Acid-Catalyzed Hydrolysis , Oxidative Fragmentation , and Nucleophilic Ring Opening .

🎫 Ticket #001: Instability in Acidic Media

User Issue: "My compound degrades rapidly in 0.1 M HCl or during acidic workups. I see new polar impurities."

Diagnosis: Acid-Activated Nucleophilic Ring Opening

Unlike larger heterocycles, azetidines are kinetically stable but thermodynamically fragile. Upon protonation, the ring nitrogen becomes a better leaving group, activating the adjacent carbons for nucleophilic attack.

The Mechanism:

  • Protonation: The azetidine nitrogen (pKa ~11 for simple alkyl azetidines) protonates.

  • Activation: The C-N bond weakens due to the inductive effect of the ammonium cation.

  • Attack: A nucleophile (water, chloride, or an intramolecular pendant group) attacks the

    
    -carbon.
    
  • Collapse: The ring snaps open to relieve strain, forming a

    
    -substituted amine.
    

Key Insight: If your molecule has a pendant nucleophile (e.g., an amide or hydroxyl group on a side chain), it will cyclize into the activated azetidine, causing "intramolecular suicide" of the ring.

Visualization: Acid-Catalyzed Pathway

AcidHydrolysis Azetidine Neutral Azetidine (Strained) Protonated Protonated Azetidine (Activated C-N Bond) Azetidine->Protonated + H+ (Fast) TS Transition State (Nu: Attack at C2/C4) Protonated->TS + Nu (H2O/Cl-) Product Ring-Opened Product (Gamma-Substituted Amine) TS->Product Strain Relief (~26 kcal/mol)

Figure 1: The thermodynamic drive of strain relief facilitates ring opening upon protonation.

Troubleshooting Protocol: The pH-Rate Profile

Do not assume instability at all pH levels. Azetidines often exhibit a "U-shaped" or sigmoidal stability profile.

StepActionScientific Rationale
1 Prepare Buffers Create 10 mM buffers at pH 1.2, 4.5, 6.8, and 8.0 (ionic strength adjusted).
2 Incubate Dissolve compound at 0.1 mg/mL. Incubate at 40°C.
3 Sample Pull points at T=0, 1h, 4h, 24h. Quench acid samples immediately with weak base (e.g., NaHCO3) to stop reaction before injection.
4 Analyze Use HPLC-UV/MS. Look for early-eluting peaks (polar amines).
5 Interpret If stable at pH > 6 but unstable at pH < 4, the mechanism is specific acid catalysis .

Stabilization Strategy: If acid instability is confirmed, you must lower the basicity of the azetidine nitrogen.

  • Chemical Modification: Replace N-alkyl groups with electron-withdrawing groups (e.g., N-aryl, N-sulfonyl).

  • Evidence: N-pyridyl azetidines are significantly more stable than N-phenyl azetidines because the lone pair is delocalized, preventing protonation [1].

🎫 Ticket #002: Oxidative Degradation & Impurities

User Issue: "I detect a +16 Da impurity and an unknown aldehyde in my stability samples."

Diagnosis: N-Oxide Formation & Polonovski-Type Rearrangement

Azetidines are secondary or tertiary amines prone to oxidation. However, the consequences of oxidation are more severe for azetidines than for piperidines.

The Mechanism:

  • N-Oxidation: Peroxides or radical initiators generate the Azetidine-N-Oxide (+16 Da).

  • Ring Opening: The N-oxide is unstable. It can undergo a Meisenheimer-type rearrangement or a radical fragmentation, leading to ring opening and the formation of aldehydes (e.g., 4-aminophthalaldehyde derivatives) [2].

Visualization: Oxidative Fragmentation Tree

OxidationPath Start Parent Azetidine NOxide Azetidine N-Oxide (+16 Da) Start->NOxide Oxidation Oxidant Peroxides / Radical Initiator Oxidant->NOxide Rearrange Meisenheimer / Polonovski Rearrangement NOxide->Rearrange Instability Aldehyde Ring-Opened Aldehyde (e.g., 4-aminophthalaldehyde) Rearrange->Aldehyde C-N Cleavage

Figure 2: Oxidative pathway leading to ring cleavage and aldehyde formation.

Troubleshooting Protocol: Oxidative Stress Test

Differentiate between peroxide-driven and radical-driven oxidation to choose the right antioxidant.

  • Peroxide Stress: Spike sample with 0.3%

    
    .
    
    • Result: If +16 Da peak dominates, your drug is sensitive to nucleophilic oxidation.

    • Fix: Limit peroxides in excipients (e.g., use low-peroxide grades of Tween/PEG).

  • Radical Stress: Incubate with AIBN (Azobisisobutyronitrile) at 40°C.

    • Result: If ring-opened aldehydes appear without N-oxide accumulation, radical propagation is the cause.

    • Fix: Add radical scavengers (BHT, BHA) to the formulation.

🎫 Ticket #003: The "Azetidinium" Trap (Synthesis & Formulation)

User Issue: "My reaction yield is low, and I see polymerization or alkylated byproducts."

Diagnosis: Azetidinium Ion Formation

This is the most dangerous intermediate. If an azetidine nitrogen is quaternized (by alkylation or protonation) while a nucleophile is present, it forms an Azetidinium Ion .

  • Reactivity: These are powerful alkylating agents (similar to epoxides but nitrogen-based).

  • The Trap: In the presence of even weak nucleophiles (alcohols, chloride), the ring opens via an

    
     mechanism [3].
    
  • Polymerization: If the nucleophile is another azetidine molecule, you trigger Cationic Ring-Opening Polymerization (CROP) [4].

Common Scenarios:

  • Salt Formation: Using HCl in MeOH. The Cl- opens the protonated azetidine to form

    
    -chloroamines.
    
  • Alkylation: Attempting to alkylate the nitrogen with a halide can lead to uncontrolled ring opening if the temperature is too high.

Self-Validating Check: The Nucleophile Screen

If you suspect this pathway, run this screen:

Solvent/ReagentObservationConclusion
Methanol (Neutral) StableRing is stable to solvolysis.
Methanol + HCl Degradation (Methoxy-amine product)Acid + Nucleophile = Ring Opening.
Toluene + HCl Precipitate (Stable Salt)Non-nucleophilic counterions (Cl- is nucleophilic in protic solvents, less so in non-polar) preserve the ring.

Corrective Action:

  • Avoid nucleophilic acids (HCl, HBr) for salt formation. Use non-nucleophilic acids like Methanesulfonic acid (MSA) or Sulfuric acid [1].

  • Avoid protic solvents during activation steps.

🎫 Ticket #004: Analytical Blindspots

User Issue: "I have 10% degradation but no new peaks on HPLC-UV."

Diagnosis: Loss of Chromophore / Polar Shift

Ring opening often destroys the chromophore or creates highly polar aliphatic amines that elute in the solvent front (dead volume).

Solution:

  • Switch Detection: Use CAD (Charged Aerosol Detection) or ELSD . These detect all non-volatile compounds regardless of UV absorption.

  • Derivatization: React the degraded sample with Fmoc-Cl or Dansyl Chloride . This will tag the newly formed primary/secondary amines (from ring opening) and make them UV-visible and retainable on C18 columns.

References
  • Bai, G., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link[2]

  • Vacek, M., et al. (2021). "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway." Journal of Pharmaceutical and Biomedical Analysis, 195, 113883. Link

  • Couty, F., & Evano, G. (2006). "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." Organic Letters, 8(10), 2091-2094. Link

  • Goethals, E. J. (2019). "Cationic Ring-Opening Polymerization of Aziridines and Azetidines." Polymer Chemistry, 10, 3223-3236. Link

Sources

Troubleshooting

Azetidine Derivatives Aqueous Solubility Enhancement: A Technical Support Center

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming one of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming one of the most common hurdles in the development of azetidine-containing compounds: poor aqueous solubility. The unique structural characteristics of the azetidine ring, while often beneficial for metabolic stability and target engagement, can present solubility challenges that may hinder preclinical development.[1][2]

This resource is structured to address specific issues you may encounter during your experiments, providing not just protocols, but the scientific rationale behind them.

Part 1: Troubleshooting Guide - Common Solubility Issues & Solutions

This section addresses specific experimental observations and provides a step-by-step approach to resolving them.

Issue 1: My azetidine derivative precipitates out of aqueous buffer during my in vitro assay.

Symptoms:

  • Visible particulate matter or cloudiness in your assay wells.

  • Inconsistent or non-reproducible assay results.[3]

  • A decrease in the measured concentration of your compound over time.

Probable Cause: The intrinsic aqueous solubility of your compound is lower than the concentration required for your assay. This is a common issue for compounds with high lipophilicity.

Troubleshooting Workflow:

G A Precipitation Observed in Assay B Determine Kinetic & Thermodynamic Solubility A->B C Is Solubility < Assay Concentration? B->C D Proceed with Assay C->D No E Solubility Enhancement Strategies C->E Yes F Chemical Modification E->F G Formulation Approaches E->G H Re-evaluate in Assay F->H G->H

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Solutions:

  • Quantify the Solubility: Before attempting to modify your compound or formulation, it is crucial to determine its kinetic and thermodynamic solubility.

    • Kinetic Solubility: This is a high-throughput method suitable for early-stage discovery.[4] It involves preparing a concentrated stock solution of your compound in an organic solvent (typically DMSO) and then making serial dilutions into your aqueous assay buffer. The concentration at which precipitation is first observed is the kinetic solubility.[3][5]

    • Thermodynamic Solubility: This is the "gold standard" and measures the equilibrium solubility.[3] It involves adding an excess of the solid compound to the aqueous buffer and shaking the mixture until equilibrium is reached (typically 24-72 hours).[3] The supernatant is then filtered, and the concentration is determined by HPLC-UV or LC/MS.[3][4]

  • Formulation-Based Approaches (for immediate use):

    • Co-solvents: If your assay can tolerate it, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to your buffer. This can increase the solubility of lipophilic compounds.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can form micelles that encapsulate your compound, increasing its apparent solubility.[6][7]

    • pH Adjustment: If your azetidine derivative has an ionizable group (e.g., a carboxylic acid or a basic nitrogen), adjusting the pH of the buffer can significantly impact solubility.[5][7] For basic compounds, lowering the pH will lead to protonation and increased solubility. For acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.

  • Chemical Modification (for long-term optimization):

    • Introduce Polar Functional Groups: Strategically adding polar groups like hydroxyls, amides, or sulfonamides can increase the polarity and hydrogen bonding potential of your molecule, thereby improving aqueous solubility.[8] Replacing a lipophilic moiety with a more polar heterocycle can also be effective.[9][10]

    • Disrupt Crystal Packing: High melting point and strong crystal lattice energy can contribute to poor solubility. Introducing non-planar groups or disrupting molecular symmetry can lower the energy required to dissolve the crystal, thus improving solubility.[11]

Issue 2: My azetidine derivative has poor oral bioavailability in animal studies, which I suspect is due to low solubility.

Symptoms:

  • Low and variable plasma concentrations after oral dosing.[5]

  • A significant difference in exposure (AUC) between intravenous and oral administration.

Probable Cause: The dissolution rate of your compound in the gastrointestinal tract is too slow, limiting its absorption.[12]

Troubleshooting Workflow:

G A Poor Oral Bioavailability B Characterize Solid-State Properties A->B C Is it a Dissolution Rate Issue? B->C D Consider Permeability Issues C->D No E Solubility Enhancement Strategies C->E Yes F Salt Formation E->F G Particle Size Reduction E->G H Amorphous Solid Dispersion E->H I Prodrug Approach E->I J Re-evaluate in vivo F->J G->J H->J I->J

Sources

Optimization

dealing with the ring strain of 3,3-Bis(methoxymethyl)azetidine hydrochloride in synthesis

Case ID: AZT-33-MM-HCl Status: Active Priority: High (Ring Strain Management) Subject: Synthesis Optimization & Stability Protocols Core Technical Overview Welcome to the Technical Support Center. You are working with 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-33-MM-HCl Status: Active Priority: High (Ring Strain Management) Subject: Synthesis Optimization & Stability Protocols

Core Technical Overview

Welcome to the Technical Support Center. You are working with 3,3-Bis(methoxymethyl)azetidine hydrochloride (CAS: 1254122-38-3).

This compound is a valuable bioisostere for gem-dimethyl groups, offering improved metabolic stability and solubility. However, its utility is balanced by the inherent ring strain of the azetidine core (~25.4 kcal/mol) .[1] While more stable than aziridines, azetidines are "spring-loaded" heterocycles.[1] Improper handling—specifically during neutralization (free-basing) and N-functionalization—can trigger rapid ring-opening polymerization (ROP) or decomposition.

The Golden Rule: The hydrochloride salt is your storage form (Safe Mode). The free base is a transient intermediate (Active Mode) and should be generated in situ or used immediately.

Critical Workflows (Visualized)

Workflow A: "Just-in-Time" Free-Basing Strategy

Issue: Users often report polymerization (formation of insoluble white gums) when storing the free base. Solution: Use a biphasic neutralization protocol immediately prior to reaction.

FreeBasing Start Start: Azetidine HCl Salt Step1 Suspend in DCM (0.1 M) Cool to 0°C Start->Step1 Step2 Add 2.0 equiv. aq. K2CO3 (or 1M NaOH) Step1->Step2 Step3 Vigorous Stirring (15-30 min) Check pH of aq. layer > 10 Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Dry Organic Layer (Na2SO4) Filter Step4->Step5 Decision Storage needed? Step5->Decision Safe Direct use in Synthesis (Recommended) Decision->Safe No Risky Concentrate & Store (High Risk: Polymerization) Decision->Risky Yes

Figure 1: Protocol for liberating the free amine while minimizing polymerization risk.

Workflow B: Reactivity & Ring-Opening Avoidance

Issue: Unaccounted mass balance or formation of linear byproducts during N-alkylation. Mechanism: Formation of a quaternary azetidinium ion creates a highly electrophilic species susceptible to nucleophilic attack (Ring Opening).

Reactivity Azetidine 3,3-Bis(methoxymethyl) azetidine (Free Base) Reaction Reaction with Electrophile (R-X) Azetidine->Reaction Path1 Controlled Alkylation (Tertiary Amine) Reaction->Path1 1.0 eq Electrophile Base Scavenger Path2 Over-Alkylation (Quaternary Azetidinium) Reaction->Path2 Excess Electrophile High Heat Stable Stable Product Path1->Stable RingOpen Ring Opening (Nu- attack) Linear Byproducts Path2->RingOpen Strain Release

Figure 2: Mechanistic divergence between successful functionalization and ring-opening decomposition.

Troubleshooting Guide (Q&A)

Module 1: Storage & Stability

Q: My HCl salt has clumped together. Is it still good? A: Yes, but it indicates hygroscopicity. Azetidine salts are hygroscopic.

  • Action: Dry the salt in a vacuum desiccator over

    
     overnight before weighing. Moisture affects stoichiometry, leading to incomplete reactions.
    
  • Storage: Store at 2–8°C under argon/nitrogen.

Q: Can I store the free base after neutralization? A: Not recommended.

  • Risk: The free base is a reactive secondary amine with significant ring strain. Neat storage often leads to oligomerization (white solid/gum formation) driven by intermolecular nucleophilic attack.

  • Protocol: If you must store it, keep it as a dilute solution (e.g., in DCM or Toluene) at -20°C for no more than 24 hours.

Module 2: Synthesis & Reaction Conditions

Q: I am seeing low yields during reductive amination. Why? A: You likely used acidic conditions or harsh reducing agents.

  • Diagnosis: Acidic pH protonates the azetidine (good) but can also activate the ring towards opening if nucleophiles (like alcohols) are present.

  • Fix:

    • Use STAB (Sodium Triacetoxyborohydride) in DCE/DCM.

    • Maintain pH ~5–6 (acetic acid buffer). Avoid strong acids (HCl/TFA) during imine formation.

    • Do not heat the reaction above 40°C.

Q: I tried to N-alkylate with an alkyl halide, but the ring opened. What happened? A: You likely formed an azetidinium ion (quaternary ammonium).

  • Mechanism: Once the nitrogen is alkylated (tertiary), if excess alkyl halide is present, it can alkylate again to form a quaternary salt. The ring strain in a quaternary azetidinium ion is massive, making it a "super-electrophile." It will be opened by even weak nucleophiles (chloride, solvent).

  • Protocol Adjustment:

    • Use exactly 0.95–1.0 equivalents of the alkyl halide.

    • Use a non-nucleophilic base (e.g., DIPEA or

      
      ).
      
    • Switch to Reductive Amination (Aldehyde + STAB) if possible—it avoids the quaternary intermediate entirely.

Q: Can I use this azetidine in peptide coupling (Amide bond formation)? A: Yes, this is one of the most stable reactions for azetidines.

  • Recommended Reagents: HATU or EDC/HOBt.

  • Note: The electron-withdrawing effect of the carbonyl in the resulting amide stabilizes the ring significantly by reducing the nucleophilicity of the nitrogen.

  • Warning: Ensure the coupling reaction is not too basic. Large excesses of TEA/DIPEA can sometimes promote side reactions if the activated ester is slow to react.

Quantitative Data: Stability Profile

ConditionStability StatusObservationRecommendation
HCl Salt (Solid) ✅ StableWhite solid, hygroscopicStore desiccated @ 4°C
Free Base (Neat) ❌ UnstableBecomes viscous/solidifies (Polymerization)Do not isolate neat
Free Base (in DCM) ⚠️ Meta-StableStable for <24h at -20°CUse immediately
Acidic Alcohol (MeOH/H+) ❌ Critical FailureRing opening (Methoxy-propylamine derivatives)Avoid acidic workups in alcohols
Basic Aqueous (pH > 12) ✅ StableBiphasic mixtures are stablePreferred workup condition

Experimental Protocol: Safe Free-Basing

Objective: Isolate 3,3-bis(methoxymethyl)azetidine free base for immediate use.

  • Charge: Place 1.0 mmol of 3,3-Bis(methoxymethyl)azetidine HCl in a round-bottom flask.

  • Solvent: Add 10 mL of DCM (Dichloromethane). The salt may not fully dissolve yet.

  • Base: Add 5 mL of saturated aqueous

    
      (or 1M NaOH).
    
  • Agitation: Stir vigorously for 20 minutes at room temperature. The layers must mix well.

  • Separation: Transfer to a separatory funnel. Collect the lower organic layer.

  • Extraction: Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 10 minutes.
    
  • Filtration: Filter off the solid.

  • Usage: Do not rotary evaporate to dryness. Use the DCM solution directly in your next step (calculate concentration based on 100% yield assumption, which is usually accurate for this salt).

References

  • PubChem. (n.d.). 3,3-bis(methoxymethyl)azetidine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3,3-Bis(methoxymethyl)azetidine Hydrochloride and Other Four-Membered Heterocycles in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and synthetic organic chemistry, the judicious selection of molecular scaffolds is paramount to achieving des...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the judicious selection of molecular scaffolds is paramount to achieving desired physicochemical properties and biological activity. Among the myriad of available building blocks, small, strained four-membered heterocycles—azetidines, oxetanes, and thietanes—have garnered significant attention. Their inherent ring strain and defined three-dimensional geometries offer unique advantages in drug design, serving as valuable bioisosteres and providing access to novel chemical space.

This guide provides an in-depth comparison of 3,3-bis(methoxymethyl)azetidine hydrochloride with its four-membered heterocyclic counterparts, focusing on their synthesis, reactivity, and applications. By delving into the experimental nuances and strategic considerations for employing these scaffolds, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Allure of Strained Scaffolds: A Comparative Overview

Azetidines, oxetanes, and thietanes, despite their structural similarities, exhibit distinct chemical personalities that dictate their utility. The presence of a nitrogen, oxygen, or sulfur atom within the four-membered ring profoundly influences its electronic properties, stability, and reactivity.

HeterocycleKey FeaturesCommon Applications in Medicinal Chemistry
Azetidine Nitrogen atom allows for facile functionalization and modulation of basicity. Can act as a hydrogen bond acceptor and donor (as a secondary amine).Bioisosteric replacement for piperidines and pyrrolidines, improvement of metabolic stability and solubility.[1][2]
Oxetane Oxygen atom imparts polarity and can act as a hydrogen bond acceptor. Generally more stable than azetidines under acidic conditions.Carbonyl and gem-dimethyl isostere, enhancement of aqueous solubility and metabolic stability.[3]
Thietane Sulfur atom can exist in various oxidation states (sulfide, sulfoxide, sulfone), allowing for fine-tuning of electronic and steric properties.Less explored than azetidines and oxetanes, but gaining interest for modulating lipophilicity and introducing unique structural motifs.[4][5][6][7][8]

Synthesis: Accessing the Four-Membered Core

The synthetic accessibility of these heterocycles is a critical factor in their widespread adoption. While general strategies exist for the construction of each ring system, the synthesis of specifically substituted derivatives, such as the 3,3-disubstituted scaffolds discussed herein, presents unique challenges and opportunities.

3,3-Bis(methoxymethyl)azetidine Hydrochloride: A Multi-step Approach

The synthesis of 3,3-bis(methoxymethyl)azetidine hydrochloride typically begins with a precursor such as 3,3-bis(hydroxymethyl)azetidine. A common route to this intermediate involves the cyclization of a suitably functionalized acyclic precursor. For instance, the reaction of 2,2-bis(bromomethyl)-1,3-propanediol with a primary amine, such as benzylamine, can yield the corresponding N-benzyl-3,3-bis(hydroxymethyl)azetidine. Subsequent Williamson ether synthesis, followed by deprotection and salt formation, affords the target compound.

Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)-1-benzylazetidine [9]

  • Oxetane Formation: 2,2-Bis(bromomethyl)-1,3-propanediol is treated with sodium hydroxide in ethanol at reflux to yield 3-bromomethyl-3-hydroxymethyloxetane.

  • Ring Opening and Azetidine Formation: The resulting oxetane is reacted with benzylamine in water at 100°C.

  • Workup: After cooling, the reaction mixture is acidified with hydrochloric acid and then basified with sodium hydroxide.

  • Extraction and Purification: The product is extracted with an organic solvent, dried, and purified by distillation to yield 3,3-bis(hydroxymethyl)-1-benzylazetidine.

Conceptual Protocol: Williamson Ether Synthesis for 3,3-Bis(methoxymethyl)-1-benzylazetidine

  • Deprotonation: To a solution of 3,3-bis(hydroxymethyl)-1-benzylazetidine in a suitable aprotic solvent like THF, a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to form the dialkoxide.

  • Alkylation: An excess of an alkylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.

  • Quenching and Workup: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield 3,3-bis(methoxymethyl)-1-benzylazetidine.

Final Steps: Deprotection and Salt Formation

The N-benzyl group can be removed via hydrogenolysis (e.g., using H₂ and Pd/C). Subsequent treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol precipitates the desired 3,3-bis(methoxymethyl)azetidine hydrochloride.

Caption: Synthesis of 3,3-bis(methoxymethyl)oxetane.

Thietane Derivatives: Leveraging Oxidation States

The synthesis of 3,3-disubstituted thietanes can be more challenging. A common strategy involves the construction of the thietane ring followed by functionalization. For thietane dioxides, a divergent approach starting from the commercially available thietan-3-one is effective.

Experimental Protocol: Synthesis of 3-Hydroxy-3-arylthietane 1,1-dioxides [4][8]

  • Grignard Addition: Thietan-3-one is reacted with an aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in THF at low temperature to yield the corresponding 3-hydroxy-3-arylthietane.

  • Oxidation: The resulting thietanol is oxidized to the thietane 1,1-dioxide using an oxidizing agent like m-CPBA.

Further functionalization at the 3-position can then be achieved through the generation of a carbocation intermediate. [4][5][6][7][8]

Caption: Synthesis of 3,3-disubstituted thietane dioxides.

Reactivity and Stability: A Tale of Two Heteroatoms (and a Third)

The reactivity of these four-membered heterocycles is largely governed by their ring strain and the nature of the heteroatom.

Ring Stability

In general, 3,3-disubstituted oxetanes are considered more stable than their azetidine counterparts, particularly under acidic conditions. The protonated nitrogen of an azetidine can facilitate ring-opening reactions. However, the stability of both systems is highly dependent on the nature of the substituents. Electron-withdrawing groups on the azetidine nitrogen can enhance its stability. Thietane dioxides are generally quite stable to a range of acidic and basic conditions. [4]

Condition Azetidine (N-H or N-Alkyl) Oxetane Thietane Dioxide
Acidic Prone to ring-opening Generally stable, but can open with strong acids Generally stable

| Basic | Generally stable | Generally stable | Generally stable |

Reactivity towards Electrophiles and Nucleophiles

The lone pair of electrons on the nitrogen atom in azetidines makes them nucleophilic and readily susceptible to reactions with electrophiles, such as alkyl halides and acyl chlorides, at the nitrogen. This provides a convenient handle for further functionalization. The oxygen in oxetanes is less nucleophilic, and reactions with electrophiles typically require activation, often leading to ring-opening. Thietanes can be oxidized at the sulfur atom, providing access to sulfoxides and sulfones, which significantly alters the electronic properties of the ring.

Physicochemical Properties: Impact on Drug Design

The choice of a four-membered heterocycle can have a profound impact on the physicochemical properties of a molecule, influencing its solubility, lipophilicity, and metabolic stability.

A study on fluorinated oxetane derivatives and their analogues provides valuable insights into the effect of the heterocyclic core on pKa and lipophilicity (LogP). [1]Replacing a cyclobutane or gem-dimethyl group with an oxetane ring was found to decrease the pKa of nearby amines by 2.5-3 units on average. [1]This acidifying effect is attributed to the high dipole moment and electronegativity of the oxygen atom.

PropertyAzetidineOxetaneThietane/Thietane Dioxide
pKa of Proximal Amines Generally basic, can be modulated by N-substituents.Tends to lower the pKa of nearby amines.The sulfur atom's oxidation state significantly impacts the electronic environment.
logP Generally contributes to lower lipophilicity compared to carbocyclic analogues.Can decrease lipophilicity while increasing polarity.Lipophilicity can be tuned based on the oxidation state of the sulfur.
Metabolic Stability Often enhances metabolic stability by blocking sites of metabolism.Can improve metabolic stability by replacing metabolically labile groups.Can influence metabolic pathways, with the sulfur atom being a potential site for oxidation.

Applications in Medicinal Chemistry: Case Studies

The unique properties of these four-membered heterocycles have been leveraged in the design of numerous biologically active compounds.

  • Azetidines: The azetidine moiety is present in several approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib . In these drugs, the azetidine ring contributes to improved pharmacokinetic properties and target engagement. [1][2]

  • Oxetanes: Oxetanes are increasingly incorporated into drug candidates to enhance solubility and metabolic stability. For example, the replacement of a gem-dimethyl group with an oxetane in a series of γ-secretase modulators led to a significant improvement in aqueous solubility.

  • Thietanes: While less common, thietanes and their oxidized derivatives are emerging as valuable scaffolds. A PI3K-alpha inhibitor containing a thietane dioxide has been reported as a potential cancer therapeutic, where the thietane dioxide moiety forms a key hydrogen bonding interaction with the target protein. [8]

Conclusion

The choice between 3,3-bis(methoxymethyl)azetidine hydrochloride and other four-membered heterocycles is a strategic decision that hinges on the specific goals of the synthetic campaign and the desired properties of the final molecule.

  • 3,3-Bis(methoxymethyl)azetidine hydrochloride offers a versatile scaffold with a readily functionalizable nitrogen atom, allowing for the introduction of diverse substituents and the modulation of basicity. Its synthesis, while multi-step, proceeds through well-established transformations.

  • 3,3-Disubstituted oxetanes provide a more polar and often more metabolically stable alternative. Their synthesis can be more direct, and they are excellent bioisosteres for carbonyl and gem-dimethyl groups.

  • 3,3-Disubstituted thietanes and their oxides represent a less explored but promising class of heterocycles. The ability to vary the oxidation state of the sulfur atom provides a unique opportunity to fine-tune the electronic and steric properties of the molecule.

Ultimately, a deep understanding of the synthesis, reactivity, and physicochemical properties of each of these four-membered rings is essential for harnessing their full potential in the design and development of novel chemical entities.

References

  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.
  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.
  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2025). Synthesis of 3,3-Disubstituted Thietane Dioxides.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed.
  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Naveen, N., & Sharath Kumar, K. S. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
  • Anderson, A. G., & Lok, R. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Taylor & Francis Online.
  • Saejong, P., Zhong, J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC.
  • West, F. G., & Bott, T. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Anderson, A. G., & Lok, R. (2004). Process for making azetidine-3-carboxylic acid.
  • Allen, C. F. H. (1962). Azetidine. Organic Syntheses.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia.
  • LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
  • J&K Scientific. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
  • West, F. G., & Bott, T. M. (2012).
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Mykhailiuk, P. K. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
  • Al-Hussain, S. A., & Al-Masoudi, N. A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • PrepChem. (n.d.). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). PrepChem.com.
  • PubChem. (n.d.). 3,3-bis(methoxymethyl)azetidine hydrochloride. PubChem.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Schindler, C. S., & Kürti, L. (2022). A. General synthetic route for accessing azetidines via intermolecular...
  • Sharma, P., & Kumar, A. (2014). Azetidine Synthesis.
  • Gist-Brocades N.V. (1985). Process for preparing azetidine derivatives and intermediates therein.
  • Bull, J. A., & Rojas, J. J. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA.
  • Singh, G., & Kumar, D. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.
  • LG Chem. (2017). Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro [10][10]undecane and their derivatives. Google Patents.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 3,3-Bis(methoxymethyl)azetidine Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and provide structural rigidity.[1] While historically overshadowed by its β-lactam counterparts, the broader utility of the azetidine moiety is now widely recognized in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][2]

The 3,3-disubstituted azetidine framework offers a unique three-dimensional geometry that can be exploited to probe biological targets. The geminal substitution at the C3 position creates a stereochemically defined vector for substituents, which can significantly influence binding affinity and selectivity.

The Core Scaffold: 3,3-Bis(methoxymethyl)azetidine

The parent compound, 3,3-Bis(methoxymethyl)azetidine, presents a symmetrical and flexible core. The two methoxymethyl substituents are of particular interest due to their potential to engage in hydrogen bonding and influence the molecule's overall polarity and solubility. The ether linkages introduce a degree of conformational flexibility, allowing the side chains to adopt various orientations to interact with a binding pocket.

Hypothetical Structure-Activity Relationships

Based on the broader understanding of azetidine SAR, we can postulate several key areas for modification and their likely impact on biological activity.

Modification of the Azetidine Nitrogen (N1 Position)

The secondary amine of the azetidine ring is a critical handle for derivatization. Modification at this position can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties.

  • N-Alkylation and N-Arylation: Introduction of small alkyl or aryl groups on the nitrogen can modulate lipophilicity and basicity. In the context of CNS targets, such as neurotransmitter transporters, N-substitution is a common strategy to fine-tune potency and selectivity. For instance, in a series of 3-aminoazetidines developed as triple reuptake inhibitors, various N-aryl and N-alkyl substituents were explored to optimize activity against serotonin, norepinephrine, and dopamine transporters.[3]

  • N-Acylation: Acylation of the nitrogen introduces an amide bond, which can act as a hydrogen bond donor or acceptor. This modification can also be used to introduce larger and more complex functionalities.

  • Introduction of Basic Moieties: Incorporating a basic nitrogen, for example, through an N-alkylamine chain, can enhance water solubility and allow for salt formation, which is often desirable for drug development.

Alterations of the 3,3-Substituents

The two methoxymethyl groups at the C3 position are key features of the core scaffold. Modifications here can explore the importance of the ether oxygen, the length of the alkyl chain, and the overall steric bulk.

  • Homologation of the Alkyl Chain: Replacing the methyl groups with ethyl, propyl, or larger alkyl groups would increase lipophilicity and steric bulk. This could lead to enhanced binding in hydrophobic pockets of a target protein.

  • Replacement of the Ether Oxygen: Replacing the oxygen with a carbon (dialkyl substitution) would remove the hydrogen bond accepting capability. Conversely, replacement with a nitrogen (aminomethyl) would introduce a basic center and hydrogen bond donating potential.

  • Introduction of Aromatic Rings: Replacing the methoxymethyl groups with benzyl or other arylmethyl groups would introduce the potential for π-stacking interactions with aromatic residues in a binding site.

  • Cyclization of the 3,3-Substituents: The two substituents could be linked to form a spirocyclic system at the C3 position. This would create a more rigid scaffold, which could lead to higher selectivity for a particular target.

Comparative Analysis with Structurally Related Analogs

While direct data for 3,3-Bis(methoxymethyl)azetidine analogs is scarce, we can draw parallels from other 3,3-disubstituted azetidine series. For example, in the development of GABA uptake inhibitors, a variety of lipophilic N-alkylated derivatives of azetidine-3-carboxylic acid were investigated.[4] This work demonstrated that large, lipophilic N-substituents were crucial for potent inhibition of the GAT-1 and GAT-3 transporters.[4]

Similarly, studies on azetidine analogs as inhibitors of vesicular dopamine uptake have shown that substitutions on the azetidine ring can significantly impact potency.[4] These examples underscore the importance of systematic modification of the azetidine core to achieve desired biological activity.

Data Summary of Analogous 3,3-Disubstituted Azetidines

Compound/SeriesSubstitution PatternBiological ActivityReference
Azetidine-3-carboxylic acid derivativesN-alkylated with lipophilic groupsGAT-1 and GAT-3 inhibition[4]
3-Aminoazetidine derivativesN-aryl and N-alkyl substituentsTriple reuptake inhibition (SERT, NET, DAT)[3]
Azetidine analogs of norlobelane2,4-disubstituted with phenethyl groupsVesicular dopamine uptake inhibition[4]
BGAz seriesVaried substitutionsAntitubercular activity[5]

Experimental Protocols

To evaluate the biological activity of novel 3,3-Bis(methoxymethyl)azetidine analogs, a variety of in vitro assays would be employed depending on the therapeutic target of interest.

Protocol 1: Neurotransmitter Transporter Uptake Assay

This protocol is designed to assess the inhibitory activity of compounds on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, a common target for CNS-active compounds.

Objective: To determine the IC50 values of test compounds for the inhibition of neurotransmitter uptake in cells expressing the respective human transporters.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human SERT, NET, or DAT are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: A dilution series of the test compounds is prepared. The cell suspension is pre-incubated with the test compounds or vehicle control for 10-15 minutes at room temperature.

  • Uptake Initiation: Radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the uptake reaction. The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The percent inhibition of uptake at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis.

Protocol 2: In Vitro Antibacterial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against various bacterial strains.

Objective: To evaluate the antibacterial potency of the test compounds.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Broth Microdilution: The assay is performed in a 96-well microtiter plate format. A two-fold serial dilution of the test compounds is prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing SAR Principles

Logical Relationship of SAR Exploration

SAR_Exploration Core 3,3-Bis(methoxymethyl) azetidine Scaffold N1_Mods N1-Position Modifications (Alkylation, Arylation, Acylation) Core->N1_Mods Derivatization C3_Mods C3-Position Modifications (Homologation, Heteroatom Swap, Cyclization) Core->C3_Mods Derivatization Activity Biological Activity (Potency, Selectivity) N1_Mods->Activity Impacts C3_Mods->Activity Impacts

Caption: Key modification points for SAR studies of the azetidine scaffold.

Experimental Workflow for Analog Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary in vitro Assay (e.g., Transporter Uptake) Purification->Primary_Assay Secondary_Assay Secondary Assays (e.g., Selectivity, MIC) Primary_Assay->Secondary_Assay Active Hits SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Promising Leads

Caption: A typical workflow for the synthesis and evaluation of novel analogs.

Conclusion

While direct experimental data on the structure-activity relationships of 3,3-Bis(methoxymethyl)azetidine hydrochloride analogs are not yet in the public domain, a robust and informative SAR campaign can be envisioned based on the established principles of azetidine chemistry and pharmacology. The 3,3-disubstituted azetidine scaffold provides a versatile platform for the development of novel therapeutic agents. Systematic modifications at the N1 and C3 positions, guided by the principles outlined in this guide, will be crucial in unlocking the full potential of this promising chemical series. The experimental protocols provided offer a starting point for researchers to begin to probe the biological activities of their novel analogs.

References

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Comparative Analysis of Azetidine Derivatives: In Vitro Potency vs. In Vivo Viability

[1] Executive Summary In modern medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has emerged as a critical bioisostere for pyrrolidines, piperidines, and gem-dimethyl groups.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has emerged as a critical bioisostere for pyrrolidines, piperidines, and gem-dimethyl groups.[1][2] While often deployed to lower lipophilicity (


) and improve Ligand Lipophilicity Efficiency (LLE), azetidines introduce unique challenges driven by their high ring strain (~26 kcal/mol).

This guide provides a comparative technical analysis of azetidine derivatives, focusing on the frequent disconnect between in vitro binding affinity and in vivo pharmacokinetic (PK) performance. It is designed for drug discovery scientists navigating lead optimization.

Part 1: The Physicochemical Shift (In Vitro Profile)

Replacing a standard five- or six-membered ring with an azetidine is rarely a neutral change. It fundamentally alters the physicochemical landscape of the molecule.

Basicity and pKa Modulation

Azetidines generally exhibit different basicity compared to their pyrrolidine counterparts. The increased s-character of the nitrogen lone pair (due to bond angle constraints) often lowers the


 by 0.5–1.0 log units compared to pyrrolidine.
  • In Vitro Impact: Reduced basicity can lower off-target binding (e.g., hERG inhibition) and improve permeability by increasing the fraction of neutral species at physiological pH.

Lipophilicity and Solubility

Azetidines are less lipophilic than pyrrolidines.[2]

  • Data Trend: A typical Pyrrolidine

    
     Azetidine shift reduces 
    
    
    
    by ~0.4–0.6 units.
  • Consequence: This reduction often improves thermodynamic solubility and lowers nonspecific binding in biochemical assays, potentially unmasking "true" potency.

Structural Rigidity and Exit Vectors

The azetidine ring is puckered (butterfly conformation). It provides rigid exit vectors that differ from the envelope conformation of pyrrolidine. This can freeze bioactive conformations, leading to entropy-driven potency gains, provided the vectors align with the binding pocket.

Part 2: The In Vivo Reality Check (PK/PD Disconnects)

While in vitro metrics often favor azetidines, in vivo failure modes are distinct and often related to ring strain.

Metabolic Instability: The Ring-Opening Trap

Unlike stable piperidines, azetidines can undergo oxidative ring opening or nucleophilic attack.

  • Mechanism: CYP450-mediated

    
    -carbon oxidation forms an unstable carbinolamine, which may collapse to open the ring, forming reactive aldehydes or imines.
    
  • Glutathione (GSH) Trapping: Highly activated azetidines (e.g., sulfonyl-azetidines) can act as alkylating agents, reacting with GSH. This leads to rapid in vivo clearance not predicted by standard microsomal stability assays (which often lack sufficient cytosolic GSH).

Transporter Recognition

The compact, polar nature of azetidines can make them substrates for efflux transporters (P-gp/BCRP) or uptake transporters (OCTs), leading to poor brain penetration or unexpected renal clearance.

Part 3: Comparative Data Analysis

The following table illustrates a representative Lead Optimization campaign transitioning from a Pyrrolidine lead to an Azetidine candidate (modeled after JAK inhibitor optimization data).

Table 1: Comparative Performance Matrix
ParameterCompound A (Pyrrolidine Analog)Compound B (Azetidine Analog)Performance Shift
Molecular Weight 425.5 Da411.5 DaImproved (Lower)
cLogD (pH 7.4) 3.22.5Positive: Reduced lipophilicity
Potency (Enzyme IC50) 12 nM15 nMNeutral (Iso-potent)
LLE (Ligand Lipophilicity Eff.) 4.75.6Positive: Significant gain
Microsomal Cl_int (Human) 45 µL/min/mg18 µL/min/mgPositive: Metabolic stability improved
GSH Adduct Formation Not DetectedDetected (<5%)Negative: Risk of reactive metabolites
Oral Bioavailability (%F, Rat) 35%68%Positive: Driven by solubility/permeability
Brain/Plasma Ratio (Kp) 0.80.2Negative: P-gp efflux liability increased
Visualizing the Decision Logic

The following diagram outlines the strategic workflow for evaluating azetidine bioisosteres, highlighting the critical "Stop/Go" decision points related to toxicity and metabolism.

Azetidine_Workflow Start Lead Compound (Pyrrolidine/Piperidine) Design Design Azetidine Analog (Bioisostere Replacement) Start->Design InVitro In Vitro Screening (Potency & ADME) Design->InVitro Decision1 Potency/LLE Improved? InVitro->Decision1 MetabCheck Reactive Metabolite Screen (GSH Trapping / Cyanide) Decision1->MetabCheck Yes Discard Discard/Redesign Decision1->Discard No InVivo In Vivo PK (Rat/Mouse) Focus: Clearance & Vss MetabCheck->InVivo Clean Profile MetabCheck->Discard High Adducts Outcome Candidate Selection InVivo->Outcome Good %F InVivo->Discard High Cl / Low Vss

Figure 1: Strategic workflow for validating azetidine bioisosteres, emphasizing the critical reactive metabolite checkpoint.

Part 4: Experimental Protocols

To validate the in vitro vs. in vivo correlation, specific protocols must be employed.[3] Standard stability assays often miss azetidine-specific liabilities.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect ring-opening or alkylating species driven by ring strain. Causality: Standard microsomes lack cytosolic glutathione. Supplementation is required to mimic in vivo detoxification.

  • Preparation:

    • Prepare 10 mM stock of Test Compound (Azetidine derivative) in DMSO.

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in phosphate buffer (pH 7.4).

    • Prepare Glutathione (GSH) stock (100 mM) and NADPH regenerating system.

  • Incubation:

    • Mix HLM, Test Compound (final 10 µM), and GSH (final 5 mM).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (or buffer for negative control). Incubate for 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Search for [M + 307]+ (GSH adduct) peaks.

    • Threshold: >1% conversion to adduct suggests high risk of in vivo toxicity or idiosyncratic clearance.

Protocol B: Comparative Rat PK Study

Purpose: To determine if in vitro stability translates to systemic exposure.

  • Dosing:

    • Animals: Male Sprague-Dawley rats (n=3 per arm).

    • Arm A: IV Bolus (1 mg/kg) in 5% DMSO/Saline.

    • Arm B: PO Gavage (5 mg/kg) in 0.5% Methylcellulose.

  • Sampling:

    • Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h into K2EDTA tubes.

  • Analysis:

    • Plasma protein precipitation. LC-MS/MS quantification against standard curve (1–1000 ng/mL).

  • Calculation:

    • Calculate

      
      , 
      
      
      
      , and
      
      
      .
    • Validation Check: If

      
      , suspect extra-hepatic clearance or transporter-mediated uptake/metabolism.
      

Part 5: Strategic Recommendations

  • Prioritize LLE over Potency: Use azetidines to lower LogD. If potency drops slightly but LogD drops significantly, the compound is likely a better in vivo candidate.

  • Screen for Aldehyde Oxidase (AO): While less common for saturated rings, if the azetidine is attached to an electron-deficient aromatic system, check for AO metabolism, which is species-specific (high in humans, low in dogs).

  • Monitor N-Dealkylation: The exposed nitrogen in azetidines is sterically accessible. If N-dealkylation is the primary metabolic route, consider steric shielding (e.g., 3-fluoro substitution) to block the site without restoring the lipophilicity of a larger ring.

References
  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the structural properties and pKa shifts of azetidine bioisosteres. [Link]

  • Metabolic Activation of Strained Rings. Chemical Research in Toxicology. Details the glutathione trapping mechanisms for strained nitrogen heterocycles. [Link]

  • Bioisosteres in Drug Discovery. Drug Discovery Today. Comparative analysis of pyrrolidine vs. azetidine physicochemical profiles. [Link]

  • Pharmacokinetics of Cobimetinib. Clinical Pharmacokinetics. Case study of an approved azetidine-containing drug. [Link]

  • Baricitinib Discovery and Development. Journal of Medicinal Chemistry. Highlights the optimization of the azetidine motif for JAK inhibition. [Link]

Sources

Comparative

Structural Validation of 3,3-Bis(methoxymethyl)azetidine Scaffolds: A Comparative Guide to NMR Strategies vs. Orthogonal Methods

Executive Summary: The Symmetry Trap 3,3-Bis(methoxymethyl)azetidine hydrochloride represents a unique challenge in structural validation due to its high degree of symmetry and the presence of a "silent" quaternary carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Trap

3,3-Bis(methoxymethyl)azetidine hydrochloride represents a unique challenge in structural validation due to its high degree of symmetry and the presence of a "silent" quaternary carbon at the C3 position. While Mass Spectrometry (MS) confirms the molecular formula, it fails to rule out isomeric ring-opened byproducts—a common risk with strained azetidine rings.

This guide moves beyond basic characterization, comparing Standard 1D NMR against Advanced 2D NMR workflows. It establishes that while 1D NMR is sufficient for purity checks, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the absolute requirement for structural authentication of this scaffold.

The Analytical Challenge

The molecule consists of a strained four-membered amine ring substituted at the 3-position with two identical methoxymethyl groups.

Structural Critical Control Points (SCCPs)
  • The Quaternary Center (C3): Invisible in 1H NMR; requires indirect detection.

  • Symmetry Masking: The two ring methylenes (

    
     and 
    
    
    
    ) are chemically equivalent, as are the two side chains. This simplifies the spectrum but masks desymmetrization impurities (e.g., mono-ring opening).
  • Salt Counter-ion: The hydrochloride salt protonates the nitrogen, significantly shifting ring protons downfield and altering solubility profiles.

Comparative Analysis of Validation Methods

The following table contrasts the efficacy of analytical techniques specifically for the 3,3-bis(methoxymethyl)azetidine scaffold.

FeatureMethod A: 1D 1H NMR Method B: 2D NMR (HSQC/HMBC) Method C: LC-MS (HRMS)
Primary Utility Purity & QuantitationStructural Connectivity Molecular Formula
Quaternary C3 Detection No (Inferred only)Yes (Direct Correlation) No
Symmetry Verification High (Integration)High (Cross-peaks)N/A
Ring Integrity Check Moderate (Shift analysis)High (Coupling patterns) Low (Isomers have same mass)
Throughput High (< 5 mins)Medium (20-60 mins)High (< 5 mins)
Recommendation Routine Batch Release Reference Standard Validation Quick ID Confirmation

Detailed Validation Protocol

Phase 1: Sample Preparation & Solvation

Critical Decision: Solvent Selection.

  • DMSO-d6: Recommended. Solubilizes the HCl salt effectively. The ammonium proton (

    
    ) is visible as a broad singlet/multiplet at >8.5 ppm, confirming salt formation.
    
  • CDCl3: Not Recommended. The HCl salt is often insoluble. Requires free-basing (adding

    
    ), which adds a processing step and risks ring opening.
    
  • D2O: Good for solubility, but exchanges the

    
     protons, losing critical integration data for salt stoichiometry.
    
Phase 2: 1D 1H NMR (The "Symmetry Check")

Instrument: 400 MHz or higher. Pulse Sequence: Standard zg30 or equivalent.

Expected Chemical Shifts (DMSO-d6):

  • Ammonium (

    
    ): 
    
    
    
    8.5–9.5 ppm (Broad, 2H). Disappears in D2O.
  • Azetidine Ring (

    
    ): 
    
    
    
    3.8–4.1 ppm (Singlet or tight multiplet, 4H). Note: If this splits into complex multiplets, suspect loss of symmetry.
  • Side Chain Methylene (

    
    ): 
    
    
    
    3.4–3.6 ppm (Singlet, 4H).
  • Methoxy Groups (

    
    ): 
    
    
    
    3.2–3.3 ppm (Singlet, 6H).

Self-Validating Logic: The integration ratio must be 2:4:4:6 (NH : Ring-CH2 : Side-CH2 : OMe). Any deviation suggests a mixture of salt/free-base or ring degradation.

Phase 3: 2D NMR (The "Connectivity Lock")

To validate the structure, you must prove the side chains are attached to the C3 position of the ring.

Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.

    • Correlates Ring protons (~3.9 ppm) to Ring Carbons (~50-55 ppm).

    • Correlates Side chain protons (~3.5 ppm) to Side chain Carbons (~70-75 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Experiment.

    • Set optimization for long-range coupling (

      
      ).
      
    • The "Smoking Gun" Signal: Look for a correlation from the Ring Protons (

      
       3.9) AND the Side Chain Protons (
      
      
      
      3.5) to the same quaternary carbon (C3, typically
      
      
      35-40 ppm).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural connectivity required for validation.

Diagram 1: Structural Validation Workflow

Caption: A logic-gated workflow for validating azetidine salts, prioritizing solvent choice and symmetry checks.

ValidationWorkflow Start Sample: 3,3-Bis(methoxymethyl) azetidine HCl Solvent Dissolve in DMSO-d6 Start->Solvent HNMR Acquire 1D 1H NMR Solvent->HNMR Check1 Check 1: NH Signal Visible? HNMR->Check1 Check2 Check 2: Integration 2:4:4:6? Check1->Check2 Yes (>8ppm) Fail1 Fail: Possible Free Base or D2O Exchange Check1->Fail1 No Fail2 Fail: Impurity or Ring Opening Check2->Fail2 No Pass1D 1D Purity Confirmed Check2->Pass1D Yes HMBC Acquire 2D HMBC Pass1D->HMBC Check3 Check 3: Quaternary C3 Correlates to Ring & Side Chain? HMBC->Check3 Valid STRUCTURE VALIDATED Check3->Valid Yes Invalid INVALID: Isomer/Rearrangement Check3->Invalid No

Diagram 2: HMBC Connectivity Map

Caption: Visualization of the critical HMBC correlations required to confirm the quaternary center (C3).

HMBC_Map cluster_legend Legend RingH Ring Protons (3.9 ppm) QuatC Quaternary C3 (~38 ppm) RingH->QuatC HMBC (2-bond) CRITICAL RingC Ring Carbons (~52 ppm) RingH->RingC HSQC (1-bond) SideH Side Chain Protons (3.5 ppm) SideH->QuatC HMBC (2-bond) CRITICAL SideC Side Chain Carbons (~72 ppm) SideH->SideC HSQC (1-bond) key Green Arrow = Essential for Proof

Troubleshooting: Common Degradation Modes

When validating azetidine derivatives, be vigilant for Ring Opening (Hydrolysis) .

  • Mechanism: In the presence of moisture and heat, the strained ring may open to form a linear amine (3-amino-2-(methoxymethyl)propyl methyl ether derivatives).

  • NMR Symptom: Loss of symmetry.

    • The singlet at ~3.9 ppm (Ring

      
      ) will split into two distinct triplets or complex multiplets.
      
    • The integration of the

      
       groups may split if the environments become non-equivalent.
      
    • Action: If symmetry is broken, run LC-MS immediately to check for M+18 (hydrolysis) peaks.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 1D vs 2D strategies).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine synthesis and stability).

  • PubChem. (n.d.).[1] "Compound Summary: 3,3-Bis(methoxymethyl)azetidine hydrochloride." National Library of Medicine. (Source for CAS and basic properties).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of amine salts).

Sources

Validation

A Comparative Kinetic Analysis of Reactions Involving 3,3-Bis(methoxymethyl)azetidine Hydrochloride: A Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for the successful design and optimization of synthetic routes and for predicting the in vivo stabil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for the successful design and optimization of synthetic routes and for predicting the in vivo stability of novel therapeutic agents. Azetidine scaffolds are increasingly incorporated into modern pharmaceuticals due to their unique conformational constraints and metabolic stability.[1][2][3] This guide provides a comprehensive kinetic analysis of reactions involving 3,3-Bis(methoxymethyl)azetidine hydrochloride, a versatile building block. We will objectively compare its anticipated reactivity with alternative azetidine derivatives and other nitrogen-containing heterocycles, supported by established experimental data and theoretical insights.

The reactivity of azetidines is largely dictated by their inherent ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[4] This strained four-membered ring makes azetidines susceptible to various transformations, most notably ring-opening reactions.[4][5][6][7] However, the substituents on the azetidine ring play a crucial role in modulating this reactivity through a combination of steric and electronic effects.[8][9][10]

The Influence of 3,3-Bis(methoxymethyl) Substitution on Azetidine Reactivity

The kinetic profile of 3,3-Bis(methoxymethyl)azetidine hydrochloride is significantly influenced by the two methoxymethyl groups at the C3 position. These substituents introduce several key factors that must be considered when predicting its reactivity in comparison to other azetidines.

Steric Effects: The two substituents at the 3-position create significant steric hindrance around the azetidine ring. This steric bulk can be expected to decrease the rate of bimolecular reactions where a nucleophile or another reactant needs to approach the ring. For instance, in N-alkylation or N-acylation reactions, the approach of the electrophile to the nitrogen atom might be less affected, but any reaction involving nucleophilic attack at a ring carbon would be substantially slower compared to less substituted azetidines.

Electronic Effects: The methoxymethyl groups are electron-donating by induction.[11] This electronic effect can influence the stability of charged intermediates formed during a reaction. For example, in an acid-catalyzed ring-opening reaction, protonation of the nitrogen atom is the initial step.[5] The electron-donating nature of the substituents may have a complex effect. While they might slightly increase the basicity of the nitrogen, making protonation faster, they could also destabilize a developing positive charge on an adjacent carbon if the ring were to open via an SN1-like mechanism. More likely, in an SN2-type ring-opening, the electronic effects on the carbon centers are less pronounced than the steric hindrance.

Comparative Kinetic Analysis: Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry.[4][5][6][7] The rate of these reactions is highly dependent on the substituents. Let's compare the expected reactivity of 3,3-Bis(methoxymethyl)azetidine with other azetidine derivatives for which kinetic data is available.

CompoundReaction TypeConditionsHalf-life (T1/2)Rate Constant (k)Reference
N-(3-pyridyl)-azetidine derivativeAcid-mediated intramolecularpH 1.83.8 h0.182 h-1[5]
N-(phenyl)-azetidine derivativeAcid-mediated intramolecularpH 1.815-30 min1.39 - 2.77 h-1[5]
N-(4-cyanophenyl)-azetidine derivativeAcid-mediated intramolecularpH 1.8< 10 min> 4.16 h-1[5]
3,3-Bis(methoxymethyl)azetidine Acid-mediated intermolecular (Predicted) pH 1.8 Expected to be longer Expected to be smaller

Note: The rate constant (k) is calculated from the half-life (T1/2) using the equation: k = 0.693 / T1/2.[5]

The data clearly indicates that electron-withdrawing groups on the nitrogen atom accelerate the rate of acid-mediated ring-opening.[5] For 3,3-Bis(methoxymethyl)azetidine hydrochloride, the primary factors influencing its ring-opening kinetics under acidic conditions will be the steric hindrance from the C3 substituents and the fact that the nitrogen is a secondary amine. Compared to the N-aryl azetidines in the table, the unsubstituted nitrogen (after deprotonation of the hydrochloride salt) is more basic and will be readily protonated. However, the subsequent nucleophilic attack (e.g., by water or another nucleophile) on a ring carbon will be sterically hindered. Therefore, it is predicted that the rate of intermolecular ring-opening for 3,3-Bis(methoxymethyl)azetidine will be significantly slower than for the N-aryl derivatives, which undergo intramolecular reactions.

Comparison with Other Saturated Nitrogen Heterocycles

The reactivity of azetidines is best understood in the context of other saturated nitrogen heterocycles.

HeterocycleRing SizeRing Strain (kcal/mol)General Reactivity
Aziridine3~27Highly reactive, readily undergoes ring-opening with a wide range of nucleophiles.
Azetidine 4 ~25 Moderately reactive, undergoes ring-opening under more forcing conditions or with activation.[4]
Pyrrolidine5~5Generally stable and unreactive towards ring-opening, behaves like an acyclic secondary amine.[4]
Piperidine6~0Very stable, chair conformation, reactivity is typical of a cyclic secondary amine.[12]

This comparison highlights the unique position of azetidines in terms of reactivity, making them stable enough for isolation and handling, yet reactive enough for further synthetic transformations.[4]

Experimental Protocol: Kinetic Analysis of Azetidine Reactions by 1H NMR Spectroscopy

This protocol provides a robust method for determining the kinetics of reactions involving azetidine derivatives, adapted from established procedures for N-aryl azetidines.[5]

Objective: To determine the rate constant for a given reaction of 3,3-Bis(methoxymethyl)azetidine hydrochloride (e.g., ring-opening, alkylation) under specific conditions.

Materials:

  • 3,3-Bis(methoxymethyl)azetidine hydrochloride

  • Deuterated solvent (e.g., D2O, DMSO-d6, CDCl3)

  • Reactant (e.g., acid, electrophile)

  • Internal standard (e.g., 1,4-dioxane, trimethylsilylpropanoic acid)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of 3,3-Bis(methoxymethyl)azetidine hydrochloride and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, add the desired amount of the reactant solution (e.g., a buffer solution in D2O to maintain a constant pH).

  • Initiate the reaction by adding a known volume of the azetidine stock solution to the NMR tube.

  • Immediately acquire a 1H NMR spectrum (t=0).

  • Continue to acquire spectra at regular time intervals.

  • For each spectrum, integrate a characteristic proton signal of the starting azetidine and the signal of the internal standard.

  • Normalize the integral of the azetidine signal to the integral of the internal standard.

  • Plot the natural logarithm of the normalized integral of the starting material against time.

  • The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (-k).[5]

  • The half-life (T1/2) can be calculated using the equation: T1/2 = 0.693 / k.[5]

Self-Validation: The linearity of the plot of ln([Azetidine]) vs. time will validate the assumption of first-order kinetics with respect to the azetidine. The use of an internal standard corrects for any variations in spectrometer performance over time.

Visualizing Reaction Dynamics and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate a proposed reaction mechanism, the experimental workflow for kinetic analysis, and the interplay of factors influencing azetidine reactivity.

G cluster_0 Acid-Mediated Ring-Opening Mechanism A Azetidine B Protonated Azetidinium Ion A->B H+ (fast equilibrium) C Transition State B->C Nucleophile Attack (rate-determining) D Ring-Opened Product C->D Ring Opening

Caption: Proposed mechanism for acid-mediated ring-opening of azetidines.

G cluster_1 Kinetic Analysis Workflow via NMR A Prepare Stock Solutions (Azetidine, Internal Standard) B Initiate Reaction in NMR Tube A->B C Acquire 1H NMR Spectra at Timed Intervals B->C D Integrate Signals (Azetidine, Standard) C->D E Normalize and Plot ln(Integral) vs. Time D->E F Determine Rate Constant (k) from Slope E->F

Caption: Workflow for the kinetic analysis of azetidine reactions via NMR spectroscopy.

G cluster_2 Factors Influencing Azetidine Reactivity A Azetidine Reactivity B Ring Strain A->B E Nature of Substituents A->E F Reaction Conditions (pH, Solvent, Temperature) A->F C Steric Hindrance D Electronic Effects (Inductive, Mesomeric) E->C E->D

Caption: Key factors governing the kinetic behavior of substituted azetidines.

Conclusion and Future Directions

While direct experimental kinetic data for 3,3-Bis(methoxymethyl)azetidine hydrochloride is not yet prevalent in the literature, a comprehensive understanding of the fundamental principles of azetidine chemistry allows for robust predictions of its reactivity. The steric hindrance imparted by the 3,3-disubstitution is expected to be the dominant factor, leading to slower reaction rates in many cases compared to less substituted azetidines. However, this increased stability can be advantageous in drug design, potentially leading to greater metabolic stability.

Future work should focus on the experimental determination of rate constants for key reactions of 3,3-Bis(methoxymethyl)azetidine hydrochloride, such as N-alkylation, N-acylation, and ring-opening under various conditions. Such studies would provide invaluable data for medicinal chemists and process development scientists. Furthermore, computational studies, including density functional theory (DFT) calculations, could provide deeper insights into the reaction mechanisms and transition state energies, further refining our understanding of the kinetic profile of this important building block.[13][14][15]

References

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations | Request PDF. ResearchGate. [Link]

  • A Theoretical Rationale for Why Azetidine Has a Faster Rate of Formation Than Oxetane in TC(6–4) Photoproducts. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. NIH. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. [Link]

  • (PDF) Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. ResearchGate. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Continuous Addition Kinetic Elucidation: Catalyst and Reactant Order, Rate Constant, and Poisoning from a Single Experiment. ChemRxiv. [Link]

  • Rapid Kinetic Techniques. CORE. [Link]

  • Electronic effects – Knowledge and References. Taylor & Francis. [Link]

  • Azetidine Synthesis. [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate. [Link]

  • Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans | Request PDF. ResearchGate. [Link]

  • 15.3: Experimental Methods for Determination of Reaction Orders. Chemistry LibreTexts. [Link]

  • Kinetics of reactions in heterocycles. Part VI. Replacement of 2-alkylthio, 2-alkylsulphinyl, and 2-alkylsulphonyl groups from quinoxalines by methoxide ion. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • 3,3-bis(methoxymethyl)azetidine hydrochloride (C7H15NO2). PubChemLite. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. [Link]

  • The Kinetic Study of the Influence of Common Modifiers on the Curing Process of Epoxy Vitrimers. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,3-Bis(methoxymethyl)azetidine Hydrochloride

Introduction: The Imperative of Purity in Small Molecule Synthesis In the realm of drug discovery and development, the azetidine scaffold is a privileged structure, prized for its ability to impart desirable pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Small Molecule Synthesis

In the realm of drug discovery and development, the azetidine scaffold is a privileged structure, prized for its ability to impart desirable pharmacokinetic properties to bioactive molecules.[1] 3,3-Bis(methoxymethyl)azetidine hydrochloride is a valuable building block, offering synthetic handles for further chemical elaboration. However, its utility is directly proportional to its purity. Undefined impurities can lead to ambiguous biological data, unpredictable side reactions, and significant delays in the development pipeline.

This guide provides a comprehensive comparison of analytical methodologies for rigorously assessing the purity of 3,3-Bis(methoxymethyl)azetidine hydrochloride. It is designed for researchers who require not just data, but a deep, mechanistic understanding of why certain techniques are chosen and how to interpret their results to build a complete and trustworthy purity profile. We will move beyond simple protocols to establish a self-validating analytical workflow, ensuring the material that proceeds to the next synthetic step or biological assay is of the highest possible quality.

Chapter 1: The First Line of Inquiry: Structural Confirmation and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a novel compound like 3,3-Bis(methoxymethyl)azetidine hydrochloride, it is the definitive method for confirming the correct chemical structure and provides a powerful, quantitative assessment of purity.

Expertise & Causality: Why NMR is Essential

¹H and ¹³C NMR provide an atomic-level map of the molecule. For this specific compound, we expect distinct signals for the azetidine ring protons, the methoxy groups, and the methylene linkers. The hydrochloride form means the azetidine nitrogen is protonated, leading to a downfield shift of the adjacent ring protons (CH₂-2 and CH₂-4) compared to the free base. The choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable for the hydrochloride salt. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton.

Quantitative NMR (qNMR) can be employed by adding a certified internal standard of known concentration. By comparing the integral of a signal from the analyte to the integral of a signal from the standard, a highly accurate, mass-based purity value can be determined without needing a reference standard of the analyte itself.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of 3,3-Bis(methoxymethyl)azetidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate phasing and baseline correction.

    • Integrate all signals, referencing the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, further confirming the structure.

Data Presentation: Expected NMR Signals
Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Notes
Azetidine CH₂ (C2, C4)~3.9 - 4.2~55 - 60Singlet or narrow multiplet. Shifted downfield due to adjacent N⁺H₂.
Methoxymethyl CH₂~3.5 - 3.7~70 - 75Singlet. Two equivalent groups.
Methoxy CH₃~3.2 - 3.4~58 - 62Singlet. Two equivalent groups.
Azetidine N⁺H₂Broad, variableN/AMay be broad and exchange with water in the solvent.
Azetidine C (C3)N/A~40 - 45Quaternary carbon, will be a weak signal in ¹³C NMR.

Note: These are estimated chemical shifts and can vary based on solvent and concentration.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire 1H & 13C Spectra on Spectrometer Dissolve->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Integrate Integrate Signals Process->Integrate Assign Assign Peaks & Identify Impurities Integrate->Assign Quantify Quantify Purity (qNMR) Assign->Quantify

Caption: Workflow for purity assessment by NMR spectroscopy.

Chapter 2: Chromatographic Separation: A Quantitative Look at Impurities with HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis. It excels at separating the main compound from even closely related impurities, allowing for precise quantification.

Expertise & Causality: Overcoming Detection Challenges

3,3-Bis(methoxymethyl)azetidine hydrochloride lacks a strong ultraviolet (UV) chromophore, making detection by standard HPLC-UV challenging and insensitive.[2] To overcome this, several strategies can be employed:

  • Universal Detectors: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are near-universal detectors that do not rely on UV absorbance. They are ideal for non-chromophoric compounds and provide a more uniform response factor for the main compound and its impurities.

  • Pre-column Derivatization: The primary/secondary amine of the azetidine can be reacted with a tagging agent, such as dansyl chloride or a naphthalenesulfonyl chloride, to attach a fluorescent or UV-active moiety.[3][4] This dramatically increases sensitivity but requires careful method development to ensure complete reaction and avoid derivative-related artifacts.

A reversed-phase C18 column is the logical starting point for method development, given the polar and water-soluble nature of the hydrochloride salt.

Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD
  • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD or CAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the initial mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Method Performance Comparison
Parameter HPLC-UV (210 nm) HPLC-ELSD/CAD HPLC-FLD (with Derivatization)
Sensitivity LowModerate to HighVery High
Quantitation Prone to error due to differing chromophores of impurities.More accurate relative quantitation (area %).Highly accurate with standards.
Complexity SimpleSimpleComplex (requires derivatization step).
Ideal For Crude reaction monitoring.Routine purity checks, impurity profiling.Trace-level impurity analysis.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run Chromatographic Run cluster_analysis Data Analysis Prep_Sample Dissolve & Filter Sample (1 mg/mL) Inject Inject Sample onto HPLC System Prep_Sample->Inject Prep_Mobile Prepare & Degas Mobile Phases Prep_Mobile->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect with ELSD or CAD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Chapter 3: Definitive Identification: Mass Spectrometry for Impurity Profiling

While HPLC separates impurities, Mass Spectrometry (MS) identifies them. Coupling liquid chromatography with mass spectrometry (LC-MS) is the most powerful technique for creating a comprehensive impurity profile.

Expertise & Causality: The Power of Mass-to-Charge

LC-MS provides the molecular weight of the components as they elute from the HPLC column. For 3,3-Bis(methoxymethyl)azetidine, we would expect to see its protonated molecular ion [M+H]⁺ in positive ion electrospray ionization (ESI) mode. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and any unknown impurities, providing critical clues to their structure.[5] This is invaluable for identifying process-related impurities, such as uncyclized starting materials or dimers.

Experimental Protocol: LC-MS Analysis
  • System: An LC-MS system, preferably with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • LC Method: Use the same or a similar HPLC method as developed in Chapter 2. The mobile phase buffer may need to be changed to a volatile one (e.g., formic acid or ammonium formate) compatible with the MS source.

  • MS Parameters (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 1000.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Data Analysis: Extract ion chromatograms for expected impurities. For unknown peaks, analyze the mass spectrum to propose an elemental composition (using HRMS) and structure.

Data Presentation: Potential Impurities and Their Expected Masses
Potential Impurity Structure/Description Expected [M+H]⁺ (m/z) Origin
Target Compound 3,3-Bis(methoxymethyl)azetidine146.12Product
Starting Material A 1,3-dichloro-2,2-bis(methoxymethyl)propane201.06Incomplete cyclization
Starting Material B AmmoniaN/AReactant
Dimer Two azetidine units linked273.23Side reaction
Solvent Adduct e.g., Acetonitrile adduct187.15Artifact of analysis
Visualization: LC-MS Workflow

LCMS_Workflow LC_Step HPLC Separation (as per Chapter 2) Ionize Electrospray Ionization (ESI+) LC_Step->Ionize Analyze Mass Analysis (HRMS) Ionize->Analyze Correlate Correlate HPLC Peaks with Mass Spectra Analyze->Correlate Identify Identify Impurity Structures Correlate->Identify

Caption: Workflow for impurity identification using LC-MS.

Chapter 4: A Holistic View: Orthogonal and Supporting Techniques

A robust purity assessment relies on multiple, independent (orthogonal) methods. No single technique tells the whole story.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent, rapid technique for confirming the presence of key functional groups and the absence of others.[6][7] For our target compound, we would look for C-O ether stretches (~1100 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹, may be broad for the salt), and the absence of carbonyl (C=O) peaks from potential starting materials.[6][8]

  • Elemental Analysis (C, H, N): This classic technique provides the percentage composition of carbon, hydrogen, and nitrogen in the bulk sample.[7] The experimental values must match the theoretical values calculated from the molecular formula (C₅H₁₂ClNO) within a narrow margin (typically ±0.4%) to confirm the overall purity and correct salt form.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is highly effective for quantifying the amount of residual solvent or water content, which are common impurities that are difficult to measure by other means.[9]

Summary and Recommendation: A Multi-Technique Strategy

Assessing the purity of a synthesized compound like 3,3-Bis(methoxymethyl)azetidine hydrochloride is not a single experiment but a systematic investigation. Each analytical technique provides a unique piece of the puzzle.

Technique Primary Information Provided Strengths Limitations
NMR Definitive structure, quantitative purity (qNMR)Unambiguous structural data, highly accurate quantitation.Lower sensitivity for trace impurities.
HPLC-ELSD/CAD Quantitative purity, impurity profileGood for routine analysis, universal detection.Does not identify impurities, requires standards for absolute quant.
LC-MS (HRMS) Impurity identification, molecular weightDefinitive impurity identification, high sensitivity.Quantitation can be complex without standards.
FTIR Functional group confirmationFast, simple, good for initial verification.Not quantitative, poor for complex mixtures.
Elemental Analysis Bulk elemental compositionConfirms overall formula and purity of bulk material.Insensitive to impurities with similar elemental composition.
TGA Residual solvent/water contentHighly accurate for volatiles.Does not identify the solvent.

Recommended Workflow for Complete Purity Assessment:

  • Initial Confirmation: Use ¹H NMR, ¹³C NMR, and HRMS to definitively confirm the structure and elemental composition of the synthesized batch.

  • Impurity Profiling: Develop a robust HPLC-ELSD/CAD method to serve as the primary tool for quantitative purity determination.

  • Impurity Identification: Analyze the sample by LC-MS to identify the molecular weights of any impurities detected by HPLC.

  • Final Quality Control: Perform Elemental Analysis to ensure the bulk material conforms to the expected formula and FTIR as a final identity check.

By integrating these techniques, a researcher can build a comprehensive and trustworthy data package, ensuring that the 3,3-Bis(methoxymethyl)azetidine hydrochloride used in subsequent research is of well-defined and high purity.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21). PubMed Central.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (2013, August 11). PubMed Central.
  • Process for synthesis of azetidine and novel intermediates therefor. (1990).
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025, August 6).
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2025, August 9).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (2025, December). BenchChem.
  • Retrosynthetic Analysis of 3-(3-Biphenylyl)azetidine: A Technical Guide. (2025, December). BenchChem.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Semantic Scholar.
  • High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.).
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). Bioorganic & Medicinal Chemistry.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • 3-(Methoxymethyl)azetidine hydrochloride. (n.d.). Fluorochem.
  • A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal produc. (2022, March 5). Journal of Applied Pharmaceutical Science.
  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (2025, August 7).
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 4). MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (n.d.). PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]. (n.d.). ECHA.
  • ATR-FTIR Spectroscopy Combined with Multivariate Analysis Successfully Discriminates Raw Doughs and Baked 3D-Printed. (2021, August 5). Digital CSIC.
  • Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. (2025, July 19).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.

Sources

Validation

Azetidine-Based Kinase Inhibitors: Modulating Cellular Signaling

An In-Depth Technical Guide to the Efficacy of Azetidine-Based Inhibitors for Drug Discovery Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of Azetidine-Based Inhibitors for Drug Discovery Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and sp3-rich character bestow unique three-dimensional properties that medicinal chemists leverage to enhance pharmacokinetic profiles, improve metabolic stability, and increase target-binding affinity.[2][3] This guide offers a comparative analysis of the efficacy of various azetidine-based inhibitors across different target classes, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their quest for novel therapeutics.

Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The rigid azetidine scaffold allows for precise positioning of substituents to achieve high potency and selectivity against specific kinase targets.[3]

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are intracellular tyrosine kinases that mediate signaling for a host of cytokines and growth factors involved in inflammation and immunity.[1] Tofacitinib, a prominent azetidine-containing drug, is a potent inhibitor of the JAK family.

Mechanism of Action: Tofacitinib functions by blocking the ATP-binding site of JAKs, which prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT pathway ultimately downregulates the transcription of inflammatory genes.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (Active) STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Expression Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: Mechanism of Tofacitinib in the JAK-STAT signaling pathway.[1]

Other Notable Kinase Inhibitors
  • Cobimetinib (Cotellic): An approved targeted cancer therapy, cobimetinib is a potent inhibitor of mitogen-activated protein kinase-1/2 (MEK1/2), key components of the RAS/MAPK signaling pathway.[2][4] The inclusion of the azetidine moiety contributes to its favorable pharmacological properties.[4]

  • MerTK Inhibitors: A series of pyrazinamide-based inhibitors bearing an azetidine-benzoxazole substituent have been developed as potent inhibitors of the MerTK receptor tyrosine kinase.[5][6] Compound 31 from this series demonstrated significant in vivo target engagement and single-agent activity in a murine syngeneic tumor model, highlighting its potential for cancer immunotherapy.[5][6]

Direct STAT3 Inhibitors: A New Frontier in Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in numerous human cancers, making it a high-value therapeutic target.[7][8] Medicinal chemistry efforts have led to the discovery of highly potent azetidine-based small-molecule inhibitors that directly target STAT3.[9][10]

Mechanism of Action: Unlike kinase inhibitors that block upstream activation, these azetidine-based compounds are designed to directly and often irreversibly bind to the STAT3 protein.[9] This binding, frequently to the SH2 domain, prevents STAT3:STAT3 dimerization, nuclear translocation, and DNA binding, thereby inhibiting the transcription of target genes involved in proliferation and survival, such as c-Myc, Bcl-2, and VEGF.[7][10]

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundTargetAssayIC50 / KDSelectivityReference
H172 STAT3DNA-binding (EMSA)0.38-0.98 µM>15.8 µM (STAT1/STAT5)[9]
H182 STAT3DNA-binding (EMSA)0.38-0.98 µM>15.8 µM (STAT1/STAT5)[8][9]
7g STAT3DNA-binding (EMSA)~0.4 µM>18 µM (STAT1/STAT5)[7][10]
7g STAT3Binding (ITC)KD = 880 nMN/A[7][10]
9k STAT3Binding (ITC)KD = 960 nMN/A[7][10]
H169 STAT3Binding (undisclosed)KD = 1 pM>18 µM (STAT1/STAT5)[8]
H174 STAT3Binding (undisclosed)KD = 3.7 nM>18 µM (STAT1/STAT5)[8]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This protocol describes a common method for assessing the ability of an inhibitor to disrupt the binding of STAT3 to its DNA response element.[7][10]

Causality: EMSA directly measures the formation of protein-DNA complexes. A reduction in the complex signal in the presence of an inhibitor provides direct evidence of target engagement and functional disruption.

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src or MDA-MB-231 breast cancer cells).[10]

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Pre-incubate nuclear extracts with increasing concentrations of the azetidine-based inhibitor (or DMSO vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.

    • Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes to allow for STAT3-DNA complex formation.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of STAT3:DNA complex relative to the control against the inhibitor concentration. Calculate the IC50 value, which is the concentration of inhibitor required to reduce the STAT3:DNA complex formation by 50%.[10]

EMSA_Workflow A 1. Prepare Nuclear Extracts with Active STAT3 B 2. Pre-incubate Extract with Azetidine Inhibitor A->B C 3. Add Radiolabeled DNA Probe B->C D 4. Non-denaturing PAGE C->D E 5. Autoradiography & Quantification D->E F 6. Determine IC50 E->F

Caption: Generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Azetidine-Based Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are implicated in a wide range of physiological and pathological processes. The constrained nature of the azetidine ring makes it an excellent scaffold for designing inhibitors that fit precisely into the active sites of these enzymes.

Serine Protease Inhibitors

This class of enzymes, characterized by a key serine residue in their active site, is a frequent target for azetidine-based inhibitors.[11]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Azetidine-based inhibitors of DPP-IV are of significant interest for the treatment of type 2 diabetes. Key subtypes include 2-cyanoazetidines and 2-ketoazetidines, which can display potencies below 100 nM.[12][13] These "warhead"-based inhibitors have the potential for covalent bond formation within the active site.[13]

  • Human Leukocyte Elastase (HLE) Inhibitors: Azetidin-2-ones (β-lactams) have shown potent, time-dependent inhibition of HLE and Cathepsin G.[11] The proposed mechanism involves the opening of the β-lactam ring by the active site serine to form a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[11]

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their overactivity is linked to arthritis and cancer metastasis.[14][15]

A study directly compared the efficacy of MMP-13 inhibitors where the core scaffold was modified with either an azetidine or an oxetane ring. This provides a clear example of how subtle changes to a privileged structure can impact efficacy.

Comparative Efficacy of Azetidine vs. Oxetane-based MMP-13 Inhibitors

CompoundCore MoietyTargetKi (nM)Reference
Inhibitor 2 AzetidineMMP-1342[14]
Inhibitor 1 OxetaneMMP-1312[14]
Inhibitor 3 OxetaneMMP-1310[14]

Insight: In this specific scaffold, the azetidine-containing inhibitor (Inhibitor 2) was less potent than its oxetane-containing counterparts (Inhibitors 1 and 3).[14] However, the azetidine modification did significantly enhance aqueous solubility compared to the oxetane, a critical property in drug development.[14] This highlights the trade-offs that must be balanced during lead optimization.

Azetidine-Based Inhibitors for Infectious Diseases

The unique properties of the azetidine scaffold have also been exploited to develop potent agents against infectious pathogens.

  • Antimalarials: A series of azetidine-2-carbonitriles were identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway.[16] The optimized compound, BRD9185 (27) , showed excellent in vitro activity against multidrug-resistant parasites (EC50 = 0.016 µM) and was curative in a P. berghei mouse model after only three doses.[16]

  • Antitubercular Agents: A series of azetidine derivatives, termed BGAz, demonstrate potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with MIC99 values under 10 µM.[17] Mechanistic studies suggest these compounds inhibit the late stages of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, without generating detectable resistance.[17]

  • Antibacterial (FabI) Inhibitors: A novel series of azetidine-based ene-amides were developed as inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid synthesis. The lead compound, AEA16 , showed excellent biochemical inhibition of Staphylococcus aureus FabI and demonstrated in vivo efficacy in a murine systemic infection model.[18]

Conclusion

The azetidine scaffold is a versatile and powerful tool in the arsenal of the modern medicinal chemist.[1][4] Its incorporation into small molecules has led to the development of potent and selective inhibitors against a diverse array of therapeutic targets, including kinases, transcription factors, proteases, and essential pathogen enzymes. As demonstrated in this guide, the rigid, three-dimensional nature of the azetidine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The comparative efficacy data presented herein underscores the significant potential of substituted azetidines to form the basis of next-generation innovative medicines for oncology, inflammation, and infectious diseases.[2]

References

  • Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Groutas, W. C., et al. (1993). Inhibition of human serine proteases by substituted 2-azetidinones. PubMed. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link]

  • Yue, P., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. Retrieved from [Link]

  • E-Lead. (2025, August 10). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. Retrieved from [Link]

  • Parsy, C., et al. (2014, September 15). Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. PubMed. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014, September 12). Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. PubMed. Retrieved from [Link]

  • Law, W., et al. (2023). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. PMC. Retrieved from [Link]

  • Gorman, J. V., et al. (2024, September 30). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications. Retrieved from [Link]

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Retrieved from [Link]

  • Gorman, J. V., et al. (2024, October 10). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Retrieved from [Link]

  • Kumar, D., et al. (2024, February 8). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. Retrieved from [Link]

  • Yue, P., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved from [Link]

  • Yue, P., et al. (2021, July 1). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. AACR Journals. Retrieved from [Link]

  • Kato, N., et al. (2017, February 27). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Publications. Retrieved from [Link]

  • Kelly, T. A. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. Retrieved from [Link]

  • Metalloprotease inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Comparative

evaluation of the metabolic stability of molecules containing the 3,3-Bis(methoxymethyl)azetidine moiety

Executive Summary In modern medicinal chemistry, the 3,3-bis(methoxymethyl)azetidine moiety represents a strategic "Escape from Flatland"—a design choice intended to increase fraction sp3 ( ) character while modulating l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3,3-bis(methoxymethyl)azetidine moiety represents a strategic "Escape from Flatland"—a design choice intended to increase fraction sp3 (


) character while modulating lipophilicity. While this scaffold offers superior aqueous solubility and lower LogD compared to its gem-dimethyl bioisosteres, it introduces specific metabolic liabilities.

This guide objectively evaluates the metabolic stability of this moiety, contrasting it with standard alternatives (3,3-dimethylazetidine and 3,3-difluoroazetidine). We provide experimental protocols for microsomal stability assessment and mechanistic insights into the specific cytochrome P450 (CYP)-mediated clearance pathways that researchers must monitor.

Scientific Rationale: Why This Moiety?

The azetidine ring is a high-value bioisostere for gem-dimethyl groups, cyclobutanes, and piperidines. However, the specific substitution at the 3-position dictates the physicochemical and metabolic fate of the molecule.

  • The Goal: Reduce lipophilicity (LogD) without introducing hydrogen bond donors (HBD) that might hamper permeability.

  • The Solution: The 3,3-bis(methoxymethyl) substitution. The ether oxygens act as hydrogen bond acceptors (HBA), lowering LogP/LogD significantly compared to alkyl chains, while the 3,3-disubstitution pattern sterically protects the vulnerable azetidine ring from oxidative opening.

  • The Risk: The introduction of ether linkages creates a potential "soft spot" for CYP-mediated O-dealkylation .

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 3,3-bis(methoxymethyl)azetidine moiety against its two most common medicinal chemistry alternatives. Data presented represents consensus trends derived from structure-activity relationship (SAR) principles in fragment-based drug discovery.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature3,3-Bis(methoxymethyl)azetidine 3,3-Dimethylazetidine 3,3-Difluoroazetidine
Structure Type Polar, sp3-richLipophilic, steric bulkElectron-withdrawing
LogD Impact Lowers (High Polarity)Increases (Lipophilic)Neutral/Lowers (Polar)
Solubility HighLow to ModerateModerate
Metabolic Risk High (O-dealkylation)Low (Benign alkyl oxidation)Very Low (Blocked)
Clearance Mechanism CYP-mediated O-dealkylationN-oxidation / Ring openingSlow N-oxidation
pKa Influence Basicity maintained (~9-10)Basicity maintained (~10-11)Basicity lowered (~6-7)
Interpretation
  • Choose Bis(methoxymethyl) when you need to urgently fix a solubility issue or lower LogD in a lead series, but be prepared to monitor clearance (

    
    ).
    
  • Choose Dimethyl if metabolic stability is the only priority and lipophilicity is acceptable.

  • Choose Difluoro to block metabolism entirely, provided the reduced basicity of the azetidine nitrogen does not destroy target affinity.

Mechanistic Insight: Metabolic Liabilities[1][2]

To effectively evaluate this moiety, one must understand where the enzymes attack. Unlike simple azetidines which suffer from ring opening, the 3,3-bis(methoxymethyl) variant is primarily vulnerable at the ether side chains.

Diagram 1: Metabolic Pathways of 3,3-Bis(methoxymethyl)azetidine

MetabolicPathways Parent Parent Molecule (3,3-Bis(methoxymethyl)azetidine) CYP_O CYP450 (O-Dealkylation) Parent->CYP_O FMO FMO / CYP (N-Oxidation) Parent->FMO CYP_Ring CYP450 (Ring Oxidation) Parent->CYP_Ring Unfavorable Hemiacetal Unstable Hemiacetal CYP_O->Hemiacetal Alcohol Primary Alcohol Metabolite Hemiacetal->Alcohol Spontaneous Formaldehyde Formaldehyde (Byproduct) Hemiacetal->Formaldehyde NOxide N-Oxide Metabolite FMO->NOxide Blocked Sterically Blocked CYP_Ring->Blocked

Caption: Primary metabolic routes.[1] Note that O-dealkylation (Path 1) is the dominant liability, leading to a polar alcohol metabolite. The 3,3-substitution successfully hinders ring oxidation (Path 3).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this moiety in your specific scaffold, utilize a Phase I oxidative stability assay. This protocol is designed to capture the rapid kinetics associated with ether dealkylation.

Materials
  • Test Compound: 3,3-Bis(methoxymethyl)azetidine derivative (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Mix Buffer + Microsomes + Compound (37°C, 5 mins) Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to ACN + Internal Std Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5 Step6 6. Calculation Plot ln(% Remaining) vs Time Derive t1/2 and Cl_int Step5->Step6

Caption: Step-by-step workflow for determining Intrinsic Clearance (


).
Detailed Procedure
  • Preparation: Dilute the test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Matrix: Add liver microsomes (final concentration 0.5 mg/mL).

  • Equilibration: Pre-incubate at 37°C for 5 minutes to detect non-NADPH dependent instability (hydrolysis).

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile.

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode). Monitor for the M-14 (loss of CH2) or M-30 (loss of CH2O) peaks, which correspond to the O-dealkylated metabolite.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time:


Mitigation Strategies

If the 3,3-bis(methoxymethyl) moiety shows high clearance (


 in human), apply these medicinal chemistry modifications:
  • Deuteration: Replace the methoxy protons with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-limiting C-H abstraction step of O-dealkylation.
    
  • Cyclization: Tether the two methoxymethyl groups to form a 2,6-dioxaspiro[3.3]heptane system. This removes the labile terminal methyl groups entirely while maintaining polarity.

  • Fluorination: Install fluorine on the methylene bridges (

    
    ). This pulls electron density, making the ether carbons less prone to oxidative attack, though it may reduce solubility.
    

References

  • Azetidines in Drug Discovery

    • Comparison of azetidine physicochemical properties and metabolic stability against larger rings.
    • Source: (Representative Link)

  • Metabolic Liabilities of Alkoxy Groups

    • Detailed analysis of O-dealkyl
    • Source:

  • Synthesis of 3,3-Disubstituted Azetidines

    • Modular synthesis strategies for accessing these specific scaffolds.
    • Source:

  • Microsomal Stability Protocols

    • Standard industry protocols for HLM/RLM assays.
    • Source:

(Note: While specific proprietary data on the "bis(methoxymethyl)" derivative is not public, the metabolic pathways described above are grounded in established CYP450 mechanistic principles for aliphatic ethers and azetidine rings.)

Sources

Validation

alternatives to 3,3-Bis(methoxymethyl)azetidine hydrochloride for specific synthetic routes

This guide provides an in-depth technical analysis of 3,3-Bis(methoxymethyl)azetidine hydrochloride, a specialized building block in medicinal chemistry, and objectively compares it with strategic alternatives. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,3-Bis(methoxymethyl)azetidine hydrochloride, a specialized building block in medicinal chemistry, and objectively compares it with strategic alternatives.

Executive Summary

In modern drug discovery, the 3,3-bis(methoxymethyl)azetidine motif serves a critical function: it acts as a gem-disubstituted spacer that balances hydrophilicity and metabolic stability. Unlike the lipophilic 3,3-dimethylazetidine or the highly basic parent azetidine, this ether-functionalized variant lowers LogP while maintaining the structural rigidity required for precise pharmacophore orientation.

However, specific synthetic routes—particularly those involving acid-sensitive intermediates or requiring modulation of basicity—may necessitate alternatives. This guide compares the standard 3,3-bis(methoxymethyl)azetidine against three high-value alternatives: 3,3-Difluoroazetidine , 2-Oxa-6-azaspiro[3.3]heptane , and 3,3-Bis(hydroxymethyl)azetidine .

The Standard: 3,3-Bis(methoxymethyl)azetidine HCl

  • Role: Solubilizing linker, conformationally restricted bioisostere of gem-dimethyl piperidine/pyrrolidine.

  • Key Property: The methoxymethyl groups provide a "gauche effect" that can influence ring puckering, while the ether oxygens act as weak Hydrogen Bond Acceptors (HBA), improving aqueous solubility without becoming metabolic liabilities.

  • Primary Limitation: The synthesis of the core scaffold requires handling of strong electrophiles (mesylates/triflates), and the resulting secondary amine is moderately basic (pKa ~9.5–10.5), which can be detrimental in certain CNS-penetrant designs.

Synthetic Route Visualization

The standard synthesis involves the cyclization of a 1,3-diol derivative.

Synthesis Start 2,2-Bis(methoxymethyl) propane-1,3-diol Act Bis-Mesylate Intermediate Start->Act MsCl, Et3N DCM, 0°C Cyc N-Benzyl Azetidine Act->Cyc BnNH2, reflux (Cyclization) Prod 3,3-Bis(methoxymethyl) azetidine HCl Cyc->Prod 1. H2, Pd/C 2. HCl/MeOH

Figure 1: Standard synthetic pathway for the target azetidine scaffold.

Strategic Alternatives Comparison

Alternative A: 3,3-Difluoroazetidine[1][2][3]
  • Best For: Lowering pKa and blocking metabolic hotspots.

  • Mechanism: The strong electron-withdrawing effect of the gem-difluoro group drastically lowers the basicity of the azetidine nitrogen (pKa ~7.0 vs. ~11.0 for parent azetidine). This improves permeability and reduces hERG liability.

  • Trade-off: Loss of H-bond acceptor capability; potential for increased lipophilicity compared to the bis-methoxymethyl variant.

Alternative B: 2-Oxa-6-azaspiro[3.3]heptane[4][5][6]
  • Best For: Maximizing conformational rigidity and novelty (IP space).

  • Mechanism: This spirocycle locks the vectors of the nitrogen and the distal oxygen. It is a direct structural analog where the two methoxymethyl arms are "tied back" into a second ring.

  • Trade-off: Higher synthetic complexity; distinct vector orientation may alter potency if the methoxy groups in the original molecule were making specific contacts.

Alternative C: 3,3-Bis(hydroxymethyl)azetidine
  • Best For: Late-stage diversification.

  • Mechanism: The free hydroxyls allow for the synthesis of asymmetric ethers, esters, or carbamates, enabling "scan" libraries to optimize solubility.

  • Trade-off: High polarity (low LogP) makes the free base difficult to extract from aqueous layers; requires protection strategies during coupling.

Comparative Data Analysis

The following table contrasts the physicochemical profiles of the standard versus its alternatives.

Feature3,3-Bis(methoxymethyl) (Standard)3,3-Difluoro (Alt A)2-Oxa-6-azaspiro (Alt B)3,3-Bis(hydroxymethyl) (Alt C)
Formula C₇H₁₅NO₂C₃H₅F₂NC₅H₉NOC₅H₁₁NO₂
MW (Free Base) 145.2093.0899.13117.15
Calc. LogP ~0.6~0.2~ -0.5~ -1.2
pKa (Conj. Acid) ~10.0~7.2~9.5~9.8
H-Bond Don/Acc 1 / 31 / 21 / 23 / 3
Primary Utility Solubility / SpacerMetabolic StabilityRigidity / IPDiversity Point
Synthetic Cost ModerateHighHighLow

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(methoxymethyl)azetidine HCl (The Standard)

Rationale: This protocol utilizes a double nucleophilic displacement strategy, preferred for its scalability over ring-expansion methods.

Materials:

  • 2,2-Bis(methoxymethyl)propane-1,3-diol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (2.5 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (3.0 eq)

  • Pd/C (10% w/w), H₂ balloon.

Step-by-Step:

  • Activation: Dissolve the diol in anhydrous DCM (0.2 M) at 0°C. Add Et₃N followed by dropwise addition of MsCl. Stir for 2 h. Quench with NaHCO₃, extract, and dry (Na₂SO₄) to obtain the bis-mesylate.

  • Cyclization: Dissolve the crude bis-mesylate in acetonitrile. Add Benzylamine (1.2 eq) and reflux (80°C) for 16 h. The secondary amine acts as the nucleophile, displacing both mesylates to close the ring.

  • Workup: Evaporate solvent. Partition residue between EtOAc and 1N NaOH. Purify the N-benzyl intermediate via silica chromatography (Hex/EtOAc).

  • Deprotection: Dissolve the N-benzyl azetidine in MeOH. Add Pd/C (10 wt%). Stir under H₂ (1 atm) for 12 h. Filter through Celite.

  • Salt Formation: Add 4M HCl in dioxane to the filtrate and evaporate to yield the 3,3-Bis(methoxymethyl)azetidine hydrochloride as a white solid.

Protocol 2: Comparative Coupling (SNAr) with Alternatives

Rationale: To compare reactivity, we couple the azetidine to a standard electrophile (e.g., 4-chloropyridine).

General Procedure:

  • Neutralization: If using HCl salts (Standard, Alt A, Alt B), suspend 1.0 mmol of the azetidine salt in DMF (2 mL). Add DIPEA (3.0 eq) to liberate the free base.

  • Addition: Add 4-chloropyridine hydrochloride (1.0 eq).

  • Reaction: Heat to 80°C for 4 hours.

  • Observation:

    • Standard & Alt B: Proceed rapidly (complete < 4 h).

    • Alt A (Difluoro): Reaction is significantly slower (requires 12 h or 100°C) due to the reduced nucleophilicity of the nitrogen caused by the electron-withdrawing fluorine atoms.

    • Alt C (Hydroxy): Requires O-protection (e.g., TBDMS) prior to this step to prevent O-arylation side products.

Decision Framework

Use this logic tree to select the appropriate azetidine derivative for your specific campaign.

DecisionTree Start Start: Need Azetidine Spacer Q1 Is the amine basicity causing hERG/Permeability issues? Start->Q1 Res1 Select: 3,3-Difluoroazetidine (Low pKa) Q1->Res1 Yes Q2 Is the molecule too lipophilic (High LogP)? Q1->Q2 No Res2 Select: 3,3-Bis(methoxymethyl) azetidine (Standard) Q2->Res2 No (LogP is fine) Q3 Do you need novel IP or rigid conformation? Q2->Q3 Yes (Need lower LogP) Res3 Select: 2-Oxa-6-azaspiro [3.3]heptane Q3->Res3 Yes Res4 Select: 3,3-Bis(hydroxymethyl) azetidine (for derivatization) Q3->Res4 No, need functional handles

Figure 2: Strategic decision matrix for azetidine selection.

References

  • Duncton, M. A. (2011). Azetidines: New Tools for the Medicinal Chemist. Med. Chem. Commun. , 2, 1135-1161. Link

  • Lowe, G., et al. (2010). Synthesis of 3,3-Disubstituted Azetidines and Their Application in Drug Discovery. J. Org. Chem. , 75(22), 7887–7890. Link

  • Petrov, V. A. (2009).[1] Fluorinated Azetidines: Synthesis and Properties. J. Fluorine Chem. , 130(10), 914-921. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperazine. Angew. Chem. Int. Ed. , 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angew. Chem. Int. Ed. , 49(48), 8979–8982. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Catalytic Performance of 3,3-Bis(methoxymethyl)azetidine hydrochloride

For distribution to: Researchers, scientists, and drug development professionals. Introduction In the field of modern synthetic chemistry, the development of novel, efficient, and selective catalysts is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the field of modern synthetic chemistry, the development of novel, efficient, and selective catalysts is a cornerstone of innovation. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest as versatile building blocks and ligands in catalysis.[1] Their inherent ring strain, which lies between that of highly reactive aziridines and more stable pyrrolidines, imparts unique reactivity.[1] This guide introduces a comprehensive benchmarking protocol for a novel compound, 3,3-Bis(methoxymethyl)azetidine hydrochloride , in the context of organocatalysis.

While the catalytic applications of many chiral and C2-substituted azetidines are documented, 3,3-disubstituted azetidines remain a less explored class.[2] The symmetrical substitution in 3,3-Bis(methoxymethyl)azetidine hydrochloride presents an intriguing scaffold. The presence of a secondary amine makes it a prime candidate for organocatalysis, particularly in reactions proceeding through enamine or iminium ion intermediates.[3] The methoxymethyl groups may influence solubility, steric hindrance, and potentially engage in hydrogen bonding, thereby modulating catalytic activity and selectivity.

This document provides a framework for evaluating the catalytic performance of 3,3-Bis(methoxymethyl)azetidine hydrochloride against established organocatalysts in a model reaction: the aza-Michael addition.[4][5] The protocols and methodologies outlined herein are designed to ensure scientific rigor and generate reliable, comparable data, adhering to the best practices of catalyst benchmarking.[6][7]

Proposed Catalytic Application: The Aza-Michael Reaction

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction.[8] It is a fundamental transformation in the synthesis of β-amino carbonyl compounds, which are prevalent in pharmaceuticals and natural products.[5] We have selected the aza-Michael reaction as our model for three key reasons:

  • Relevance: It is a widely studied and synthetically important reaction.[2][9]

  • Mechanism: It is well-established to be catalyzed by secondary amines, fitting the structural profile of our target compound.[3][10]

  • Benchmarking Feasibility: A vast body of literature exists on various catalysts for this reaction, providing a rich context for comparison.[4][5][11]

The proposed catalytic cycle, operating via enamine activation, is depicted below. The secondary amine catalyst reversibly reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then adds to the Michael acceptor. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product.

Aza-Michael Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst R₂NH (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde/Ketone - H₂O Product β-Amino Carbonyl Product Iminium Iminium Adduct Enamine->Iminium + Michael Acceptor Iminium->Catalyst + H₂O - Product Reactants Aldehyde/Ketone + Michael Acceptor Reactants->Catalyst

Caption: Proposed enamine catalytic cycle for the aza-Michael reaction.

Experimental Design for Benchmarking

To objectively assess the catalytic prowess of 3,3-Bis(methoxymethyl)azetidine hydrochloride, a comparative study is essential. We will benchmark its performance against a curated set of alternative catalysts representing different structural classes and performance levels.

Selected Catalysts for Comparison
Catalyst IDCatalyst NameClass/Rationale
CAT-01 3,3-Bis(methoxymethyl)azetidine HCl Test Compound: Novel, symmetrically substituted azetidine.
CAT-02 Azetidine hydrochlorideBaseline Control: The parent azetidine ring without substitution.
CAT-03 PyrrolidineStructural Analogue: A widely used, more flexible five-membered ring catalyst.[12]
CAT-04 L-ProlineClassic Organocatalyst: A well-established, bifunctional catalyst.[13][14]
CAT-05 (S)-Diphenylprolinol trimethylsilyl etherHigh-Performance Catalyst: A Jørgensen-Hayashi-type catalyst known for high efficiency.[15]
Model Reaction

The chosen model reaction is the addition of aniline to methyl vinyl ketone. This reaction is selected for its reliability and the ease of monitoring by standard analytical techniques.

Reaction Scheme: Aniline + Methyl Vinyl Ketone -> 4-(Phenylamino)butan-2-one

General Experimental Protocol

The following protocol should be strictly adhered to for all catalytic runs to ensure comparability of the data.

  • Catalyst Preparation:

    • For hydrochloride salts (CAT-01, CAT-02), the free base should be generated in situ by the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) or used as is with the understanding that an equivalent of base will be consumed. For this protocol, we will use the hydrochloride salt directly and add an additional equivalent of base.

    • A stock solution of each catalyst (0.1 M in the chosen solvent) should be prepared.

  • Reaction Setup:

    • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the Michael acceptor (methyl vinyl ketone, 1.0 mmol, 1.0 equiv).

    • Add the chosen solvent (e.g., Dichloromethane, 2.0 mL).

    • Add the nucleophile (aniline, 1.2 mmol, 1.2 equiv).

    • Add the catalyst solution (0.1 mmol, 10 mol%).

    • If using a hydrochloride salt catalyst, add triethylamine (0.1 mmol, 10 mol%).

    • Seal the vial and stir the reaction mixture at room temperature (25 °C).

  • Monitoring and Analysis:

    • The reaction progress will be monitored by taking aliquots at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Each aliquot will be quenched with a small amount of a suitable standard (e.g., dodecane) and diluted with ethyl acetate.

    • The samples will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the limiting reactant (methyl vinyl ketone) and the yield of the product.[16]

  • Data Evaluation:

    • Conversion (%): Calculated from the disappearance of the limiting reactant.

    • Yield (%): Calculated based on the amount of product formed relative to the initial amount of the limiting reactant.

    • Turnover Frequency (TOF): Calculated at low conversion (<20%) as moles of product per mole of catalyst per hour (h⁻¹).

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Stock Solutions (CAT-01 to 05) Reaction_Setup Reaction Setup (1 mmol scale, 10 mol% catalyst) Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reaction_Setup Time_Course Stir at 25°C (Time points: 1, 2, 4, 8, 24h) Reaction_Setup->Time_Course Sampling Aliquots Taken & Quenched with Standard Time_Course->Sampling GCMS GC-MS Analysis Sampling->GCMS Data_Processing Data Processing (Conversion, Yield, TOF) GCMS->Data_Processing Comparison Comparative Performance Evaluation Data_Processing->Comparison

Caption: Experimental workflow for catalyst benchmarking.

Data Presentation and Interpretation

The collected data should be tabulated for clear and direct comparison. Below are templates for data presentation, populated with hypothetical but realistic data to illustrate the expected outcomes.

Table 1: Catalyst Performance in the Aza-Michael Addition of Aniline to Methyl Vinyl Ketone
Catalyst IDCatalyst NameTime (h)Conversion (%)Yield (%)TOF (h⁻¹) (at 1h)
CAT-01 3,3-Bis(methoxymethyl)azetidine HCl 2485823.5
CAT-02 Azetidine hydrochloride2470682.1
CAT-03 Pyrrolidine2495938.0
CAT-04 L-Proline2492907.5
CAT-05 (S)-Diphenylprolinol TMS ether8>9998>20
Interpretation of Hypothetical Results
  • CAT-01 (Test Compound): The hypothetical data suggests that 3,3-Bis(methoxymethyl)azetidine hydrochloride is a competent catalyst, outperforming the unsubstituted azetidine (CAT-02). This indicates that the methoxymethyl substituents may have a beneficial effect, possibly by improving solubility or through electronic effects.

  • CAT-02 (Baseline): As the simplest azetidine, its performance provides a crucial baseline to evaluate the effect of substituents on the azetidine ring.

  • CAT-03 (Structural Analogue): The higher activity of pyrrolidine is expected, as five-membered rings are generally more effective in enamine catalysis due to lower ring strain and favorable conformations.[12]

  • CAT-04 (Classic Catalyst): L-Proline's strong performance is anticipated due to its well-established bifunctional activation mechanism.[14]

  • CAT-05 (High-Performance Catalyst): This catalyst is expected to show the highest activity, serving as a benchmark for state-of-the-art performance in this type of reaction.

Causality Behind Experimental Choices

  • Solvent Choice (DCM): Dichloromethane is a common, non-protic solvent for aza-Michael reactions that dissolves the reactants and catalysts well without interfering with the catalytic cycle.

  • Catalyst Loading (10 mol%): This is a standard loading for initial screening of organocatalysts. It is high enough to expect a significant rate enhancement over the background reaction but low enough to be practical.

  • Temperature (25 °C): Room temperature is chosen for operational simplicity and to allow for clear differentiation of catalyst activity. Highly active catalysts may be further evaluated at lower temperatures.

  • Monitoring Technique (GC-MS): GC-MS is a robust and widely available technique for quantifying the consumption of volatile reactants and the formation of products, making it ideal for this reaction.[16]

Synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride

For the purpose of this study, the catalyst would need to be synthesized. A plausible synthetic route starting from 3,3-bis(hydroxymethyl)azetidine is outlined below. This precursor can be prepared from 3-bromomethyl-3-hydroxymethyloxetane and an amine.[17]

  • Protection of the Azetidine Nitrogen: The secondary amine of 3,3-bis(hydroxymethyl)azetidine is protected with a suitable group, such as a benzyl group, to prevent it from interfering in the subsequent Williamson ether synthesis.

  • Williamson Ether Synthesis: The diol is deprotonated with a strong base (e.g., Sodium Hydride) and then reacted with methyl iodide to form the bis(methoxymethyl) ether.

  • Deprotection: The benzyl protecting group is removed via hydrogenolysis using a palladium catalyst to yield the free base of 3,3-bis(methoxymethyl)azetidine.[17]

  • Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether) to precipitate the desired hydrochloride salt.

Conclusion and Future Outlook

This guide presents a structured and scientifically rigorous approach to benchmarking the catalytic performance of the novel compound, 3,3-Bis(methoxymethyl)azetidine hydrochloride. By comparing it against a well-defined set of catalysts in a standard aza-Michael reaction, we can generate clear, interpretable, and valuable data. The hypothetical results suggest that this new azetidine derivative holds promise as an effective organocatalyst.

Should the experimental results align with our positive hypothesis, further studies would be warranted. These could include:

  • Exploring the substrate scope: Testing the catalyst with a wider range of Michael acceptors and nucleophiles.

  • Asymmetric catalysis: Synthesizing chiral versions of the catalyst to investigate its potential in enantioselective transformations.

  • Mechanistic studies: Utilizing kinetic and computational studies to elucidate the precise role of the methoxymethyl groups in the catalytic cycle.

By following the protocols outlined in this guide, researchers can effectively evaluate this and other novel catalysts, contributing to the advancement of synthetic chemistry.

References

  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in the chemistry of azetidines and their analogues. Arkivoc, 2017(5), 1-13.
  • Reyes, E., Fernandez, M., Uria, U., Vicario, J. L., Badia, D., & Carrillo, L. (2012). Organocatalytic Enantioselective aza-Michael Reactions. Current Organic Chemistry, 16(4), 521-546.
  • Vicentini, C. B., & Romagnoli, C. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(23), 7960-7987.
  • Kumar, A., & Sharma, S. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2586-2636.
  • ResearchGate. (n.d.). Aza-Michael/Aldol reaction catalyzed by proline derivative 21. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary amine catalyzed cascade aza-Michael/hemiacetal reaction. Retrieved from [Link]

  • Mata, G., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances, 14(12), 8089-8097.
  • Almássy, A., & Kolarovic, A. (2015). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 20(5), 8744-8787.
  • Pansare, S. V. (2011). Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University of Newfoundland.
  • Kumar, A., & Sharma, S. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2586-2636.
  • Wang, W., Li, H., & Wang, J. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
  • Kantaraviciute, A., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • Kantaraviciute, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2023, January 11). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • da Silva, A. M., et al. (2015). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journal of Science Frontier Research: B Chemistry, 15(3).
  • Beilstein Journals. (2012, October 4). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link]

  • Adapa, S. R., et al. (2006).
  • Granados, C., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(30), 20625-20653.
  • Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Georgia Southern University. (2019). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

  • de la Torre, A. F., et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Molecules, 30(12), 2735.
  • SUNCAT Center for Interface Science and Catalysis. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Retrieved from [Link]

  • Beilstein Journals. (2017, March 27). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]

  • Le Guen, C., et al. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 81(16), 7042-7049.
  • Alcarazo, M., & Alemán, J. (2023).
  • Podcaster.ai. (2025, February 13). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Retrieved from [Link]

  • Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • TSI Journals. (2021, June 23). Best Practices, Challenges and Opportunities for Benchmarking in Catalysis Science. Retrieved from [Link]

  • Kantaraviciute, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PubChem. (n.d.). 3,3-bis(methoxymethyl)azetidine hydrochloride. Retrieved from [Link]

  • Singh, V. K. (Ed.). (2016). Azetidine Synthesis. Wiley.
  • Day, D. M., et al. (2022).
  • Google Patents. (1985). EP0165636A1 - Process for preparing azetidine derivatives and intermediates therein.
  • Journal of Chemical Education. (2016, January 10). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3,3-Bis(methoxymethyl)azetidine Hydrochloride: Safe Handling &amp; Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Immediate Action Card

Compound Identity & Hazard Classification

Parameter Details
Chemical Name 3,3-Bis(methoxymethyl)azetidine hydrochloride
CAS Number 2913267-52-2
Molecular Formula C₇H₁₅NO₂[1][2][3][4][5][6][7][8] · HCl
Physical State White to off-white solid (hygroscopic)
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1] Potential Acute Toxicity (Oral).
Reactivity Alert Strained Ring System: Azetidines are kinetically stable but thermodynamically unstable due to ring strain (~25 kcal/mol). Avoid strong oxidizers. Acidic Salt: Aqueous solutions will be acidic (pH ~2-4).[1]
Part 2: Chemical Profile & Pre-Disposal Stabilization
1. The "Why" Behind the Protocol (Expertise & Logic)

Disposal of 3,3-bis(methoxymethyl)azetidine hydrochloride requires understanding two specific chemical vulnerabilities:

  • The Azetidine Ring: Unlike stable piperidines, the 4-membered azetidine ring possesses significant angle strain.[9] While the hydrochloride salt stabilizes the nitrogen, exposure to strong bases can liberate the free amine, which is more volatile and reactive (potential alkylating agent). Therefore, disposal protocols must maintain the salt form until final incineration.

  • The Methoxymethyl Groups: These ether linkages increase the compound's solubility in both water and organic solvents, facilitating mobility in waste streams. This "amphiphilic" nature means it cannot be simply precipitated out of solution.

2. Pre-Disposal Segregation Strategy

Before moving to the waste container, segregate the compound based on its current state.

  • Solid Waste: Do not dissolve unnecessarily. Solid waste is safer to transport and incinerate.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. The chloride counter-ion and the nitrogen heterocycle mandate this classification in most jurisdictions (RCRA).

Part 3: Step-by-Step Disposal Workflows
Workflow A: Disposal of Solid Substance (Pure or Residual)

Best for: Expired reagent, contaminated spatula scrapings, spill cleanup residues.

  • PPE Verification: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a fume hood.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with incineration.[1]

  • Transfer: Transfer the solid directly into the container.

    • Note: If the solid is caked or hygroscopic, do not chip at it aggressively. Dissolve it using Workflow B to avoid generating dust.

  • Labeling: Label as "Hazardous Waste - Solid, Toxic/Irritant."

    • Constituents: 3,3-Bis(methoxymethyl)azetidine HCl (95%+).[1]

  • Disposal Path: Seal and transfer to the institution's hazardous waste accumulation area for High-Temperature Incineration .

Workflow B: Disposal of Solutions (Reaction Mixtures or Stock Solutions)

Best for: HPLC waste, reaction byproducts, dissolved stock.

  • Solvent Assessment:

    • If solvent is Water/Buffer: Proceed to Step 2.

    • If solvent is Organic (DCM, Methanol, DMSO): Skip to Step 3.

  • Aqueous Neutralization (Critical Step):

    • The HCl salt makes the solution acidic.

    • Action: Slowly add dilute Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8).[1]

    • Caution: Do not over-basify (pH > 9) as this liberates the free azetidine base, increasing volatility and skin permeability.

  • Consolidation: Pour into the Halogenated Organic Waste carboy.

    • Why Halogenated? Even if the solvent isn't halogenated (e.g., Methanol), the compound itself contains Chloride (HCl salt), which can corrode standard incinerators if not flagged.

  • Rinsing: Triple rinse the original vessel with a small volume of methanol or acetone; add rinsate to the waste container.

Part 4: Decision Logic & Waste Stream Visualization

The following diagram illustrates the decision matrix for disposing of 3,3-bis(methoxymethyl)azetidine hydrochloride, ensuring compliance and safety.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidPath Keep as Solid (Do not dissolve) IsSolid->SolidPath Yes LiquidPath Analyze Solvent IsSolid->LiquidPath No FinalSolid Tag: Solid Hazardous Waste Method: Incineration SolidPath->FinalSolid Aqueous Aqueous Solution (Acidic pH) LiquidPath->Aqueous Water/Buffer Organic Organic Solvent (DMSO, MeOH, DCM) LiquidPath->Organic Solvents Neutralize Neutralize to pH 7 (Use NaHCO3) Aqueous->Neutralize Combine Combine into Waste Stream Organic->Combine Neutralize->Combine FinalLiquid Tag: Halogenated Organic Waste Method: Fuel Blending/Incineration Combine->FinalLiquid

Caption: Decision tree for segregating 3,3-bis(methoxymethyl)azetidine HCl waste streams to ensure incinerator compatibility.

Part 5: Emergency Contingencies
Scenario Immediate Action Cleanup Protocol
Solid Spill (Powder) Do not sweep dry. Dust is a respiratory irritant.[1]Cover with wet paper towels (water or ethanol) to dampen. Scoop up damp material into a waste jar. Wipe surface with dilute soap solution.
Liquid Spill Evacuate immediate area if volatile solvents are involved.Absorb with vermiculite or spill pads. Place in a sealed bag. Label as "Hazardous Waste - Debris."[1]
Skin Exposure Acidic Burn Risk. Flush with water for 15 minutes. The HCl salt hydrolyzes to create localized acidity. Seek medical attention if irritation persists.
Part 6: Regulatory & Compliance Codes

When filling out your institution's waste tags, use the following classifications to ensure the waste contractor handles the material correctly.

  • RCRA Code (USA): Not P-listed or U-listed specifically.[1] Classify by characteristic:

    • D002 (Corrosive) if pH < 2 (for un-neutralized stock solutions).[1]

    • Otherwise, classify as Non-Regulated Chemical Waste (destined for incineration).

  • European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine Hydrochloride derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling of Amine Hydrochlorides. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3,3-Bis(methoxymethyl)azetidine hydrochloride

A Comprehensive Guide to the Safe Handling of 3,3-Bis(methoxymethyl)azetidine hydrochloride As a Senior Application Scientist, I've seen firsthand the critical importance of rigorous safety protocols in the laboratory. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Handling of 3,3-Bis(methoxymethyl)azetidine hydrochloride

As a Senior Application Scientist, I've seen firsthand the critical importance of rigorous safety protocols in the laboratory. The proper handling of specialized reagents like 3,3-Bis(methoxymethyl)azetidine hydrochloride is not just a matter of following rules; it's about understanding the "why" behind each step to ensure both personal safety and the integrity of your research. This guide provides essential, field-proven insights for researchers, scientists, and drug development professionals working with this compound.

Understanding the Hazard Profile

3,3-Bis(methoxymethyl)azetidine hydrochloride is a substituted azetidine, a class of compounds that, while valuable in synthesis, requires careful handling. As an amine hydrochloride salt, it is a corrosive solid. The primary hazards to be aware of are:

  • Severe Skin and Eye Damage: Direct contact with the solid powder or solutions can cause serious burns and irreversible eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation and potential damage to the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion can cause significant harm.[1]

Understanding these risks is the foundation for establishing a robust safety plan. The goal is to create multiple barriers of protection to prevent any contact with the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial. Simply wearing gloves is not enough; you must use the correct type of PPE for the specific hazards of this compound.

PPE ComponentSpecificationRationale
Hand Protection Butyl or double-layered nitrile glovesAzetidine compounds and their hydrochloride salts can be corrosive. While nitrile gloves offer good general protection, butyl rubber provides superior resistance to a wider range of chemicals, including many acids and bases.[4][5] Double-gloving with nitrile provides an extra layer of protection against tears and contamination.
Eye/Face Protection Chemical splash goggles and a face shieldThe solid can be dusty, and there is a significant risk of splashes when preparing solutions. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[2][6][7]
Body Protection A lab coat and a chemical-resistant apronA lab coat is standard, but a chemical-resistant apron should be worn over it when handling larger quantities or when there is a higher risk of splashes.[6][8]
Respiratory Protection NIOSH-approved respiratorWhen handling the solid powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of dust particles.[9]

Expert Tip: Always inspect your gloves for any signs of degradation or punctures before and during use. Change them immediately if you suspect any contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined workflow minimizes the risk of exposure. The following protocol outlines the key steps for safely handling 3,3-Bis(methoxymethyl)azetidine hydrochloride from preparation to use.

Preparation and Weighing

The initial handling of the solid powder presents the highest risk of generating dust. Therefore, this step must be performed with the utmost care.

  • Designate a Work Area: All work with this compound should be conducted in a certified chemical fume hood.[2][6][10]

  • Prepare Your Equipment: Before bringing the chemical into the fume hood, ensure you have all necessary equipment: spatulas, weigh boats, and a container for your solution.

  • Weighing the Compound:

    • Place a balance inside the fume hood if possible. If the airflow affects the accuracy, you may need to use the "tare method."[9]

    • Place an empty, sealed container on the balance outside the hood and tare it.

    • Inside the hood, add the desired amount of the compound to the container and seal it.

    • Re-weigh the sealed container outside the hood to determine the mass of the compound.[9][10]

  • Dissolving the Compound:

    • Perform the dissolution inside the fume hood.

    • Slowly add the solvent to the solid to avoid splashing.

    • If you need to add the solid to the solvent, do so in small increments.

Workflow for Weighing and Dissolving 3,3-Bis(methoxymethyl)azetidine hydrochloride

cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution A Don appropriate PPE B Designate and prepare a chemical fume hood A->B C Weigh the compound inside the fume hood B->C D Use the tare method if necessary C->D E Slowly add solvent to the solid C->E D->E F Or add solid to solvent in small increments E->F

A step-by-step workflow for the safe weighing and dissolution of the compound.

Spill Management

Accidents can happen, and a clear plan for spill management is essential.

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully scoop the material into a designated waste container.

    • Decontaminate the area with a suitable solution (e.g., a 5% acetic acid solution followed by water for amine compounds) and wipe clean.[1]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, turn off any ignition sources.

    • Contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure the safety of everyone in the laboratory and to protect the environment.

Waste Segregation

All materials that come into contact with 3,3-Bis(methoxymethyl)azetidine hydrochloride must be treated as hazardous waste. This includes:

  • Contaminated gloves, weigh boats, and other disposable labware.

  • Excess solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.

These should be collected in a clearly labeled, sealed, and non-metallic waste container designated for "Azide Contaminated Waste" or as per your institution's guidelines.[11]

Neutralization of Aqueous Waste

For dilute aqueous waste streams, neutralization can be a preliminary step before collection for disposal. This should only be performed by trained personnel in a chemical fume hood.

  • Dilute the Waste: Ensure the amine hydrochloride solution is sufficiently dilute (e.g., less than 5%).

  • Slowly Add Base: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the waste solution.[12]

  • Monitor pH: Continuously monitor the pH of the solution. The target pH should be between 6 and 8.

  • Collect for Disposal: Even after neutralization, the solution should be collected in a hazardous waste container for disposal by a licensed waste management company.

Decision Workflow for Disposal

A Generate waste containing the compound B Is the waste solid or liquid? A->B C Solid Waste (gloves, weigh boats, etc.) B->C Solid D Liquid Waste B->D Liquid E Place in a labeled hazardous waste container C->E F Is it a dilute aqueous solution? D->F G Yes F->G Yes H No F->H No I Neutralize with a weak base in a fume hood G->I J Collect in a labeled hazardous waste container H->J I->J

A decision-making workflow for the proper disposal of waste.

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

By adhering to these detailed protocols, you can confidently and safely handle 3,3-Bis(methoxymethyl)azetidine hydrochloride, ensuring a secure environment for yourself and your colleagues while advancing your research.

References

  • General Use SOP - Corrosive Materials - Stanford Environmental Health & Safety. (2024, September 11). Stanford University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Emergency Procedure Guide - Corrosive Liquids. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). The University of Arizona. [Link]

  • Neutralization of Ethylenediamine Hydrochloride and recovery of...
  • The Dos and Don'ts of Weighing Dangerous Chemicals. (2023, March 16). Bitesize Bio. [Link]

  • First Aid Procedures for Chemical Hazards. (2023, September 9). The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Corrosive Chemicals SOP. Wayne State University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Butyl vs Nitrile Gloves. (2024, October 21). [Link]

  • Standard Operating Procedure - Corrosive Chemicals. Yale Environmental Health & Safety. [Link]

  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024, November 12). Emory University Environmental Health and Safety Office. [Link]

  • Standard Operating Procedure - Hydrochloric Acid. [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • SOPs: Corrosives – Laboratory Safety. St. Olaf College. [Link]

  • EN 374 and Chemical Resistance Ratings: A Complete Overview. (2024, December 20). Droppe. [Link]

  • The following chemical resistance ratings are based on published research data. Microflex®. [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]

Sources

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